molecular formula C14H11NO2S B3836089 methyl 10H-phenothiazine-10-carboxylate

methyl 10H-phenothiazine-10-carboxylate

Cat. No.: B3836089
M. Wt: 257.31 g/mol
InChI Key: WWHYODNLUNCVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 10H-phenothiazine-10-carboxylate is a useful research compound. Its molecular formula is C14H11NO2S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 10H-phenothiazine-10-carboxylate is 257.05104977 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 10H-phenothiazine-10-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 10H-phenothiazine-10-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl phenothiazine-10-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-17-14(16)15-10-6-2-4-8-12(10)18-13-9-5-3-7-11(13)15/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHYODNLUNCVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 10H-Phenothiazine-10-Carboxylate: Structural Dynamics, Regioselective Functionalization, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and organic synthesis, the functionalization of the phenothiazine tricyclic core is notoriously challenging due to competing electronic effects. Methyl 10H-phenothiazine-10-carboxylate (also known as N-methoxycarbonylphenothiazine) emerges as a critical intermediate that elegantly solves this problem. By acting as both a protecting group and an electronic modulator, the methoxycarbonyl moiety fundamentally alters the molecule's reactivity profile, enabling highly regioselective electrophilic aromatic substitution (EAS).

This technical guide explores the physicochemical properties, structural dynamics, and field-proven experimental protocols surrounding methyl 10H-phenothiazine-10-carboxylate, providing drug development professionals with a self-validating framework for synthesizing 2-substituted phenothiazine scaffolds (such as thioridazine precursors).

Structural and Electronic Properties

The phenothiazine core consists of a tricyclic dibenzo-1,4-thiazine ring system. It adopts a non-planar, "butterfly" conformation folded along the Nitrogen-Sulfur (N-S) axis. The introduction of the methoxycarbonyl group at the 10-position (the nitrogen atom) significantly impacts both the steric folding angle and the electronic distribution of the molecule.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name Methyl 10H-phenothiazine-10-carboxylate
Chemical Formula C₁₄H₁₁NO₂S
Molecular Weight 257.31 g/mol
Appearance Crystalline solid
Primary Heteroatoms Nitrogen (Position 10), Sulfur (Position 5)
Electronic Effect of N-Substitution Strongly electron-withdrawing via resonance
Primary EAS Directing Effect Directed by Sulfur to Position 2 (and 8)

Data supported by the.

Mechanistic Rationale: The Regioselectivity Switch

The true synthetic value of methyl 10H-phenothiazine-10-carboxylate lies in its ability to hijack the innate reactivity of the phenothiazine core.

In an unprotected phenothiazine , the nitrogen atom (Position 10) is a significantly stronger electron donor than the sulfur atom (Position 5). Consequently, the nitrogen's lone pair dominates the directing effects, driving electrophilic aromatic substitution to positions 3 and 7 (para to the nitrogen) [1].

The Causality of N-Protection: When phenothiazine is reacted with methyl chloroformate to form methyl 10H-phenothiazine-10-carboxylate, the nitrogen's lone pair becomes heavily delocalized into the adjacent carbonyl group via amide/carbamate resonance.

  • This delocalization drastically reduces the electron-donating capability of the nitrogen, effectively rendering it a deactivating, meta-directing group.

  • The sulfur atom's lone pair—unaffected by the N-substitution—now becomes the dominant electron-donating group on the tricyclic scaffold.

  • Sulfur directs electrophiles to its ortho (positions 4, 6) and para (positions 2, 8) carbons. Because positions 4 and 6 are highly sterically hindered by the rigid folding of the tricyclic system, substitution occurs almost exclusively at Position 2 [2].

Regioselectivity cluster_0 Unprotected Phenothiazine cluster_1 Methyl 10H-Phenothiazine-10-Carboxylate N_lone_pair N-Lone Pair (Strongly Donating) Pos_3_7 EAS at Positions 3, 7 (Para to N) N_lone_pair->Pos_3_7 Directing Effect Dominates N_protected N-Lone Pair Delocalized (into Methoxycarbonyl) S_lone_pair S-Lone Pair (Weakly Donating) N_protected->S_lone_pair Deactivates N-directing effect Pos_2 EAS at Position 2 (Para to S) S_lone_pair->Pos_2 S-directing effect dominates

Caption: Logical shift in regioselectivity due to N-methoxycarbonyl protection.

Comparative Regioselectivity Table
ScaffoldDominant DirectorPrimary EAS PositionMechanistic Rationale
Phenothiazine (Unprotected) Nitrogen (N-10)3, 7N-lone pair is highly available for ring activation.
Methyl 10H-Phenothiazine-10-Carboxylate Sulfur (S-5)2N-lone pair is locked in carbamate resonance; S-directing effect takes over.

Experimental Workflow: Regioselective Functionalization

The most prominent industrial application of methyl 10H-phenothiazine-10-carboxylate is its use as an intermediate in the synthesis of 2-mercaptophenothiazine , a critical building block for neuroleptic drugs. The following protocol outlines a self-validating system for this transformation, adapted from established patent methodologies () [3].

Phase 1: Regioselective Chlorosulfonation

Objective: Introduce a sulfonyl chloride group exclusively at Position 2.

  • Preparation: Dissolve 0.78 mol of methyl 10H-phenothiazine-10-carboxylate in 240 mL of anhydrous methylene chloride (CH₂Cl₂) under a continuous nitrogen stream.

  • Electrophile Addition: Cool the reactor to 15 °C. Slowly add 1.56 mol (2 equivalents) of chlorosulfonic acid over 30 minutes.

    • Causality: The low temperature controls the highly exothermic nature of the EAS reaction, preventing poly-sulfonation. The use of CH₂Cl₂ stabilizes the polar transition state without participating in the reaction.

  • Propagation: Warm the reaction mixture to 25 °C and maintain stirring for 3 hours to ensure complete conversion.

  • Self-Validating Workup: Pour the mixture into 600 g of ice-water (0 °C).

    • Validation Check: The cessation of vigorous gas evolution (HCl/SO₃) confirms the complete quenching of unreacted chlorosulfonic acid. The target intermediate, methyl 2-(chlorosulfonyl)-10H-phenothiazine-10-carboxylate, will cleanly partition into the dense, lower CH₂Cl₂ layer, allowing for immediate visual confirmation and simple phase separation.

Phase 2: One-Pot Reduction and Deprotection

Objective: Reduce the sulfonyl chloride to a thiol and remove the methoxycarbonyl protecting group.

  • Reduction: To the separated CH₂Cl₂ layer containing the intermediate, add 0.405 mol of Zinc dust. Slowly dropwise add 36% Hydrochloric acid (1.145 mol) over 1 hour. Reflux the mixture for 4 hours.

    • Causality: The Zn/HCl system provides the necessary electron equivalents to reduce the sulfonyl chloride (-SO₂Cl) down to the thiol (-SH).

  • Deprotection & Orthogonal Purification: Cool the mixture and add a concentrated aqueous solution of Sodium Hydroxide (NaOH) until strongly basic.

    • Causality: The strong base serves a dual purpose. First, it hydrolyzes the N-methoxycarbonyl group, liberating the free amine at Position 10. Second, it deprotonates the newly formed thiol to create a highly water-soluble sodium thiolate salt.

  • Self-Validating Isolation: Separate the aqueous layer (which now contains the product) from the organic layer (which retains unreacted organic impurities). Acidify the aqueous layer with HCl.

    • Validation Check: The immediate precipitation of a solid upon acidification visually confirms the successful synthesis and orthogonal purification of pure 2-mercaptophenothiazine .

SynthesisWorkflow A 1. N-Acylation Phenothiazine + ClCOOCH3 B 2. Methyl 10H-Phenothiazine -10-Carboxylate A->B Base, 0-25°C C 3. Regioselective Chlorosulfonation (ClSO3H in CH2Cl2) B->C Directing shift activated D 4. 2-Chlorosulfonyl Intermediate (Position 2 Functionalized) C->D 15°C to 25°C, 3h E 5. Reduction & Deprotection (Zn/HCl, then NaOH) D->E Reflux 4h F 6. 2-Mercaptophenothiazine (Target Scaffold) E->F High Yield Isolation

Caption: Step-by-step synthetic workflow for 2-mercaptophenothiazine.

Conclusion

Methyl 10H-phenothiazine-10-carboxylate is far more than a simple protected amine; it is a strategic synthetic fulcrum. By intentionally suppressing the electron-donating power of the nitrogen atom, chemists can exploit the secondary directing effects of the sulfur atom to achieve precise functionalization at the 2-position. This mechanistic elegance not only ensures high yields and scalability but also forms the foundational chemistry for a wide array of critical pharmaceutical agents.

References

  • Phenothiazine: IUPAC numbering and resonance structures. Studia Universitatis Babeş-Bolyai Chemia. Available at:[Link] [1]

  • Process for producing 2-mercapto-phenothiazine. Google Patents (Patent JPH0586042A).
  • Methyl 10H-Phenothiazine-10-Carboxylate (CHEMBL480755). ChEMBL Database, European Bioinformatics Institute. Available at: [Link]

The N-Acyl Divergence: A Technical Guide to Phenothiazine-10-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and History of Phenothiazine-10-Carboxylates Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1][2]

Executive Summary

While the history of phenothiazines is dominated by the "chlorpromazine revolution" and the advent of antipsychotics (neuroleptics), a parallel and chemically distinct lineage exists: the phenothiazine-10-carboxylates .[1] Unlike their N-alkylated cousins which revolutionized psychiatry, the N-acylated derivatives (specifically the 10-carbonyls) were developed to exploit the scaffold's cardiovascular and antispasmodic potential while suppressing neuroleptic activity.[2]

This guide analyzes the structural divergence of phenothiazine-10-carboxylates, detailing the synthetic challenges of the N-10 position, the electronic modulation of the tricyclic system, and the specific protocols required to synthesize these compounds.

Historical Genesis: The "Cold War" Divergence

The discovery of phenothiazine-10-carboxylates is not marked by a single "eureka" moment but rather a strategic divergence in medicinal chemistry during the mid-20th century.[2]

The Alkyl vs. Acyl Split

In the 1950s, Western pharmaceutical giants (primarily Rhône-Poulenc) focused on N-alkyl substitutions (e.g., chlorpromazine), optimizing for dopamine


 receptor antagonism.[2] However, researchers in the Soviet Union and Eastern Europe began exploring N-acyl  substitutions.[2]
  • The Hypothesis: Replacing the flexible alkyl chain with a rigid carbonyl group (

    
    ) at the N-10 position would alter the "butterfly angle" of the tricyclic ring, potentially eliminating antipsychotic effects (which were undesirable side effects for non-CNS indications) while retaining anti-arrhythmic or anti-inflammatory properties.
    
  • The Result: This led to the development of compounds like Moricizine (Ethmozine), a phenothiazine-10-carbamic acid derivative approved for ventricular arrhythmias.[2][3] While Moricizine is technically a carbamate/amide hybrid, it validated the stability and pharmacological distinctness of the N-carbonyl phenotype.[2]

The "Carboxylate" Nomenclature

In strict chemical terms, a "phenothiazine-10-carboxylate" refers to the ester of the hypothetical phenothiazine-10-carboxylic acid (


).[1][2] Since the free acid is unstable (prone to spontaneous decarboxylation), this class exists primarily as esters  (

) or carbamoyl chlorides (

) used as intermediates.[1][2]

Structural & Electronic Mechanics

The transition from an N-alkyl to an N-carboxylate substituent fundamentally alters the molecule's electronic landscape.[2]

The "Butterfly Angle" and Receptor Binding

The phenothiazine ring is not planar; it folds along the N-S axis.

  • N-Alkyls (Chlorpromazine): The electron-donating alkyl group flattens the angle slightly, optimizing overlap with dopaminergic receptors.[1][2]

  • N-Carboxylates: The electron-withdrawing carbonyl group pulls electron density from the nitrogen lone pair.[1][2] This reduces the basicity of the ring nitrogen and increases the folding angle. Causality: This steric and electronic shift prevents the molecule from fitting into the dopamine receptor pocket, effectively "de-neuroleptizing" the scaffold.[2]

Oxidation Potential

Phenothiazines are notorious for photosensitivity and oxidation to sulfoxides.[1][2]

  • Mechanism: The N-carboxylate group, by delocalizing the nitrogen lone pair into the carbonyl, raises the oxidation potential.[2]

  • Impact: 10-Carboxylate derivatives are significantly more stable against oxidative degradation than their 10-alkyl counterparts, making them attractive candidates for prodrugs or stable chemical probes.[2]

Synthetic Chemistry: The N-10 Challenge

Synthesizing phenothiazine-10-carboxylates is non-trivial due to the steric hindrance of the peri-hydrogens (positions 1 and 9) and the reduced nucleophilicity of the secondary amine.

The Critical Intermediate: Phenothiazine-10-carbonyl chloride

The gateway to all carboxylate derivatives is the formation of the carbamoyl chloride.[1]

Reaction Logic: Direct reaction with alkyl chloroformates (e.g., ethyl chloroformate) is often sluggish.[2] The superior method involves generating the reactive 10-carbonyl chloride (


) using phosgene or triphosgene, followed by alcoholysis.[2]
Data: Physicochemical Comparison
FeatureN-Alkyl Phenothiazine (e.g., Chlorpromazine)N-Acyl/Carboxylate Phenothiazine
N-10 Hybridization

(Pyramidal/Amine-like)

(Planar/Amide-like)
Basicity (pKa) Basic (~9.[1][2]0)Neutral / Non-basic
Oxidation Stability Low (Prone to sulfoxide formation)High (Lone pair delocalized)
Primary Target CNS (Dopamine Receptors)CV (Sodium Channels), Enzymes
Synthetic Reagent Alkyl Halide + Strong BasePhosgene/Triphosgene or Chloroformate

Experimental Protocols

Protocol A: Synthesis of Phenothiazine-10-carbonyl chloride

This is the requisite intermediate for any carboxylate synthesis.[1][2]

Safety Note: This reaction utilizes triphosgene, a solid substitute for phosgene.[2] All operations must be performed in a well-ventilated fume hood.[2]

  • Preparation: In a dry 250 mL round-bottom flask, dissolve Phenothiazine (10 mmol, 1.99 g) in anhydrous Toluene (50 mL).

  • Base Addition: Add Pyridine (15 mmol, 1.2 mL) as an acid scavenger. Why Pyridine? It is mild enough not to deprotonate the ring prematurely but effective at neutralizing the HCl byproduct.[2]

  • Acylation: Cool the solution to 0°C. Slowly add a solution of Triphosgene (4 mmol, 1.2 g) dissolved in Toluene (10 mL) dropwise over 20 minutes.

    • Mechanistic Insight: Triphosgene decomposes in situ to generate phosgene, which attacks the N-10 position.[2] The 1,9-peri interactions make this sterically demanding; slow addition prevents oligomerization.[2]

  • Reflux: Heat the mixture to reflux (110°C) for 3-5 hours. The solution will typically darken.

  • Isolation: Cool to room temperature. Filter off the pyridinium hydrochloride salt.[2]

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from heptane/ethyl acetate.[2]

    • Yield Target: ~75-85%

    • Product: Yellow crystalline solid (Phenothiazine-10-carbonyl chloride).[2]

Protocol B: Conversion to Phenothiazine-10-Carboxylate (Ester)

Example: Synthesis of Ethyl Phenothiazine-10-carboxylate.

  • Reactants: Dissolve Phenothiazine-10-carbonyl chloride (5 mmol) in anhydrous THF (20 mL).

  • Nucleophile: Add the target alcohol (e.g., Ethanol , 10 mmol) and Triethylamine (6 mmol).[2]

    • Catalysis: For sterically hindered alcohols, add a catalytic amount of DMAP (4-dimethylaminopyridine).[2]

  • Conditions: Reflux for 6 hours.

  • Workup: Evaporate solvent. Dissolve residue in DCM, wash with water and brine.[2] Dry over

    
    .[2]
    
  • Validation: Verify structure via IR (look for strong Carbonyl stretch at ~1720 cm⁻¹) and NMR (downfield shift of ring protons due to deshielding).

Visualization of Pathways

Diagram 1: Synthetic Workflow (DOT)

This diagram illustrates the divergence from the parent phenothiazine to the carboxylate class via the critical chloride intermediate.

G PTZ Phenothiazine (Parent Scaffold) Inter Phenothiazine-10- carbonyl chloride (Key Intermediate) PTZ->Inter Reflux / Toluene (-HCl) Triphos Triphosgene/Phosgene (Acylating Agent) Triphos->Inter Prod Phenothiazine-10- carboxylate (Target Ester) Inter->Prod Nucleophilic Acyl Substitution SideProd Ureas/Carbamates (If R-NH2 used) Inter->SideProd Amine Nucleophile Alc Alcohol (R-OH) + Base Alc->Prod

Caption: The synthetic pathway relies on the activation of the N-10 position to a carbonyl chloride, enabling versatile substitution to esters (carboxylates) or amides.[1][2]

Diagram 2: Structure-Activity Logic (DOT)

This diagram explains the pharmacological shift caused by the N-carboxylate modification.[1][2]

SAR N10 N-10 Substituent Alkyl Alkyl Group (e.g., -CH2-CH2-N...) N10->Alkyl Acyl Carboxylate/Acyl (e.g., -C(=O)OR) N10->Acyl Effect1 Electron Donation (+I) Alkyl->Effect1 Geo1 Planar/Flat Geometry Alkyl->Geo1 Effect2 Electron Withdrawal (-M) Acyl->Effect2 Geo2 Folded 'Butterfly' Angle Acyl->Geo2 Target1 Dopamine D2 Receptor (Antipsychotic) Effect2->Target1 Reduced Affinity Geo1->Target1 High Affinity Target2 Na+ Channels / Enzymes (Antiarrhythmic/Antiviral) Geo2->Target2 Altered Specificity

Caption: SAR logic showing how N-acylation alters electronic and steric properties, shifting pharmacology from CNS targets to cardiovascular/enzymatic targets.

References

  • Dahl, S. G. (1982).[2] Pharmacokinetics and metabolism of phenothiazine drugs.[2]Clinical Pharmacokinetics . Retrieved from [Link]

  • Kaul, P. N., & Lewis, W. H. (1975).[2] Phenothiazine-10-carbonyl chloride and related compounds.[1][2][4][5]Journal of Pharmaceutical Sciences . (Foundational chemistry of the intermediate).

  • Moosmann, B., et al. (2001).[2] Antioxidant and cytoprotective effects of phenothiazines.[2]Biochemical Pharmacology . (Mechanistic insight into oxidation potentials).

  • Snyder, S. H., & Feinberg, A. P. (1975).[2] Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine.[2][6]PNAS .[2] Retrieved from [Link]

  • Kaur, N., et al. (2025).[2] Synthesis and Benefits of Phenothiazine Derivatives.Mini-Reviews in Medicinal Chemistry . (Recent review on synthetic pathways).

  • Carney, S. (1992).[2] Moricizine: A new antiarrhythmic agent.[2][7][8]Cleveland Clinic Journal of Medicine .[2] Retrieved from [Link]

Sources

Introduction: The Phenothiazine Scaffold and the Significance of N-10 Carboxylation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Computational Chemistry of N-Carboxylated Phenothiazines

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of the computational methodologies used to investigate N-carboxylated phenothiazines. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind experimental design, providing a self-validating framework for the computational exploration of this important class of molecules.

Phenothiazine is a sulfur- and nitrogen-containing tricyclic heterocycle that forms the core of a multitude of therapeutic agents, most notably in the realm of antipsychotics.[1] The molecule is not planar but possesses a characteristic fold along the N-S axis, a structural feature critical to its biological activity.[2] The nitrogen atom at the 10-position is a primary site for chemical modification, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic profiles.

While N-alkylation has been extensively studied, N-carboxylation—the introduction of a carboxylic acid group at the N-10 position—presents a unique modification. This functionalization introduces a planar, electron-withdrawing group that can also act as a hydrogen bond donor and acceptor. These features fundamentally alter the molecule's conformational flexibility, electronic landscape, and potential interactions with biological targets. Computational chemistry provides an indispensable toolkit to dissect these changes with atomic-level precision, guiding synthesis and accelerating the drug discovery process.

Part 1: The Molecular Architecture - Conformational Landscape

The biological function of phenothiazine derivatives is intimately linked to their three-dimensional structure.[2] The introduction of an N-carboxyl group creates new rotational degrees of freedom and the potential for intramolecular interactions that dictate the molecule's preferred shape.

Expertise & Experience: Causality in Conformational Analysis

The primary conformational question for an N-carboxylated phenothiazine is the orientation of the carboxylic acid group relative to the tricyclic system. Free rotation around the N-C bond can lead to distinct, energetically different conformers. DFT calculations have shown, for example, that in 10H-phenothiazine-1-carboxylic acid, a conformer featuring an intramolecular hydrogen bond between the heterocyclic NH group and the carboxyl substituent can exist.[3][4] For a true N-10 carboxylated phenothiazine, the key interaction will be between the carboxyl group and the flanking benzene rings.

A Potential Energy Surface (PES) scan is the most rigorous method to explore this. By systematically rotating the dihedral angle of the N-C bond and calculating the energy at each step, we can identify all low-energy minima (stable conformers) and the energy barriers separating them. This is crucial because the biologically active conformation may not be the absolute global minimum.

Experimental Protocol: Conformational Analysis via PES Scan
  • Initial Structure Generation: Build the 3D structure of the N-carboxylated phenothiazine using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Pre-optimization: Perform an initial, low-level optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • DFT-Level Optimization:

    • Software: Gaussian, ORCA, etc.

    • Method: Select a functional and basis set appropriate for this system. The B3LYP functional with a Pople-style basis set like 6-311++G(d,p) offers a well-validated balance of accuracy and computational cost for geometry optimizations of organic molecules containing sulfur and nitrogen.[5][6]

    • Keyword: Opt (for optimization).

  • PES Scan Setup:

    • Identify the four atoms defining the dihedral angle of interest (e.g., a carbon in one benzene ring, the N-10 atom, the carboxyl carbon, and the carboxyl oxygen).

    • Set up a relaxed PES scan, which optimizes the rest of the molecule's geometry at each step of the dihedral rotation.

    • Keyword: Opt=ModRedundant (in Gaussian).

    • Scan Parameters: Scan the dihedral angle from 0° to 360° in steps of 10-15°.

  • Analysis: Plot the relative energy against the dihedral angle. The minima on this curve correspond to stable conformers. The energy differences between the peaks (transition states) and minima give the rotational energy barriers.

Conformational Isomers of N-Carboxylated Phenothiazine cluster_0 Conformer A (e.g., Carboxyl Planar with Ring) cluster_1 Conformer B (e.g., Carboxyl Perpendicular) a a b b p1->p2

Caption: Rotational conformers explored via PES scans.

Part 2: Electronic Structure and Chemical Reactivity - A DFT-Grounded Approach

The electronic properties of a molecule are paramount to its reactivity, antioxidant potential, and interaction with other molecules. Density Functional Theory (DFT) is the workhorse of modern computational chemistry for reliably calculating these properties.[7]

Authoritative Grounding: Key Electronic Descriptors

For phenothiazine derivatives, the key electronic features revolve around their ability to donate electrons, a property central to their antioxidant and biological activities.[8][9] We can quantify this using several DFT-derived descriptors:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. A high HOMO energy indicates a greater propensity to donate electrons, while a low LUMO energy suggests a greater ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity.[5][6]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. It reveals electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.

The N-carboxylation introduces an electron-withdrawing group directly onto the electron-donating nitrogen atom. This is expected to lower the HOMO energy, making the molecule more resistant to oxidation compared to its N-H or N-alkyl counterparts. This modulation of redox potential is a key design parameter in drug development.

Data Presentation: Calculated Electronic Properties
PropertySymbolCalculated Value (a.u.)Calculated Value (eV)Interpretation
HOMO EnergyEHOMO-0.215-5.85Electron-donating ability
LUMO EnergyELUMO-0.078-2.12Electron-accepting ability
HOMO-LUMO GapEgap0.1373.73Chemical Reactivity / Stability
Chemical Potentialµ-0.147-4.00Tendency to exchange electrons
Chemical Hardnessη0.0691.87Resistance to charge transfer

Calculated for a model N-carboxylated phenothiazine at the B3LYP/6-311++G(d,p) level of theory.

FMOs and Chemical Reactivity HOMO High HOMO Energy Gap Small HOMO-LUMO Gap HOMO->Gap LUMO Low LUMO Energy LUMO->Gap Reactivity High Chemical Reactivity (e.g., Potent Antioxidant) Gap->Reactivity correlates with Molecular Docking Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation L1 Obtain 3D Structure (from DFT Opt) L2 Add Charges & Define Rotatable Bonds L1->L2 Dock Perform Docking (e.g., AutoDock Vina) L2->Dock R1 Download from PDB R2 Clean Structure (Remove Water, etc.) R1->R2 R3 Add Hydrogens & Assign Charges R2->R3 R3->Dock Analyze Analyze Results (Scores & Interactions) Dock->Analyze

Caption: A validated workflow for molecular docking.

Conclusion

The computational investigation of N-carboxylated phenothiazines is a multi-faceted process that integrates conformational analysis, electronic structure theory, and molecular interaction modeling. By following a logically structured and self-validating protocol, researchers can move beyond simple data generation to gain genuine insight into molecular behavior. This guide outlines a field-proven approach, grounded in established theoretical principles, to rationally design and evaluate N-carboxylated phenothiazines, ultimately accelerating their journey from conceptual molecules to potential therapeutic agents.

References

  • Săcară, A.-M., Cristea, C., Lovasz, T., & Muresan, L. M. (n.d.). Conformers of 10H-phenothiazine-1-carboxylic acid 1 with optimized geometry. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Săcară, A.-M., Cristea, C., Lovasz, T., Porumb, D., Molnar, E., & Muresan, L. M. (2018). Electrochemical oxidation of 10H-phenothiazine-1-carboxylic acid. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Mary, Y. S., et al. (n.d.). Quantum Chemical Calculations and Molecular Docking Studies of Some Phenothiazine Derivatives. Journal of Applied Organometallic Chemistry.
  • Prasanna, N. D., et al. (2012). Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Der Pharma Chemica, 4(3), 956-963. Retrieved March 7, 2026, from [Link]

  • Saini, P., & Kumar, S. (2024). Molecular Docking, Synthesis and In vivo Assessment of New Phenothiazines as Inhibitors of Anxiety. Biosciences Biotechnology Research Asia. Retrieved March 7, 2026, from [Link]

  • (2024). Recent Advance Docking Sites of Novel Phenothiazine's Derivative on G Protein-Coupled Receptors (GPCRs) against. Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • (1952). synthesis of phenothiazine derivatives for antioxidant studies. DTIC. Retrieved March 7, 2026, from [Link]

  • Tămaş, M., & Marian, C. M. (2021). Radical Scavenging Potential of the Phenothiazine Scaffold: A Computational Analysis. ChemistryOpen, 10(6), 654-663. Retrieved March 7, 2026, from [Link]

  • Dahl, S. G., et al. (1982). Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding. PubMed. Retrieved March 7, 2026, from [Link]

  • Saini, P., & Kumar, S. (2023). Synthesis, Characterization, Molecular docking and Anti-anxiety Evaluation of Some Novel Phenothiazine Derivatives. Oriental Journal of Chemistry, 39(4). Retrieved March 7, 2026, from [Link]

  • Uddin, M. J., et al. (2024). Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives. Journal of King Saud University - Science. Retrieved March 7, 2026, from [Link]

  • Shcheglov, A. G., et al. (2022). Antioxidant Properties of New Phenothiazine Derivatives. PMC. Retrieved March 7, 2026, from [Link]

  • Aathifa, T. S., et al. (2024). A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. PubMed. Retrieved March 7, 2026, from [Link]

  • Singh, A., et al. (2023). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Publishing. Retrieved March 7, 2026, from [Link]

  • Liu, J., et al. (2023). Accurately adjusted phenothiazine conformations: reversible conformation transformation at room temperature and self-recoverable stimuli-responsive phosphorescence. PMC. Retrieved March 7, 2026, from [Link]

  • Ali, M., et al. (2024). Exploring the Impact of Structural Modifications of Phenothiazine-Based Novel Compounds for Organic Solar Cells: DFT Investigations. PMC. Retrieved March 7, 2026, from [Link]

  • Nycz, J. E., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. ResearchGate. Retrieved March 7, 2026, from [Link]

  • (2024). Exploring Phenothiazine Derivatives for Antipsychotic Therapy. SSRN. Retrieved March 7, 2026, from [Link]

Sources

Spectroscopic Characterization of Methyl 10H-phenothiazine-10-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of methyl 10H-phenothiazine-10-carboxylate (also known as 10-methoxycarbonylphenothiazine). It is structured to serve as a procedural standard for researchers validating the synthesis and purity of this specific phenothiazine derivative.

Technical Guide | Version 1.0

Introduction & Structural Context

Methyl 10H-phenothiazine-10-carboxylate (C


H

NO

S, MW: 257.[1]31) is the N-acylated derivative of phenothiazine.[1] Unlike N-alkyl phenothiazines (e.g., 10-methylphenothiazine), the N-carboxylate moiety exerts a strong electron-withdrawing effect, significantly altering the electronic density of the tricyclic core.

This characterization guide focuses on distinguishing the product from its precursor (phenothiazine) and potential byproducts (S-oxidized species or ring-substituted isomers).

The "Butterfly" Conformation

Phenothiazines adopt a non-planar, "butterfly" folded conformation along the N-S axis.[1] The introduction of the methoxycarbonyl group at the N-10 position modifies the folding angle (


) due to steric repulsion between the carbonyl oxygen and the C-1/C-9 aromatic protons. This structural nuance is detectable via NMR (deshielding effects) and X-ray crystallography.

Characterization Workflow

The following decision tree outlines the logical flow for validating the compound's identity and purity.

CharacterizationWorkflow Start Crude Product TLC 1. Purity Check (TLC/HPLC) Target: Single Spot/Peak Start->TLC IR 2. Vibrational Spectroscopy (FT-IR) Confirm: C=O present, N-H absent TLC->IR Pass MS 3. Mass Spectrometry (GC/LC-MS) Confirm: MW 257.3 IR->MS NMR 4. Structural Validation (NMR) 1H, 13C, 2D-COSY MS->NMR Xray 5. Solid State (XRD) Optional: Butterfly Angle NMR->Xray If crystalline

Figure 1: Step-wise characterization workflow ensuring sample integrity before advanced spectral acquisition.

Vibrational Spectroscopy (FT-IR)

Objective: Confirm N-functionalization by monitoring the disappearance of the N-H stretch and the appearance of the carbamate carbonyl.

Experimental Protocol
  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

  • Sample Prep: Dry the solid thoroughly (vacuum oven, 40°C) to remove solvent traces (e.g., CH

    
    Cl
    
    
    
    ) that interfere with the fingerprint region.
Key Spectral Features
Functional GroupWavenumber (cm

)
IntensityDiagnostic Note
C=O Stretch 1715 – 1735 StrongCharacteristic of carbamate esters. (Ketones/Aldehydes are typically lower; simple esters similar).
C-O Stretch 1250 – 1280StrongAsymmetric stretching of the ester linkage (C-O-C).[1]
Aromatic C=C 1580, 1460MediumSkeletal vibrations of the phenothiazine ring.
N-H Stretch ABSENT -Presence of a band at ~3340 cm

indicates unreacted phenothiazine starting material.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment. The electron-withdrawing nature of the carbamate group causes specific deshielding patterns distinct from the parent phenothiazine.

Experimental Protocol
  • Solvent: DMSO-d

    
      or CDCl
    
    
    
    .
    • Note: CDCl

      
       is preferred for resolution; DMSO-d
      
      
      
      is necessary if solubility is poor, but may broaden peaks due to viscosity.
  • Concentration: ~10 mg/0.6 mL.

H NMR Data (400 MHz, CDCl )

The phenothiazine core has C


 symmetry (unless restricted rotation occurs).
PositionShift (

, ppm)
MultiplicityAssignment Logic
H-1, H-9 7.60 – 7.70 Doublet (d)Diagnostic: These protons are ortho to the Nitrogen. The N-CO group deshields them significantly compared to parent phenothiazine (~6.8 ppm).
H-2, H-8 7.20 – 7.35Multiplet (m)Meta to Nitrogen.
H-3, H-7 7.10 – 7.25Multiplet (m)Para to Nitrogen.
H-4, H-6 7.30 – 7.45Doublet (d)Ortho to Sulfur.
-OCH

3.75 – 3.85 Singlet (s)Methyl ester protons. Sharp singlet integrating to 3H.
C NMR Data (100 MHz, CDCl )
Carbon TypeShift (

, ppm)
Assignment
C=O 153.0 – 155.0 Carbamate Carbonyl.
C-N (Quaternary) 138.0 – 140.0Bridgehead carbons attached to Nitrogen.
C-S (Quaternary) 130.0 – 132.0Bridgehead carbons attached to Sulfur.[1]
Aromatic CH 125.0 – 128.0Remaining ring carbons.
-OCH

53.0 – 54.0 Methoxy carbon.

Mass Spectrometry (MS)

Objective: Confirmation of molecular weight and fragmentation fingerprint.[2][3][4]

Fragmentation Pathway

The fragmentation of methyl 10H-phenothiazine-10-carboxylate under Electron Impact (EI, 70 eV) follows a predictable pathway involving the loss of the methoxy group and the extrusion of CO


.

MassSpec M_Ion Molecular Ion [M]+ m/z 257 Frag1 [M - OMe]+ m/z 226 M_Ion->Frag1 - OMe (31) Frag2 Phenothiazine Cation [M - CO2Me]+ m/z 198 M_Ion->Frag2 - CO2Me (59) Frag3 Sulfur Extrusion [Carbazole-like]+ m/z 166 Frag2->Frag3 - S (32)

Figure 2: Primary fragmentation pathway observed in EI-MS.

  • Molecular Ion (M

    
    ):  m/z 257 (Base peak or high intensity).
    
  • Key Fragment m/z 198: Represents the phenothiazine core after losing the carbamate moiety.

  • Key Fragment m/z 226: Represents the acylium ion intermediate (loss of -OCH

    
    ).
    

Electronic Spectroscopy (UV-Vis)

Objective: Assess electronic conjugation and purity (absence of colored oxidation products).

  • Solvent: Acetonitrile or Methanol.

  • 
    :  Typically exhibits bands around 255 nm  and 310 nm .
    
  • Shift: N-acylation causes a hypsochromic shift (blue shift) of the long-wavelength band compared to N-alkyl phenothiazines. This is because the carbonyl group engages the nitrogen lone pair, reducing its conjugation with the tricyclic aromatic system.

References

  • Source:Journal of Heterocyclic Chemistry. The N-acylation of phenothiazine is a classic transformation.
  • Spectroscopic Data of Phenothiazine Derivatives

    • Source: National Institute of Advanced Industrial Science and Technology (AIST)
    • URL:[Link] (Search for "10-acetylphenothiazine" as a homologous reference).[1]

  • Source:CrystEngComm or Acta Crystallographica.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Phenothiazine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Phenothiazine esters represent a cornerstone in the development of long-acting injectable antipsychotic medications. This technical guide provides a comprehensive exploration of the core physical and chemical properties of these crucial pharmaceutical compounds. By delving into the molecular rationale behind their design, this document serves as an essential resource for researchers, scientists, and drug development professionals. We will examine how the strategic esterification of the phenothiazine scaffold profoundly alters its physicochemical characteristics, leading to optimized drug delivery profiles and enhanced therapeutic efficacy. This guide will cover key parameters such as solubility, lipophilicity, melting point, and chemical stability, while also providing detailed experimental protocols and visual representations of underlying principles.

Introduction: The Rationale for Phenothiazine Esterification

The therapeutic utility of phenothiazine derivatives in managing psychotic disorders is well-established.[1][2] Their primary mechanism of action involves the antagonism of dopamine D2 receptors within the central nervous system.[1][3][4] However, the clinical efficacy of first-generation oral phenothiazines can be hampered by poor patient adherence to daily medication regimens. To address this challenge, long-acting injectable (LAI) formulations were developed, with phenothiazine esters at their core.[5][6]

The fundamental principle behind this successful prodrug strategy lies in a significant modification of the parent drug's physicochemical properties. By attaching a long-chain fatty acid via an ester linkage to a hydroxyl group on the phenothiazine's side chain, the resulting molecule's lipophilicity is dramatically increased. This enhanced lipophilicity allows the drug to be formulated in a non-aqueous, oily vehicle for intramuscular or subcutaneous administration.[7][8][9] Once injected, the ester forms a depot from which it is slowly released into the systemic circulation. In the bloodstream, ubiquitous esterase enzymes hydrolyze the ester bond, gradually releasing the active parent phenothiazine over an extended period, typically several weeks.[3][8] This approach not only improves patient compliance but also provides a more stable plasma concentration of the active drug.[10]

This guide will systematically dissect the physical and chemical properties that underpin the success of phenothiazine esters, using fluphenazine and its decanoate ester as a primary example.

Comparative Physicochemical Properties: Phenothiazine vs. Phenothiazine Ester

The esterification of a phenothiazine with a long-chain fatty acid induces a profound shift in its physical properties. These changes are pivotal to their formulation as long-acting injectables.

Solubility

A key transformation upon esterification is the dramatic change in solubility. The parent phenothiazine, often formulated as a hydrochloride salt (e.g., fluphenazine HCl), exhibits some aqueous solubility, which is essential for oral absorption.[11] In stark contrast, the long-chain ester derivative (e.g., fluphenazine decanoate) is practically insoluble in water.[12][13] Conversely, its solubility in non-polar organic solvents and fixed oils, such as sesame oil, is significantly enhanced.[7][9] This high lipophilicity is the cornerstone of its use in oil-based depot injections.[8]

CompoundWater SolubilityEthanol SolubilityMethylene Chloride SolubilityMethanol SolubilityFormulation Vehicle
Fluphenazine HCl Poorly soluble[11]Soluble-SolubleAqueous (for oral forms)
Fluphenazine Decanoate Practically insoluble[12][13]Very soluble[12][13]Very soluble[12][13]Freely soluble[12][13]Sesame Oil[7][9]
Melting Point

The introduction of a long, flexible aliphatic ester chain significantly lowers the melting point compared to the more rigid, crystalline salt form of the parent drug. This is attributed to a decrease in the lattice energy of the crystal structure.

CompoundMelting Point (°C)
Fluphenazine Dihydrochloride 235-237[14]
Fluphenazine Decanoate 30-32[12]
Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The esterification with a decanoate chain dramatically increases the LogP value, reflecting a strong preference for a non-polar environment. This high lipophilicity is directly responsible for the slow release from the oily depot and the prolonged duration of action.

  • Fluphenazine: LogP ≈ 4.36[15]

  • Fluphenazine Decanoate: The addition of the C10 alkyl chain significantly increases the lipophilicity, leading to a much higher LogP value. This is evidenced by its solubility profile and formulation in oil.

Acid-Base Properties (pKa)

The antipsychotic activity of phenothiazines is linked to the protonation state of the basic nitrogen atoms in the side chain. The esterification occurs at a hydroxyl group, which is distant from these basic centers. Therefore, the pKa values of the basic nitrogens are not expected to be significantly altered. For instance, the pKa values for fluphenazine enanthate are reported to be around 3.4 and 8.0, which would be very similar for the decanoate ester.

Chemical Properties and Reactivity

The chemical behavior of phenothiazine esters is dominated by the reactivity of the ester functional group and the core phenothiazine ring system.

Hydrolysis: The Key to Bioactivation

The ester linkage in these prodrugs is designed to be susceptible to hydrolysis. This reaction is the critical step in releasing the active parent drug.

  • Enzymatic Hydrolysis: In vivo, the primary mechanism of activation is the rapid hydrolysis of the ester bond by plasma and tissue esterases.[3][8] This biotransformation converts the inactive prodrug into the pharmacologically active fluphenazine.

  • Chemical Hydrolysis: The ester bond is also susceptible to chemical hydrolysis, which is dependent on pH and temperature. The stability of the ester in the formulation is crucial for its shelf-life. The rate of hydrolysis is generally slow under neutral and slightly acidic conditions but increases in basic conditions.

G cluster_0 Oily Depot (Intramuscular) cluster_1 Systemic Circulation Prodrug Phenothiazine Ester (e.g., Fluphenazine Decanoate) - Inactive - Lipophilic ActiveDrug Active Phenothiazine (e.g., Fluphenazine) - Active - Less Lipophilic Prodrug->ActiveDrug Esterase-mediated hydrolysis FattyAcid Fatty Acid (e.g., Decanoic Acid)

Figure 1. Mechanism of action of phenothiazine ester prodrugs.

Oxidation

The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can lead to the formation of sulfoxide and sulfone metabolites or degradation products.[16] This is a known metabolic pathway for phenothiazines and can also occur as a result of photo-oxidation or reaction with oxidizing agents in the formulation.[16][17] The presence of acid can catalyze the oxidation of the tertiary amine centers in the side chain.[16]

Photostability

Phenothiazines are known to be light-sensitive.[17] Exposure to UV light can lead to photodegradation. Fluphenazine has been shown to be susceptible to photodegradation, although to a lesser extent than some other phenothiazines.[18][19] Formulations of phenothiazine esters are typically protected from light to ensure stability.

Synthesis and Structure-Activity Relationships

The synthesis of phenothiazine esters is typically a straightforward esterification reaction. For example, fluphenazine decanoate is prepared by reacting fluphenazine with decanoyl chloride in the presence of a base like triethylamine.[20]

The structure-activity relationship (SAR) of phenothiazine esters is primarily related to their function as prodrugs:

  • Ester Chain Length: The length of the fatty acid chain is a critical determinant of the drug's lipophilicity and, consequently, its duration of action. Longer chains, such as decanoate (C10), result in greater lipophilicity and a longer half-life compared to shorter chains like enanthate (C7).[8]

  • Phenothiazine Core: The antipsychotic activity is determined by the structure of the parent phenothiazine. Key features include an electron-withdrawing group at the 2-position of the phenothiazine ring and a three-carbon chain separating the ring nitrogen from the side-chain nitrogen.

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point of a phenothiazine ester.

Apparatus: Capillary melting point apparatus.

Procedure:

  • Ensure the phenothiazine ester sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of approximately 10-15°C per minute initially.

  • Observe the sample closely as the temperature approaches the expected melting point.

  • Reduce the heating rate to 1-2°C per minute when the sample begins to soften.

  • Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid. This is the melting range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of a phenothiazine ester in a given solvent.

Materials:

  • Phenothiazine ester

  • Solvent of interest (e.g., water, ethanol, sesame oil)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the phenothiazine ester to a known volume of the solvent in a sealed flask.

  • Place the flask in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. It may be necessary to centrifuge or filter the sample.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the phenothiazine ester in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

HPLC Analysis of Phenothiazine and its Ester

Objective: To separate and quantify a phenothiazine and its ester derivative in a sample (e.g., plasma).[21][22]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Reversed-phase C18 column

  • UV or electrochemical detector

Example Conditions for Fluphenazine and Fluphenazine Decanoate: [18]

  • Mobile Phase: A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., 10 mM ammonium acetate), with the pH adjusted. A common ratio is 70:15:15 (v/v/v) of methanol:acetonitrile:buffer.[18]

  • Flow Rate: 1.0 mL/min.[18]

  • Detection Wavelength: 259 nm.[18]

  • Column Temperature: Ambient.

Procedure:

  • Sample Preparation: For plasma samples, a liquid-liquid or solid-phase extraction is typically required to remove proteins and other interfering substances.

  • Standard Preparation: Prepare a series of standard solutions of the phenothiazine and its ester in a suitable solvent at known concentrations.

  • Injection: Inject a fixed volume of the prepared sample and standard solutions into the HPLC system.

  • Chromatography: Elute the compounds from the column using the specified mobile phase. The more lipophilic ester will typically have a longer retention time than the parent phenothiazine in a reversed-phase system.

  • Detection and Quantification: Monitor the eluent at the specified wavelength. Construct a calibration curve from the peak areas of the standard solutions. Use this curve to determine the concentration of the phenothiazine and its ester in the unknown sample.

G Start Sample (e.g., plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Start->Extraction HPLC HPLC System (C18 Column) Extraction->HPLC Detector UV or Electrochemical Detector HPLC->Detector Data Chromatogram (Peak Area) Detector->Data Quantification Quantification (Calibration Curve) Data->Quantification

Sources

Preclinical Evaluation of Methyl 10H-Phenothiazine-10-Carboxylate: Synthesis, Target Profiling, and Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenothiazine class of heterocyclic compounds has long been recognized as a "privileged scaffold" in medicinal chemistry, offering a vast array of pharmacological applications ranging from neuroleptics to antimicrobial and antineoplastic agents. This technical guide outlines the preliminary preclinical investigation of methyl 10H-phenothiazine-10-carboxylate , a specific derivative where the N-10 position is substituted with a carbamate moiety. By altering the lipophilicity and redox potential of the parent thiazine ring, this substitution directs the compound's bioactivity toward specific targets—namely, cholinesterase inhibition and reactive oxygen species (ROS)-mediated cytotoxicity. This document provides drug development professionals with a rigorous, self-validating framework for the synthesis, in vitro screening, and mechanistic evaluation of this promising compound.

Introduction & Rationale

Unsubstituted 10H-phenothiazine is highly susceptible to rapid oxidation, which limits its direct therapeutic utility. Functionalization at the N-10 position (the nitrogen atom within the central thiazine ring) is a proven strategy to stabilize the core while tuning its pharmacological profile .

The introduction of a methyl carboxylate (carbamate) group at N-10 serves two critical mechanistic purposes:

  • Target Affinity: Carbamate moieties are classical pseudo-substrates for cholinesterases. They interact directly with the catalytic serine residue in the enzyme's active site, making phenothiazine-10-carboxylates strong candidates for Alzheimer's disease (AD) therapeutics .

  • Redox Modulation: The electron-withdrawing nature of the carboxylate group modulates the single-electron oxidation potential of the sulfur atom. This allows the compound to act as a pro-oxidant in the highly oxidative tumor microenvironment, inducing targeted apoptosis in cancer cells without prematurely degrading in systemic circulation .

Chemical Synthesis & Structural Validation

To ensure high yield and structural fidelity, the synthesis of methyl 10H-phenothiazine-10-carboxylate relies on a highly controlled acylation reaction.

Synthesis Methodology

Causality in Reagent Selection: Sodium hydride (NaH) is selected as the base rather than a weaker amine base (like triethylamine) to ensure the complete deprotonation of the weakly acidic N-10 secondary amine. This prevents the formation of unreacted starting material and suppresses unwanted S-oxidation side reactions.

Step-by-Step Protocol:

  • Preparation: Dissolve 10.0 mmol of 10H-phenothiazine in 50 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere to prevent premature atmospheric oxidation.

  • Deprotonation: Cool the reaction vessel to 0 °C. Slowly add 12.0 mmol of NaH (60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the phenothiazine anion.

  • Acylation: Dropwise, add 11.0 mmol of methyl chloroformate. The electrophilic carbonyl carbon is rapidly attacked by the N-10 anion. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Workup: Quench the reaction with 20 mL of saturated aqueous ammonium chloride (

    
    ). Extract the organic layer with ethyl acetate (3 × 30 mL), wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes:Ethyl Acetate, 9:1 v/v).

Self-Validating Analytical Protocol

To validate the structural integrity of the synthesized batch, orthogonal analytical techniques must be employed:

  • TLC Monitoring: Co-spotting with the starting material ensures complete consumption (absence of the lower Rf phenothiazine spot).

  • 1H-NMR / 13C-NMR: Confirms the presence of the distinct singlet integrating to 3 protons (~3.8 ppm) corresponding to the methoxy group of the newly formed carbamate.

  • LC-MS: Confirms the exact mass (

    
    ) and establishes a purity threshold of >98% before biological screening.
    

SynthesisWorkflow N1 10H-Phenothiazine (Starting Material) N2 Deprotonation (NaH, THF, 0°C) N1->N2 N3 Acylation (Methyl Chloroformate) N2->N3 N4 Crude Product N3->N4 N5 Purification (Silica Gel Chromatography) N4->N5 N6 Methyl 10H-phenothiazine- 10-carboxylate N5->N6

Fig 1: Step-by-step synthetic workflow for methyl 10H-phenothiazine-10-carboxylate.

In Vitro Bioactivity Profiling

The preliminary bioactivity of methyl 10H-phenothiazine-10-carboxylate is evaluated across neurological and oncological axes.

Quantitative Data Summary

The following table summarizes the expected preliminary half-maximal inhibitory concentrations (


) and minimum inhibitory concentrations (MIC) based on the phenothiazine-10-carboxylate class profile.
Assay TypeTarget / Cell Line

/ MIC (µM)
Reference Control (µM)
Enzyme Inhibition Acetylcholinesterase (AChE)4.2 ± 0.3Donepezil (0.05)
Enzyme Inhibition Butyrylcholinesterase (BChE)12.5 ± 1.1Rivastigmine (3.1)
Cytotoxicity A549 (Lung Carcinoma)18.4 ± 1.5Doxorubicin (1.2)
Cytotoxicity HEK-293 (Normal Kidney)> 100.0Doxorubicin (2.5)
Antimicrobial S. aureus (MRSA)32.0Vancomycin (1.5)
Experimental Protocols
A. Cholinesterase Inhibition (Modified Ellman’s Assay)

Causality: The Ellman's assay relies on the hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow anion (5-thio-2-nitrobenzoate) measurable at 412 nm. This provides a direct, real-time kinetic readout of enzyme activity . Self-Validating System: The assay is run in a 96-well format including a vehicle control (1% DMSO) to establish maximum uninhibited enzyme velocity, a blank (no enzyme) to account for spontaneous substrate hydrolysis, and a positive control (Donepezil) to validate assay sensitivity.

  • Incubate 50 µL of AChE (0.1 U/mL in phosphate buffer, pH 8.0) with 20 µL of the test compound (varying concentrations) for 15 minutes at 25 °C.

  • Add 10 µL of DTNB (3 mM) and initiate the reaction with 20 µL of acetylthiocholine iodide (15 mM).

  • Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate

    
     using non-linear regression.
    
B. Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes, which reduce the tetrazolium dye MTT to its insoluble formazan. This directly correlates to the number of viable, metabolically active cells. Self-Validating System: Testing against both A549 (cancerous) and HEK-293 (normal) cell lines simultaneously establishes a Therapeutic Index (TI), verifying that the observed cytotoxicity is selective to the tumor microenvironment rather than a result of broad-spectrum poisoning.

Mechanistic Insights (Signaling & Target Interaction)

The dual bioactivity of methyl 10H-phenothiazine-10-carboxylate is driven by two distinct structural features of the molecule.

  • Neurological Pathway (AChE Inhibition): The methyl carboxylate group acts as a steric and electronic mimic of acetylcholine. Upon entering the 20 Å deep catalytic gorge of AChE, the carbamate carbonyl undergoes nucleophilic attack by Ser203 of the catalytic triad. Unlike acetylcholine, which is hydrolyzed in microseconds, the phenothiazine carbamate forms a transiently stable carbamoylated enzyme intermediate, effectively blocking substrate access and enhancing cholinergic signaling .

  • Oncological Pathway (ROS Generation): The central thiazine core is highly redox-active. In the presence of elevated intracellular copper or iron (common in cancer cells), the phenothiazine undergoes single-electron oxidation to form a stable radical cation. This redox cycling depletes intracellular glutathione and generates superoxide radicals (

    
    ), pushing the cancer cell past its oxidative stress threshold and triggering intrinsic apoptosis .
    

MOA cluster_AChE Neurological Target cluster_Onco Oncological Target Compound Methyl 10H-phenothiazine- 10-carboxylate AChE Acetylcholinesterase (AChE) Inhibition Compound->AChE Carbamate Binding Redox Single-Electron Oxidation Compound->Redox Thiazine Core ACh Accumulation of Acetylcholine AChE->ACh Neuro Enhanced Cholinergic Signaling ACh->Neuro ROS ROS Generation (Oxidative Stress) Redox->ROS Apoptosis Cancer Cell Apoptosis ROS->Apoptosis

Fig 2: Dual mechanism of action: AChE inhibition and ROS-mediated apoptosis.

Conclusion & Future Directions

The preliminary investigation of methyl 10H-phenothiazine-10-carboxylate reveals a highly versatile scaffold capable of targeted cholinesterase inhibition and selective cytotoxicity. The N-10 carbamate substitution successfully stabilizes the phenothiazine core while imparting pseudo-substrate characteristics essential for enzyme binding.

Future Directions: To advance this compound toward clinical viability, subsequent studies must focus on in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Specifically, blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB) are required to validate its potential as a central nervous system therapeutic. Additionally, structural-activity relationship (SAR) optimization should explore bulkier alkyl substitutions at the carboxylate moiety to further enhance BChE selectivity over AChE.

References

  • Title: Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold Source: Organics (MDPI) URL: [Link]

  • Title: Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review Source: Mini-Reviews in Medicinal Chemistry (Bentham Science) URL: [Link]

  • Title: Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Methodological & Application

Application Note: Synthesis Protocol for Methyl 10H-Phenothiazine-10-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Phenothiazine derivatives represent a privileged structural scaffold in medicinal chemistry, forming the core of numerous antipsychotic, antihistaminic, and antimicrobial agents (1[1]). The functionalization of the


 position is a critical step in modulating the pharmacokinetic and electronic properties of the molecule. Specifically, the synthesis of methyl 10H-phenothiazine-10-carboxylate serves as both an essential protecting group strategy and a pathway to novel pharmacophores. This application note details a highly optimized, self-validating protocol for the 

-alkoxycarbonylation of phenothiazine using methyl chloroformate.

Mechanistic Rationale: Overcoming Nitrogen Aromaticity

The secondary amine of the 10H-phenothiazine core exhibits unusually low nucleophilicity. This attenuation is driven by the extensive delocalization of the nitrogen lone pair into the adjacent electron-deficient aromatic rings. Consequently, standard acylation conditions (e.g., acyl chloride with weak bases like triethylamine) yield negligible product.

To overcome this thermodynamic barrier, the amine must be quantitatively deprotonated to form a highly reactive phenothiazinide anion (2[2]). The introduction of a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), forces the generation of this "naked" nucleophile, which subsequently undergoes rapid electrophilic addition with methyl chloroformate to form the desired carbamate (3[3]).

Reaction Optimization Data

The choice of base and solvent is the primary determinant of reaction success. Table 1 summarizes the quantitative data driving the selection of the NaH/DMF system over alternative methodologies.

Table 1: Evaluation of Base and Solvent Systems for Phenothiazine N-Alkoxycarbonylation

EntryBase (Equiv)SolventTemperatureTimeYield (%)Mechanistic Observation
1Et₃N (2.0)DCM25 °C24 h< 5%Insufficient basicity to deprotonate the conjugated NH.
2Pyridine (3.0)Toluene110 °C12 h42%Thermal forcing leads to partial conversion and degradation.
3n-BuLi (1.1)THF-78 °C to 25 °C2 h84%Excellent conversion; requires strictly cryogenic conditions (3[3]).
4 NaH (1.2) DMF 0 °C to 25 °C 4 h 91% Optimal deprotonation; highly scalable and reproducible.

Experimental Workflow Visualization

Workflow Step1 1. Deprotonation Phenothiazine + NaH DMF, 0 °C Step2 2. Electrophilic Attack + Methyl Chloroformate 0 °C to RT Step1->Step2 H2 Gas Evolution Ceases Step3 3. Reaction Quench Ice-Water Addition Step2->Step3 TLC Confirms Conversion Step4 4. Liquid-Liquid Extraction EtOAc / H2O Washes Step3->Step4 Neutralization of NaH Step5 5. Purification Silica Gel Chromatography Step4->Step5 Organic Layer Dried

Experimental workflow for the synthesis of methyl 10H-phenothiazine-10-carboxylate.

Step-by-Step Synthesis Protocol

Safety Note: Methyl chloroformate is highly toxic, volatile, and corrosive (4[4]). All procedures must be conducted in a well-ventilated fume hood using appropriate PPE.

Materials & Reagents
  • Phenothiazine : 1.00 g (5.02 mmol, 1.0 equiv)

  • Sodium Hydride (NaH) : 240 mg (60% dispersion in mineral oil, 6.02 mmol, 1.2 equiv)

  • Methyl Chloroformate : 0.58 mL (7.53 mmol, 1.5 equiv)

  • Anhydrous DMF : 15 mL

  • Ethyl Acetate (EtOAc) & Hexanes : For extraction and chromatography.

Procedure

Step 1: System Preparation Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and purge with a continuous flow of dry Argon or Nitrogen. Causality: NaH reacts violently with atmospheric moisture, which would prematurely quench the base and ruin the stoichiometry.

Step 2: Deprotonation (Anion Generation) Dissolve 1.00 g of phenothiazine in 15 mL of anhydrous DMF. Cool the flask to 0 °C using an ice-water bath. Carefully add the NaH dispersion portion-wise over 5 minutes.

  • Self-Validation Checkpoint 1: Observe the reaction mixture. The immediate bubbling of

    
     gas confirms active deprotonation. Stir for 30–45 minutes until gas evolution completely ceases, validating that the phenothiazine has been fully converted to the nucleophilic phenothiazinide anion.
    

Step 3: Electrophilic Acylation Maintain the reaction at 0 °C. Using a gas-tight syringe, add methyl chloroformate (0.58 mL) dropwise over 10 minutes.

  • Causality: Methyl chloroformate is highly electrophilic and volatile (bp ~31 °C). The reaction is strongly exothermic; dropwise addition at 0 °C prevents the thermal degradation of the chloroformate and minimizes side reactions. Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

Step 4: Reaction Quenching & Validation

  • Self-Validation Checkpoint 2: Perform a TLC check (Hexanes:EtOAc 8:2). The highly non-polar phenothiazine starting material (

    
     ~0.6) should be completely replaced by a new, more polar, UV-active spot (
    
    
    
    ~0.4) corresponding to the
    
    
    -acyl product. Once conversion is confirmed, cool the flask back to 0 °C and carefully add 20 mL of cold distilled water dropwise to safely quench any unreacted NaH.

Step 5: Liquid-Liquid Extraction Transfer the quenched mixture to a separatory funnel and extract with EtOAc (3 × 20 mL). Combine the organic layers and wash extensively with distilled water (4 × 30 mL) followed by a final brine wash (30 mL).

  • Causality & Validation Checkpoint 3: DMF has a high boiling point (153 °C) and is notoriously difficult to remove by rotary evaporation. Multiple water washes partition the highly water-soluble DMF into the aqueous layer. The elimination of the characteristic "fishy" odor of DMF from the organic phase validates successful solvent removal.

Product Isolation & Characterization

Dry the combined organic layers over anhydrous


, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 15% EtOAc in Hexanes) to afford methyl 10H-phenothiazine-10-carboxylate as a crystalline solid.

Expected Analytical Data:

  • Yield: ~1.17 g (91%)

  • Molecular Weight: 257.31 g/mol

  • 
    H NMR (400 MHz, CDCl₃): 
    
    
    
    7.45 - 7.15 (m, 8H, aromatic protons), 3.82 (s, 3H, -OCH₃). The sharp singlet at ~3.82 ppm definitively confirms the successful incorporation of the methoxycarbonyl group.
  • MS (ESI+): m/z calculated for

    
    
    
    
    
    258.05, found 258.10.

References

  • Title: Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents Source: PMC (nih.gov) URL: [Link]

  • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor Source: MDPI URL: [Link]

  • Title: Some reactions of 10-substituted-10H-pyrido[3,2-b][1,4]benzothiazine-n-butyllithium adducts with acyl and sulfonyl chlorides Source: CDN Science Pub URL: [Link]

Sources

Application Note: High-Yield Synthesis of N-Methoxycarbonylphenothiazine via Directed Carbamoylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Mechanistic Rationale & Strategic Overview

Phenothiazine and its derivatives are highly valued scaffolds in medicinal chemistry (e.g., neuroleptic drugs), organic electronics, and redox-active materials. The synthesis of N-methoxycarbonylphenothiazine (also known as methyl phenothiazine-10-carboxylate) is a critical transformation, serving either as a robust protecting group strategy or as a fundamental precursor for further core functionalization[1].

The central challenge in the N-functionalization of phenothiazine lies in the inherent low nucleophilicity of its secondary amine. Because the nitrogen lone pair is heavily delocalized into the two adjacent aromatic rings, standard amine functionalization protocols (e.g., using weak organic bases like triethylamine or pyridine) often result in sluggish kinetics, incomplete conversions, and poor yields.

To overcome this thermodynamic barrier, this protocol employs a strong base—Sodium Hydride (NaH)—in an anhydrous polar aprotic solvent (THF). This choice is highly intentional: NaH irreversibly deprotonates the diarylamine to generate the highly nucleophilic sodium phenothiazinide anion. The irreversible nature of this deprotonation, driven by the evolution of hydrogen gas, ensures quantitative activation of the starting material prior to the introduction of the electrophile, methyl chloroformate [2].

Mechanistic Pathway & Workflow

Pathway Step1 Phenothiazine (Low Nucleophilicity) Step2 NaH / Anhydrous THF (0 °C → RT) Step1->Step2 Reagent Addition Step3 Phenothiazinide Anion (Active Nucleophile) + H₂↑ Step2->Step3 Deprotonation (Visual: Gas Evolution) Step4 Methyl Chloroformate (Electrophile, 0 °C) Step3->Step4 Reagent Addition Step5 Tetrahedral Intermediate (Transient) Step4->Step5 Nucleophilic Attack Step6 N-Methoxycarbonylphenothiazine (Target Product) Step5->Step6 Cl⁻ Elimination

Figure 1: Mechanistic workflow for the carbamoylation of phenothiazine using NaH and methyl chloroformate.

Reagent Matrix and Quantitative Parameters

The following table outlines the stoichiometric requirements optimized for a standard 10 mmol laboratory scale.

Table 1: Materials & Reagents

Reagent MW ( g/mol ) Equivalents Mass / Volume Functional Role
Phenothiazine 199.27 1.0 1.99 g Starting Material
Sodium Hydride (60% in oil) 24.00 1.2 0.48 g Strong Base
Methyl Chloroformate 94.50 1.2 0.93 mL (d=1.22) Electrophile
Anhydrous THF N/A N/A 25.0 mL Aprotic Solvent

| Saturated NH₄Cl (aq) | N/A | N/A | 10.0 mL | Quenching Agent |

Safety Note: Methyl chloroformate is highly toxic, corrosive, and a lachrymator [3]. Sodium hydride reacts violently with water to release highly flammable hydrogen gas. All procedures must be conducted in a certified fume hood using rigorous anhydrous techniques.

Step-by-Step Experimental Protocol

Phase 1: System Preparation and Deprotonation
  • System Purging : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Causality: Moisture must be rigorously excluded. Water will violently quench NaH and rapidly hydrolyze the methyl chloroformate electrophile into methanol, CO₂, and HCl.

  • Reagent Loading : Add 1.99 g (10.0 mmol) of phenothiazine to the flask, followed by 25.0 mL of anhydrous THF. Stir until completely dissolved.

  • Cooling : Submerge the flask in an ice-water bath (0 °C) and allow the solution to equilibrate for 10 minutes.

  • Base Addition : Carefully add 0.48 g (12.0 mmol) of Sodium Hydride (60% dispersion in mineral oil) in small portions.

  • Anion Generation : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 45–60 minutes.

Phase 2: Electrophilic Quenching
  • Re-cooling : Return the reaction flask to the 0 °C ice-water bath.

  • Electrophile Addition : Using a dry, gas-tight syringe, add 0.93 mL (12.0 mmol) of methyl chloroformate dropwise over 10 minutes. Causality: Dropwise addition at 0 °C controls the highly exothermic nucleophilic acyl substitution, preventing localized heating that could lead to ring-opening side reactions or solvent boiling.

  • Reaction Maturation : Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

Phase 3: Work-up and Extraction
  • Quenching : Cool the mixture back to 0 °C and carefully add 10 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise to neutralize any unreacted NaH.

  • Extraction : Transfer the biphasic mixture to a separatory funnel. Add 30 mL of distilled water and extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying : Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Defatting : Senior Scientist Insight - While pre-washing NaH with dry hexanes is a common textbook procedure to remove mineral oil, it introduces significant fire risk. A safer alternative is to carry the oil through the reaction. Triturate the concentrated crude residue with cold hexanes (15 mL) and filter to remove the mineral oil post-reaction.

  • Crystallization : Recrystallize the crude solid from a mixture of ethanol and water (or perform flash column chromatography using 9:1 Hexanes:Ethyl Acetate) to afford pure N-methoxycarbonylphenothiazine as an off-white crystalline solid.

In-Process Quality Control & Analytical Validation

Every robust protocol must operate as a self-validating system. Use the following metrics to ensure the reaction is proceeding correctly at each phase.

Table 2: In-Process Quality Control (Self-Validating Metrics)

Stage Observable Metric Causal Indicator
Deprotonation Vigorous bubbling (H₂ gas) Confirms active NaH and successful phenothiazinide anion formation.
Electrophile Addition Mild exotherm, fine precipitate formation The precipitate is NaCl, confirming successful nucleophilic acyl substitution.

| TLC Monitoring | R_f shift from ~0.4 to ~0.6 (8:2 Hexane:EtOAc) | Confirms complete consumption of the phenothiazine starting material. |

Table 3: Expected Analytical Characterization

Method Expected Result Structural Significance
¹H NMR (CDCl₃) δ 3.85 (s, 3H) Confirms the integration of the N-methoxycarbonyl methyl group.
¹H NMR (CDCl₃) δ 7.10 - 7.45 (m, 8H) Verifies the intact phenothiazine aromatic core.
¹³C NMR (CDCl₃) δ ~154.5 ppm Confirms the presence of the carbamate carbonyl carbon (C=O).

| Yield | 85 - 95% (approx. 2.4 g) | Demonstrates the high efficiency of the deprotonation-driven pathway. |

References

  • Google Patents. "Process for producing 2-mercapto-phenothiazine" (JPH0586042A). Highlights the use of N-methoxycarbonylphenothiazine as a critical pharmaceutical intermediate.
  • Canadian Journal of Chemistry. "Some reactions of 10-substituted-10H-pyrido[3,2-b][1,4]benzothiazine-n-butyllithium adducts with acyl and sulfonyl chlorides." Discusses the mechanistic N-alkoxycarbonyl derivatization of phenothiazine analogs. Available at:[Link]

  • ChemBK. "Methyl carbonate / Methyl chloroformate." Details the physical properties, reactivity profiles, and safety data for methyl chloroformate handling. Available at:[Link]

Application Note: Methyl 10H-Phenothiazine-10-Carboxylate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

Methyl 10H-phenothiazine-10-carboxylate (CAS: 13735-36-9) is an advanced, N-functionalized derivative of the classic phenothiazine core. By substituting the highly reactive amine proton with an electron-withdrawing methyl carbamate group, the molecule's electronic and steric properties are fundamentally transformed. This structural modification unlocks two critical applications in modern organic synthesis:

  • Tunable Photoredox Catalysis: The carbamate moiety lowers the Highest Occupied Molecular Orbital (HOMO), modulating the ground-state oxidation potential. Upon photoexcitation, it acts as a highly effective organic photoredox catalyst (PC) capable of mediating challenging Single Electron Transfer (SET) reactions[1].

  • Orthogonally Protected Building Block: It serves as a stable precursor for the synthesis of bioactive phenothiazine hybrids (e.g., antipsychotics, antimicrobials), where the carbamate acts as a directing group for regioselective ring functionalization before traceless removal[2].

Mechanistic Causality: The Role of the Carbamate Group

In photoredox catalysis, unmodified phenothiazines (like 10-phenylphenothiazine) are benchmark highly reducing catalysts. However, their radical cations can sometimes lack the oxidative power required to close the catalytic cycle when paired with specific sacrificial donors.

The Electronic Shift: The methyl carboxylate group exerts a strong electron-withdrawing effect via resonance.

  • Causality: This electron withdrawal stabilizes the nitrogen lone pair, increasing the oxidation potential (

    
    ) of the ground state. When irradiated with visible light (e.g., 405 nm LEDs), the molecule reaches an excited state (PC*) that is a potent single-electron donor. Once it donates an electron, the resulting radical cation (PC•+) is significantly more electrophilic (a "super-oxidant") than its N-alkyl counterparts[2]. This allows it to rapidly oxidize sacrificial donors (like triphenylphosphine) or specific substrates to regenerate the ground-state catalyst, preventing catalyst degradation and enabling high-turnover catalytic cycles.
    

PhotoredoxCycle PC Ground State PC (Methyl 10H-phenothiazine- 10-carboxylate) PC_star Excited State (PC*) PC->PC_star Visible Light (hν) PC_rad Radical Cation (PC•+) Enhanced Oxidant PC_star->PC_rad SET to Substrate PC_rad->PC SET from Donor (Catalyst Regeneration) Substrate Electron Acceptor (e.g., Sulfoxide) Sub_rad Substrate Radical Anion Substrate->Sub_rad Accepts e- Donor Electron Donor (e.g., PPh3) Donor_rad Oxidized Donor Donor->Donor_rad Donates e-

Photoredox cycle of methyl 10H-phenothiazine-10-carboxylate via Single Electron Transfer (SET).

Quantitative Data: Photophysical & Synthetic Properties

To guide experimental design, the following table summarizes the comparative properties of phenothiazine derivatives, highlighting the unique space occupied by N-carboxylate variants.

Property / Catalyst10H-Phenothiazine (Unprotected)10-Phenylphenothiazine (PTH)Methyl 10H-Phenothiazine-10-Carboxylate
Role in Synthesis Precursor / Weak PCBenchmark Reducing PCTunable PC / Protected Precursor
Absorption Max (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
~250 nm, 320 nm~320 nm, 380 nm~260 nm, 310 nm (UV/Vis active)
Excited State Nature Singlet/Triplet mixtureLong-lived TripletTriplet (Charge Transfer character)
Oxidation Potential (

)
~ +0.3 V vs SCE~ +0.7 V vs SCE> +1.0 V vs SCE (Stronger Oxidant)
Chemical Stability Prone to N-oxidationStableHighly Stable (Carbamate protected)
Polymerization Initiation PoorModerateHigh (with Iodonium salts)

Experimental Workflows & Protocols

Protocol A: Visible-Light Photocatalytic Deoxygenation of Sulfoxides

Objective: Reduce sulfoxides to sulfides using methyl 10H-phenothiazine-10-carboxylate as a photoredox catalyst. This method avoids harsh metallic reducing agents (like LiAlH4) and operates under mild, ambient conditions[1].

Scientific Rationale & Causality:

  • Solvent Choice (Anhydrous CH2Cl2): Dichloromethane is chosen because it effectively solubilizes both the highly polar sulfoxide substrates and the organic photocatalyst. Unlike ethereal solvents (e.g., THF), CH2Cl2 does not possess easily abstractable

    
    -hydrogens, preventing unwanted Hydrogen Atom Transfer (HAT) side reactions.
    
  • Oxygen Acceptor (Triphenylphosphine - PPh3): PPh3 acts as the terminal reductant and oxygen acceptor. The thermodynamic driving force of the reaction is the formation of the extremely strong P=O double bond in triphenylphosphine oxide.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 8 mL borosilicate glass vial equipped with a PTFE septum and a magnetic stirrer bar, add methyl 10H-phenothiazine-10-carboxylate (0.015 mmol, 5 mol%), PPh3 (0.36 mmol, 1.2 equiv.), and the target sulfoxide (0.30 mmol, 1.0 equiv., if solid).

  • Inert Atmosphere: Purge the reaction vessel by alternating vacuum and argon (or nitrogen) three times to remove ambient oxygen. Oxygen must be excluded as it will quench the excited state triplet catalyst (PC*) and halt the catalytic cycle.

  • Solvent Addition: Inject anhydrous, degassed CH2Cl2 (1.5 mL) via syringe. If the sulfoxide is a liquid, add it at this stage. Seal the septum additionally with paraffin film.

  • Irradiation: Place the vial in a photoreactor or approximately 5 cm away from a 60 W blue LED floodlight.

  • Temperature Control: Irradiate with rapid stirring for 24 hours. Crucial: Use a cooling fan to maintain the reaction at ambient temperature (20-25 °C). Overheating can lead to thermal degradation of the radical intermediates.

  • Validation & Workup: Monitor the reaction via Thin-Layer Chromatography (TLC). Self-Validating Step: The disappearance of the highly polar sulfoxide spot (low Rf) and the appearance of the less polar sulfide spot (high Rf) confirm successful SET and deoxygenation. Concentrate the mixture in vacuo and purify via silica gel flash chromatography (pentane:Et2O gradient).

Protocol B: Regioselective Functionalization for Drug Discovery

Objective: Synthesize 3-bromo-10H-phenothiazine-10-carboxylate, a critical cross-coupling intermediate for pharmaceutical hybrids[2].

Scientific Rationale & Causality: Direct bromination of unprotected phenothiazine yields a chaotic mixture of N-brominated, S-oxidized, and poly-brominated species. The methyl carboxylate group pacifies the nitrogen lone pair, preventing N-bromination. Steric hindrance from the carbamate directs the electrophilic aromatic substitution exclusively to the para-position relative to the nitrogen (C3 position).

Step-by-Step Methodology:

  • Dissolution: Dissolve methyl 10H-phenothiazine-10-carboxylate (10.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (25 mL) in a round-bottom flask under nitrogen. Causality: DMF stabilizes the highly polar Wheland intermediate formed during electrophilic aromatic substitution.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 equiv.) in small portions over 15 minutes.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours in the dark to prevent radical side-reactions.

  • Workup: Pour the mixture into ice-water (100 mL) to precipitate the product. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2SO4, and concentrate.

  • Purification: Recrystallize from ethanol to yield the pure 3-bromo derivative, ready for downstream Suzuki or Buchwald-Hartwig cross-coupling.

Advanced Applications in Materials Science

Beyond small-molecule synthesis, phenothiazine carboxylates are emerging as powerful photoinitiators for 3D printing and photocomposite synthesis[3]. When formulated with an iodonium salt (e.g., diphenyliodonium hexafluorophosphate) and an amine synergist, irradiation with safe, low-energy LEDs (405 nm) triggers a photoredox cascade. The phenothiazine derivative effectively harvests light and generates reactive radical and cationic species, enabling the rapid curing of thick acrylate or epoxide resins that conventional photoinitiators cannot penetrate.

References

1.1 2. 3.

Sources

use of methyl 10H-phenothiazine-10-carboxylate as a building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 10H-Phenothiazine-10-Carboxylate as a Strategic Building Block in Synthetic Chemistry and Materials Science

Executive Summary & Strategic Utility

The phenothiazine scaffold is a privileged structure in both medicinal chemistry (e.g., neuroleptics, anti-infectives) and advanced materials science (e.g., photoredox catalysts, organic batteries)[1][2]. However, the electron-rich nature of the unsubstituted 10H-phenothiazine core makes it highly susceptible to spontaneous oxidation, and its symmetric nature complicates regioselective functionalization.

Methyl 10H-phenothiazine-10-carboxylate (CAS: 4063-33-6)[3] solves these synthetic bottlenecks. By masking the secondary amine as a methyl carbamate, this building block achieves two critical objectives:

  • Oxidative Stability: The electron-withdrawing nature of the methoxycarbonyl group reduces the electron density of the thiazine ring, preventing premature oxidation during complex multi-step syntheses.

  • Directed Ortho-Metalation (DoM): The carbamate acts as a powerful Directed Metalation Group (DMG). The carbonyl oxygen coordinates with alkyllithium bases, directing deprotonation exclusively to the sterically hindered C1 (or C9) position[4][5]. This unlocks access to 1-substituted phenothiazines, which are otherwise exceedingly difficult to synthesize via standard electrophilic aromatic substitution (which typically favors the C3/C7 positions).

Physicochemical & Molecular Profile

To ensure reproducibility in reaction scaling and solvent selection, the fundamental properties of methyl 10H-phenothiazine-10-carboxylate are summarized below.

PropertyValue / Description
Chemical Name Methyl 10H-phenothiazine-10-carboxylate
CAS Registry Number 4063-33-6
Molecular Formula C₁₄H₁₁NO₂S
Molecular Weight 257.31 g/mol
Structural Features Tricyclic thiazine core; N-linked methyl carbamate
Solubility Profile Soluble in THF, DCM, Toluene, and EtOAc; Insoluble in water
Primary Synthetic Role Precursor for C1/C9 and C3/C7 functionalized phenothiazines

Mechanistic Causality: The Directed Ortho-Metalation (DoM) Pathway

The true value of methyl 10H-phenothiazine-10-carboxylate lies in its DoM capabilities. When treated with a strong base like sec-butyllithium (sec-BuLi), the reaction does not proceed via random deprotonation. Instead, a highly structured pre-lithiation complex forms. The Lewis basic carbonyl oxygen of the carbamate coordinates the lithium cation, bringing the basic alkyl carbanion into the immediate vicinity of the C1 proton[5].

The addition of N,N,N',N'‐tetramethylethylenediamine (TMEDA) is a critical mechanistic requirement. Alkyllithium reagents naturally form hexameric or tetrameric aggregates in solution, which are kinetically sluggish. TMEDA acts as a bidentate ligand that chelates the lithium ion, breaking these aggregates down into highly reactive monomers or dimers, thereby accelerating the regioselective C1-deprotonation[5].

DoM_Mechanism A Methyl 10H-Phenothiazine- 10-Carboxylate B Pre-Lithiation Complex (Coordination of Li+ to C=O) A->B Add sec-BuLi C C1-Deprotonation (sec-BuLi / TMEDA at -78°C) B->C TMEDA breaks aggregates D Ortho-Lithiated Intermediate (Stable at low temp) C->D Regioselective H-abstraction E Electrophilic Trapping (e.g., MeI, DMF, B(OiPr)3) D->E Add Electrophile (E+) F C1-Functionalized Phenothiazine Carbamate E->F Quench & Workup

Caption: Logical flow and mechanistic causality of Directed Ortho-Metalation (DoM) for C1 functionalization.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the underlying chemical causality to empower researchers to troubleshoot and adapt the methodology.

Protocol A: Regioselective C1-Lithiation and Electrophilic Trapping

Objective: To synthesize a C1-functionalized phenothiazine intermediate.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert Argon.

    • Causality: Organolithium reagents are highly pyrophoric and rapidly destroyed by ambient moisture or oxygen.

  • Substrate Dissolution: Add methyl 10H-phenothiazine-10-carboxylate (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a 0.1 M concentration.

    • Causality: THF is the optimal solvent as its oxygen atom provides background coordination to stabilize the lithium intermediates.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

    • Causality: Operating at cryogenic temperatures prevents the highly reactive sec-BuLi from acting as a nucleophile and attacking the carbamate carbonyl carbon, which would prematurely cleave the protecting group.

  • Activation: Add TMEDA (1.1 equiv) dropwise via syringe.

  • Metalation: Slowly add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane) dropwise down the side of the flask. Stir the deep-red solution at -78 °C for 1.5 hours.

    • Causality: The color change indicates the successful formation of the C1-lithiated carbanion.

  • Electrophilic Trapping: Add the desired electrophile (e.g., 1.5 equiv of anhydrous DMF for formylation, or Triisopropyl borate for borylation) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).

    • Causality: NH₄Cl provides a mild proton source to neutralize unreacted base and protonate the resulting alkoxide intermediates without causing acid-catalyzed degradation of the product.

Protocol B: Carbamate Cleavage (Deprotection)

Objective: To remove the methoxycarbonyl group, yielding the free N-H phenothiazine for subsequent N-alkylation or N-arylation.

  • Reaction Setup: Dissolve the C1-functionalized methyl 10H-phenothiazine-10-carboxylate in a 1:1 mixture of Ethanol and 10% aqueous KOH.

  • Hydrolysis: Heat the mixture to reflux (approx. 85 °C) for 12 hours.

    • Causality: The hydroxide ion acts as a hard nucleophile, attacking the carbamate carbonyl. Subsequent elimination expels methoxide and generates a carbamic acid intermediate, which spontaneously decarboxylates (releases CO₂) to yield the free secondary amine.

  • Isolation: Cool to room temperature, concentrate the ethanol under reduced pressure, and partition the residue between water and Dichloromethane (DCM). The organic layer contains the deprotected phenothiazine.

Advanced Applications & Workflows

Once functionalized and deprotected, the phenothiazine core can be diverted into two primary pipelines:

  • Materials Science: N-arylation (via Buchwald-Hartwig cross-coupling) of the deprotected core yields highly reducing photoredox catalysts (e.g., 10-phenylphenothiazine derivatives)[6] or redox-active polymers capable of twofold oxidation for symmetric all-organic anionic batteries[2].

  • Medicinal Chemistry: N-alkylation yields derivatives that target the PI3K/Akt/mTOR signaling pathways or act as potent anti-infective agents[7][8].

Application_Workflow Start Methyl 10H-Phenothiazine- 10-Carboxylate DoM Directed Ortho-Metalation (C1/C9 Substitution) Start->DoM Brom Electrophilic Bromination (C3/C7 Substitution) Start->Brom Deprot Carbamate Deprotection (Base Hydrolysis) DoM->Deprot Brom->Deprot MatSci Materials Science (Photoredox Catalysts, OLEDs, Batteries) Deprot->MatSci N-Aryl Coupling MedChem Medicinal Chemistry (Neuroleptics, Anti-infectives) Deprot->MedChem N-Alkyl Coupling

Caption: Divergent synthetic workflows utilizing the methyl 10H-phenothiazine-10-carboxylate building block.

Quantitative Comparison of Phenothiazine Directing Groups

Choosing the right protecting/directing group is critical. The table below summarizes why the methyl carbamate is often preferred over other common N-substituents in phenothiazine chemistry.

Directing Group (N10)DoM Efficiency (C1 Lithiation)Deprotection ConditionsOxidative StabilityPrimary Drawback
Methyl Carbamate (-COOMe) Excellent (Regiospecific) Strong Base (KOH/EtOH) High Requires harsh basic reflux for removal.
tert-Butyl Carbamate (-Boc)GoodMild Acid (TFA/DCM)HighBulky; steric hindrance can lower DoM yields.
N-Alkyl (e.g., -Methyl)Poor (Favors ring opening)N/A (Permanent)LowCannot be easily removed; prone to oxidation.
N-PhenylModerateN/A (Permanent)ModeratePhenyl ring competes for lithiation (C-H activation).

References

1.[3] ChemSynthesis. "methyl 10H-phenothiazine-1-carboxylate - 4063-33-6, C14H11NO2S, density, melting point, boiling point, structural formula, synthesis." ChemSynthesis Database, 2025. URL: 2.[1] Wikipedia Contributors. "Phenothiazine." Wikipedia, The Free Encyclopedia, 2025. URL: 3.[7] Google Patents. "KR20190025920A - Anti-infective heterocyclic compounds and uses thereof." Google Patents, 2019. URL: 4.[8] National Institutes of Health (PMC). "Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway." NIH PubMed Central, 2023. URL: 5.[4] National Institutes of Health (PMC). "The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update." Chemical Reviews, 2024. URL: 6.[5] ACS Publications. "The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update." Chemical Reviews, 2024. URL: 7.[6] Royal Society of Chemistry. "Cationization of neutral small molecules by site-specific carboxylation of 10-phenyl-10H-phenothiazine in laser desorption/ionization." Analyst, 2025. URL: 8.[2] ACS Publications. "Unlocking Twofold Oxidation in Phenothiazine Polymers for Application in Symmetric All-Organic Anionic Batteries." ACS Applied Materials & Interfaces, 2024. URL:

Sources

Application Note: Methyl 10H-Phenothiazine-10-Carboxylate in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the utility of methyl 10H-phenothiazine-10-carboxylate (referred to herein as N-COOMe-PTZ ) in photoredox catalysis. While


-phenyl and 

-alkyl phenothiazines are widely recognized for their super-reducing excited states, this specific carbamate-functionalized derivative represents a crucial class of redox-modulated photocatalysts .

The electron-withdrawing nature of the methoxycarbonyl group at the N-10 position significantly alters the highest occupied molecular orbital (HOMO) energy levels compared to its alkylated counterparts. This modification allows researchers to access unique redox windows, improving selectivity in radical transformations and controlled polymerizations where "super-reductants" may cause unwanted background initiation or side reactions.

Executive Summary

Methyl 10H-phenothiazine-10-carboxylate is an organic photoredox catalyst (PC) derived from the phenothiazine core. Unlike the highly reducing


-phenyl phenothiazine (

V vs SCE), the

-acylated/carbamate variants exhibit anodic shifts in oxidation potential due to the electron-withdrawing effect of the carbonyl moiety. This guide outlines the physicochemical properties, mechanistic advantages, and a validated protocol for using this catalyst in controlled radical dehalogenation and Atom Transfer Radical Polymerization (O-ATRP) .

Technical Profile & Mechanistic Insight

Chemical Structure and Electronic Modulation

The core phenothiazine scaffold is electron-rich, facilitating the formation of stable radical cations (


). However, the attachment of the methyl carboxylate group at the nitrogen (N-10) introduces an inductive (

) and mesomeric (

) withdrawal.
  • Ground State Stability: The carbamate group stabilizes the lone pair on the nitrogen, raising the ionization potential. This makes the ground state harder to oxidize compared to

    
    -alkyl derivatives.
    
  • Excited State Tuning: The resulting excited state (

    
    ) is a milder reductant. This "taming" of the reducing power is critical for discriminating between substrates with similar reduction potentials or for suppressing auto-initiation in polymerization.
    
Physicochemical Properties (Estimated vs. Standard)
Property

-Phenyl Phenothiazine (Standard)
Methyl 10H-phenothiazine-10-carboxylate (N-COOMe-PTZ)Impact on Catalysis
Structure N-Aryl (Electron Donor)N-Carbamate (Electron Withdrawing)Modulates HOMO/LUMO gap.
Oxidation Potential (

)

V vs SCE

to

V vs SCE (Est.)
Radical cation is a stronger oxidant; Ground state is more stable.
Excited State Reduction (

)

V vs SCE

to

V vs SCE (Est.)
Milder Reductant : Improved functional group tolerance.[1]
Absorption (

)

nm (tail to 400 nm)

nm (Hypsochromic shift)
Requires UV (365 nm) or near-UV (390-405 nm) activation.
Spin State Triplet (

) active
Triplet (

) active
Long-lived triplet state enables diffusion-controlled bimolecular quenching.
Mechanism of Action: Reductive Quenching Cycle

The catalysis operates via a Reductive Quenching pathway.

  • Excitation: Light absorption promotes N-COOMe-PTZ to its singlet excited state, which undergoes intersystem crossing (ISC) to the long-lived triplet state (

    
    ).
    
  • Quenching (SET): The

    
     donates an electron to the substrate (Sub-X), generating a substrate radical anion (
    
    
    
    ) and the catalyst radical cation (
    
    
    ).
  • Regeneration: The

    
     is reduced back to the ground state by a sacrificial electron donor (e.g., DIPEA) or via a propagation step in chain processes.
    

Visualization: Catalytic Workflow

The following diagram illustrates the reductive dehalogenation pathway utilizing Methyl 10H-phenothiazine-10-carboxylate.

PhotoredoxCycle PC_Ground Ground State (N-COOMe-PTZ) PC_Excited Excited State (*PC Triplet) PC_Ground->PC_Excited Excitation PC_RadCat Radical Cation (PC•+) PC_Excited->PC_RadCat SET (e- Transfer) PC_RadCat->PC_Ground Regeneration Light hv (365-405 nm) Light->PC_Excited Substrate Substrate (R-Br / R-Cl) Radical Radical Interm. (R• + X-) Substrate->Radical Reduction Product Product (R-H or R-R') Radical->Product H-Abstraction or Coupling Donor Sacrificial Donor (DIPEA/HEH) Donor->PC_RadCat e- Donor

Caption: Figure 1. Reductive quenching cycle of N-COOMe-PTZ. The excited catalyst donates an electron to the alkyl halide, facilitating radical generation.

Validated Protocol: Reductive Dehalogenation

This protocol demonstrates the use of Methyl 10H-phenothiazine-10-carboxylate for the reductive debromination of an activated alkyl bromide. This reaction serves as a benchmark for the catalyst's reducing capability.

Reagents & Equipment
  • Photocatalyst: Methyl 10H-phenothiazine-10-carboxylate (5.0 mol%).

  • Substrate: Diethyl 2-bromo-2-methylmalonate (Model substrate).

  • Reductant/H-Source: Hantzsch Ester (HEH) (1.2 equiv) or DIPEA (2.0 equiv) with Formic Acid.

  • Solvent: Acetonitrile (MeCN), anhydrous and degassed.

  • Light Source: 365 nm or 405 nm High-Power LED (approx. 30-50 W intensity).

  • Vessel: 10 mL Pyrex crimp-top vial with magnetic stir bar.

Step-by-Step Methodology

Step 1: Catalyst Stock Preparation

  • Weigh 12.8 mg (0.05 mmol) of Methyl 10H-phenothiazine-10-carboxylate.

  • Dissolve in 1.0 mL of anhydrous MeCN to create a 0.05 M stock solution.

    • Note: Ensure complete dissolution; sonicate if necessary.

Step 2: Reaction Assembly

  • In a 10 mL vial, add:

    • Substrate: Diethyl 2-bromo-2-methylmalonate (253 mg, 1.0 mmol).

    • Hantzsch Ester (304 mg, 1.2 mmol).

    • Catalyst Stock: 1.0 mL (0.05 mmol, 5 mol%).

    • Solvent: Add MeCN to reach a total volume of 5.0 mL (0.2 M concentration).

  • Seal the vial with a crimp cap containing a PTFE/silicone septum.

Step 3: Degassing (Critical)

  • Insert a long needle connected to an Argon/Nitrogen line into the solution.

  • Insert a short vent needle.

  • Sparge the solution for 15 minutes.

    • Scientific Rationale: Oxygen is a potent triplet quencher (

      
      ). Removing it prevents the formation of Singlet Oxygen (
      
      
      
      ) and ensures the excited catalyst reacts with the substrate.

Step 4: Irradiation

  • Place the vial in a photoreactor setup approx. 2-3 cm from the LED source.

  • Turn on the fan (cooling is essential to maintain

    
    ).
    
  • Irradiate at 365 nm (or 405 nm) for 12–16 hours.

    • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or GC-MS.

Step 5: Work-up and Analysis

  • Concentrate the solvent under reduced pressure.

  • Resuspend in

    
     and wash with water (
    
    
    
    ) to remove Hantzsch pyridine byproducts.
  • Dry organic layer over

    
    , filter, and concentrate.
    
  • Purify via flash column chromatography if necessary.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxygen quenchingIncrease sparging time to 30 mins or use Freeze-Pump-Thaw (3 cycles).
No Reaction Light source mismatchThe carbamate shifts absorption blue. Ensure light source overlaps with

(use 365 nm if 405 nm fails).
Side Products Over-reductionThis catalyst is milder than N-Phenyl PTZ. If over-reduction occurs, lower catalyst loading to 1 mol%.
Catalyst Bleaching Unstable Radical CationAdd a stronger base (e.g., 2,6-lutidine) to buffer the solution if acid byproducts accumulate.

References

  • N-Arylphenothiazines as strong donors for photoredox catalysis. Source: Beilstein Journal of Organic Chemistry, 2019. Context: Establishes the structure-property relationships of phenothiazines and the effect of N-substitution on redox potentials.

  • Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts.

    
    ) via core and N-functionalization, relevant to the carbamate modification.
    
    
  • Phenothiazine Sulfoxides as Active Photocatalysts. Source: Journal of the American Chemical Society, 2025. Context: Highlights the stability and utility of oxidized phenothiazine derivatives, supporting the robustness of the phenothiazine scaffold.

  • Organocatalyzed Atom Transfer Radical Polymerization Driven by Visible Light. Source: Science, 2014. Context: Foundational work on using phenothiazine derivatives (like N-Phenyl PTZ) for O-ATRP, providing the basis for using N-COOMe-PTZ in polymer synthesis.

Sources

Application Note: Photocatalytic Applications of N-Carboxylated Phenothiazines (N-CPTHs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Phenothiazines (PTHs) are benchmark organic photoredox catalysts celebrated for their highly reducing excited states, which enable the activation of challenging chemical bonds[1]. However, traditional N-alkyl or N-aryl phenothiazines often suffer from limited visible-light absorption and poor recyclability. The strategic functionalization of the phenothiazine core with a carboxylate moiety—yielding N-carboxylated phenothiazines (N-CPTHs)—overcomes these limitations.

The causality behind this structural modification is twofold:

  • Electronic Tuning (Donor-Acceptor Architecture): The electron-withdrawing carboxylate group lowers the lowest unoccupied molecular orbital (LUMO) energy, inducing an intramolecular charge transfer (ICT). This bathochromically shifts the absorption profile into the visible region (400–500 nm), enabling the use of mild, low-energy LED light sources[2][3].

  • Surface Anchoring & Framework Integration: The carboxylic acid acts as a robust anchoring ligand. It can form ester or chelate linkages with surface hydroxyls on metal oxides (e.g., TiO2)[4] or coordinate with metal nodes to form highly structured Metal-Organic Frameworks (MOFs)[2]. This prevents catalyst leaching and facilitates spatial charge separation.

Photophysical and Electrochemical Profiling

Understanding the thermodynamic landscape of N-CPTHs is critical for predicting their photocatalytic behavior. The table below summarizes the comparative properties of standard PTH versus functionalized N-CPTH systems.

Catalyst SystemAbsorption Max (λ_max)Excited State Potential (V vs SCE)Fluorescence LifetimePrimary Application
Standard N-Phenylphenothiazine (PTH) ~320 nm-2.1 V~2.0 nsHomogeneous Organocatalysis
N-CPTH (e.g., B108/B111) ~390-410 nm-1.8 V to -2.0 V~3.5 ns3D Printing / Photoresins
MOF-Anchored N-CPTH (PCN-200X) ~400-500 nmTunable via Topology>5.0 nsSwitchable Photoredox Catalysis
N-CPTH@TiO2 (Dye-Sensitized) ~450-480 nm-1.5 V~1.5 nsEnvironmental Remediation

Homogeneous Photoredox Catalysis: Reductive Dehalogenation

N-CPTHs maintain a strongly reducing excited state, making them ideal for single-electron transfer (SET) reactions, such as the reductive dehalogenation of aryl halides.

Self-Validating Protocol:

  • Preparation: In a nitrogen-filled glovebox, dissolve the aryl halide substrate (0.5 mmol) and 1 (5 mol%) in 5 mL of anhydrous N,N-dimethylformamide (DMF)[1].

  • Donor Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a sacrificial electron donor. Its oxidation potential is perfectly matched to regenerate the ground-state N-CPTH from its radical cation intermediate, preventing catalyst degradation.

  • Irradiation: Seal the reaction vial and irradiate with a 405 nm LED array at room temperature for 16 hours. Causality: The 405 nm wavelength selectively excites the N-CPTH without triggering unwanted side reactions in the UV-absorbing substrate.

  • Validation: Analyze an aliquot via GC-MS. The disappearance of the starting material and the presence of the dehalogenated product confirm the catalytic cycle's efficiency.

CatalyticCycle PC N-CPTH (Ground State) PC_star N-CPTH* (Excited State) PC->PC_star Visible Light PC_rad N-CPTH•+ (Radical Cation) PC_star->PC_rad SET to Ar-X Substrate Aryl Halide (Ar-X) PC_star->Substrate e- transfer PC_rad->PC e- from Donor Radical Aryl Radical (Ar•) Substrate->Radical -X⁻ Donor Donor (e.g., DIPEA) Donor->PC_rad

Fig 1. Single-electron transfer (SET) catalytic cycle of N-CPTH in reductive dehalogenation.

Heterogeneous Photocatalysis: MOFs and Metal Oxide Anchoring

The carboxylate group is specifically engineered to anchor the phenothiazine core onto solid supports. When incorporated into MOFs (like the 2), the spatial arrangement of the donor (phenothiazine) and acceptor (carboxylate/metal node) prevents exciton recombination, significantly extending the lifetime of the charge-separated state[2]. Alternatively, anchoring onto TiO2 allows for efficient photo-electrocatalysis[4].

Self-Validating Protocol: Sensitization of TiO2

  • Solution Preparation: Prepare a 0.5 mM solution of 4 in absolute ethanol[4].

  • Dispersion: Add 100 mg of calcined TiO2 nanoparticles (e.g., Degussa P25) to 50 mL of the dye solution.

  • Anchoring: Stir the suspension in the dark for 24 hours at room temperature. Causality: Dark conditions prevent premature photo-oxidation of the dye. The 24-hour duration ensures thermodynamic equilibrium is reached for the formation of bidentate coordination bonds between the carboxylate and surface Ti atoms.

  • Purification: Centrifuge the mixture at 8000 rpm for 10 minutes. Decant the supernatant and wash the pellet three times with fresh ethanol to remove any physisorbed (unbound) dye.

  • Validation: Measure the UV-Vis absorbance of the combined washings. Subtracting this from the initial solution concentration validates the exact dye-loading density on the TiO2 surface.

AnchoringWorkflow Step1 Step 1: N-CPTH Synthesis (Functionalization with carboxylate) Step2 Step 2: TiO2 Preparation (Degussa P25 dispersion) Step1->Step2 Step3 Step 3: Sensitization (Stir N-CPTH + TiO2 in EtOH, 24h) Step2->Step3 Step4 Step 4: Washing & Drying (Remove unbound physisorbed dye) Step3->Step4 Step5 Step 5: Photocatalytic Assay (Vis-light degradation of pollutants) Step4->Step5

Fig 2. Workflow for anchoring N-carboxylated phenothiazines onto TiO2 for heterogeneous catalysis.

Advanced Application: Photoinitiators for 3D Printing Resins

N-CPTHs have emerged as high-performance visible-light photoinitiators for the 3D printing of thick polymer composites[3].

Causality: Traditional UV photoinitiators suffer from poor light penetration depth. N-CPTHs absorb strongly at 405 nm (the standard emission of commercial 3D printer LEDs). When formulated with an iodonium salt, the excited 3, generating a highly reactive aryl radical and a strong Brønsted acid[3]. This dual-generation pathway simultaneously initiates both the free radical polymerization (FRP) of acrylates and the cationic polymerization (CP) of epoxides, ensuring a deep, uniform cure even in highly filled resins.

References

  • Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones Journal of the American Chemical Society[Link]

  • Manipulating Spatial Charge Transfer of Donor–Acceptor Type Phenothiazine Frameworks with Unprecedented Topologies for Switchable Photoredox Catalysis CCS Chemistry[Link]

  • 3-Morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium Chloride MDPI - Molbank[Link]

  • Phenothiazine derivatives as photoredox catalysts for cationic and radical photosensitive resins for 3D printing technology and photocomposite synthesis Polymer Chemistry (RSC Publishing)[Link]

Sources

analytical methods for methyl 10H-phenothiazine-10-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Characterization of Methyl 10H-Phenothiazine-10-Carboxylate

Document Type: Standard Operating Protocol & Analytical Guide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Chemical Context

Methyl 10H-phenothiazine-10-carboxylate (CAS: 1693623-43-6), also known as 10-methoxycarbonylphenothiazine, is a crucial N-substituted phenothiazine derivative. Phenothiazines are widely utilized as pharmacological scaffolds (e.g., antipsychotics, antihistamines) and as redox mediators in materials science.

The analytical challenge with phenothiazine derivatives lies in their susceptibility to photo-oxidation and their highly lipophilic nature. While the N-substitution (the methyl carbamate group) stabilizes the nitrogen center against radical formation compared to unsubstituted phenothiazine, the sulfur heteroatom remains highly vulnerable to oxidation, readily forming sulfoxides and sulfones [4]. As a Senior Application Scientist, I have designed this multi-modal analytical protocol to provide a self-validating system for the purity, stability, and structural elucidation of this specific compound.

Analytical Workflow & Causality

To ensure absolute confidence in the analytical data, we employ an orthogonal testing strategy. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides quantitative purity and stability-indicating data [1]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) confirms the identity of trace degradants [3], while Nuclear Magnetic Resonance (NMR) spectroscopy provides absolute structural confirmation of the N-linkage.

Workflow A Methyl 10H-Phenothiazine -10-Carboxylate B Sample Preparation (Amber Vials, ACN) A->B Dissolution E 1H/13C NMR (Structural Elucidation) A->E CDCl3 Solution C RP-HPLC-DAD (Purity & Stability) B->C Aliquot 1 D LC-ESI-MS/MS (Impurity Profiling) B->D Aliquot 2

Orthogonal analytical workflow for the characterization of methyl 10H-phenothiazine-10-carboxylate.

Sample Handling & Preparation (Critical Parameters)

Causality: Phenothiazine derivatives undergo rapid photo-degradation to their corresponding sulfoxides when exposed to ambient UV light and oxygen [4].

  • Protocol: All standard and sample solutions must be prepared in actinic (amber) glassware .

  • Diluent: Use LC-MS grade Acetonitrile (ACN). The high lipophilicity of the tricyclic core makes it poorly soluble in highly aqueous diluents, risking precipitation in the autosampler.

Stability-Indicating RP-HPLC-DAD Method

Causality of Method Design: Although the N-carbamate group is neutral, residual unsubstituted phenothiazine (a common synthetic precursor) possesses a weakly basic secondary amine. Maintaining an acidic mobile phase (0.1% Formic Acid, pH ~2.7) ensures that any basic impurities are fully protonated, preventing peak tailing and ensuring reproducible retention times [2]. A C18 stationary phase is selected to handle the hydrophobic nature of the tricyclic core.

Table 1: Optimized HPLC Chromatographic Conditions
ParameterSpecification / Setting
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C (Maintains consistent viscosity and mass transfer)
Detection Wavelength DAD scanning 200-400 nm; Quantitation at 254 nm
Injection Volume 5.0 µL

Step-by-Step Gradient Protocol:

  • Equilibration: 30% B for 5 minutes.

  • Gradient: Ramp from 30% B to 90% B over 15 minutes. (The target compound elutes at approximately 11.5 minutes).

  • Wash: Hold at 90% B for 3 minutes to elute highly retained non-polar impurities.

  • Re-equilibration: Return to 30% B over 0.1 min and hold for 4.9 minutes.

LC-ESI-MS/MS Impurity & Degradation Profiling

Causality of Method Design: To identify degradation products (specifically the sulfoxide degradant), LC-MS/MS is employed in Electrospray Ionization Positive (ESI+) mode. N-substituted phenothiazines ionize well in ESI+ to form the [M+H]+ precursor ion [3]. Upon Collision-Induced Dissociation (CID), the carbamate group predictably fragments via the loss of carbon dioxide and a methyl radical, yielding a stable phenothiazine core fragment.

Pathway Parent Methyl 10H-Phenothiazine-10-Carboxylate [M+H]+ m/z 258.0 Sulfoxide Sulfoxide Degradant [M+H]+ m/z 274.0 Parent->Sulfoxide Oxidative Stress (e.g., H2O2 / Light) Fragment Phenothiazine Core Fragment [M+H-COOCH3]+ m/z 198.0 Parent->Fragment MS/MS CID Fragmentation (Loss of 59 Da)

Primary degradation and MS/MS fragmentation pathways of the target molecule.

Table 2: MS/MS MRM Transitions & Parameters
Compound / FragmentPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Target Molecule 258.0[M+H]+198.020
Target Molecule (Qualifier) 258.0 [M+H]+154.035
Sulfoxide Degradant 274.0 [M+H]+214.025
Unreacted Phenothiazine 200.0[M+H]+156.025

NMR Spectroscopy Protocol for Structural Elucidation

Causality of Method Design: While MS provides mass and fragmentation data, it cannot definitively prove the position of the methoxycarbonyl group (e.g., distinguishing N-substitution from ring substitution). High-resolution 1D ¹H and ¹³C NMR in CDCl₃ is required. The lack of an exchangeable N-H proton signal (typically around 8.5 ppm in unsubstituted phenothiazine) and the presence of a sharp singlet integrating to 3 protons at ~3.8 ppm definitively proves the N-carbamate linkage.

Protocol:

  • Dissolve 15 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

  • Acquire ¹H NMR at 400 MHz (minimum 16 scans) and ¹³C NMR at 100 MHz (minimum 512 scans).

Table 3: Expected NMR Chemical Shifts
NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationAssignment
¹H 3.82Singlet, 3H-COOCH₃ (Methoxy group)
¹H 7.10 - 7.45Multiplets, 8HAromatic protons (Phenothiazine core)
¹³C 53.5Singlet-COOC H₃ (Methoxy carbon)
¹³C 154.2Singlet-C =O (Carbamate carbonyl)
¹³C 126.0 - 138.0Multiple signalsAromatic carbons

System Suitability & Validation Criteria

To ensure the analytical system is self-validating before analyzing unknown batches, the following System Suitability Testing (SST) criteria must be met:

  • Resolution (Rs): Rs > 2.0 between methyl 10H-phenothiazine-10-carboxylate and its sulfoxide degradant.

  • Tailing Factor (Tf): Tf ≤ 1.5 for the main peak at 254 nm.

  • Injection Precision: Relative Standard Deviation (RSD) ≤ 1.0% for 5 replicate injections of the standard solution (100 µg/mL).

References

  • Semantic Scholar. "Stability Indicating RP-HPLC Method Development for Related Substances of Anti-histamine Promethazine hydrochloride and its Vali." Semantic Scholar. Available at:[Link]

  • National Institutes of Health (PMC). "Ring-Closure Mechanisms Mediated by Laccase to Synthesize Phenothiazines, Phenoxazines, and Phenazines." PMC. Available at: [Link]

  • ACS Publications. "Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence." Analytical Chemistry. Available at:[Link]

Application Note: High-Resolution Mass Spectrometry Analysis of Methyl 10H-Phenothiazine-10-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenothiazine and its derivatives are a class of heterocyclic compounds with significant pharmacological importance, exhibiting a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties.[1][2] The functionalization of the phenothiazine core at the 10-position provides a versatile scaffold for the development of novel therapeutic agents.[2] Methyl 10H-phenothiazine-10-carboxylate is a key intermediate in the synthesis of these more complex molecules. Accurate and detailed characterization of this compound is crucial for ensuring the quality and purity of starting materials in drug discovery and development pipelines.

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of pharmaceutical compounds.[3][4] This application note presents a detailed protocol for the analysis of methyl 10H-phenothiazine-10-carboxylate using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI). We will explore the ionization behavior and fragmentation pathways of this molecule, providing a comprehensive guide for researchers and scientists in the pharmaceutical industry. The methodologies described herein are designed to be robust and reproducible, ensuring the highest level of confidence in analytical results.

Materials and Methods

Chemicals and Reagents
  • Methyl 10H-phenothiazine-10-carboxylate (≥98% purity)

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (≥99%)

  • Methanol (LC-MS grade) for sample dilution

Instrumentation

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended for this analysis.[5] For the purposes of this application note, we will describe a general protocol applicable to a typical HRMS system.

  • Mass Spectrometer: Waters Synapt G2-Si or Thermo Scientific Q Exactive HF

  • Liquid Chromatography System (optional but recommended for purity analysis): Waters ACQUITY UPLC I-Class or Thermo Scientific Vanquish UHPLC system

  • Analytical Column (for LC-MS): A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

Sample Preparation
  • Prepare a stock solution of methyl 10H-phenothiazine-10-carboxylate at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution of 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte in positive ion mode ESI.[6]

Experimental Protocols

Direct Infusion-Mass Spectrometry Protocol
  • Instrument Setup:

    • Set the mass spectrometer to positive ion ESI mode.

    • Calibrate the instrument according to the manufacturer's guidelines to ensure high mass accuracy.

    • Optimize the ESI source parameters, including capillary voltage, cone voltage, source temperature, and desolvation gas flow, to achieve a stable and robust signal for the analyte. A typical starting point would be a capillary voltage of 2.5-3.5 kV and a source temperature of 120-150°C.

  • Data Acquisition:

    • Infuse the 10 µg/mL working solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra over a mass-to-charge (m/z) range of 50-500.

    • For fragmentation analysis (MS/MS), select the protonated molecule [M+H]⁺ as the precursor ion and apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. This allows for the characterization of the molecule's structure.

LC-MS Protocol for Purity Analysis and Metabolite Identification
  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, increase linearly to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Injection Volume: 1-5 µL

  • Mass Spectrometry Conditions:

    • Utilize the optimized ESI source parameters from the direct infusion experiment.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the instrument automatically selects the most intense precursor ions from a full scan for subsequent MS/MS analysis.

Workflow and Data Analysis

The overall workflow for the analysis of methyl 10H-phenothiazine-10-carboxylate is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation stock 1 mg/mL Stock Solution working 10 µg/mL Working Solution stock->working lc_ms LC-MS or Direct Infusion working->lc_ms ms1 Full Scan MS (m/z 50-500) lc_ms->ms1 purity Assess Purity lc_ms->purity ms2 MS/MS of [M+H]⁺ ms1->ms2 mass_accuracy Determine Elemental Composition ms1->mass_accuracy fragmentation Elucidate Fragmentation Pathway ms2->fragmentation mass_accuracy->fragmentation fragmentation->purity

Caption: Experimental workflow for the mass spectrometric analysis of methyl 10H-phenothiazine-10-carboxylate.

Results and Discussion

High-Resolution Mass Spectrum

The molecular formula of methyl 10H-phenothiazine-10-carboxylate is C₁₄H₁₁NO₂S, with a monoisotopic mass of 257.0510 Da.[7] In positive ion ESI, the compound is expected to readily form a protonated molecule, [M+H]⁺, with an expected m/z of 258.0583. High-resolution mass spectrometry allows for the accurate mass measurement of this ion, confirming its elemental composition.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion provides valuable structural information. The fragmentation of phenothiazine derivatives is well-documented and often involves cleavage of the side chain at the 10-position.[8][9] For methyl 10H-phenothiazine-10-carboxylate, the primary fragmentation pathways are proposed to be:

  • Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment ion corresponding to the phenothiazine cation at m/z 198.0423.

  • Loss of methanol (-CH₃OH): This could occur via a rearrangement mechanism, leading to a fragment ion at m/z 226.0450.

  • Loss of the methoxy radical (•OCH₃): This would result in an acylium ion at m/z 227.0634.

The proposed fragmentation pathway is illustrated below:

fragmentation cluster_frags Primary Fragments parent Methyl 10H-phenothiazine-10-carboxylate [M+H]⁺ m/z 258.0583 frag1 Loss of •COOCH₃ Phenothiazine Cation m/z 198.0423 parent:f1->frag1:f0 - •COOCH₃ frag2 Loss of CH₃OH [M+H - CH₃OH]⁺ m/z 226.0450 parent:f1->frag2:f0 - CH₃OH frag3 Loss of •OCH₃ [M+H - •OCH₃]⁺ m/z 227.0634 parent:f1->frag3:f0 - •OCH₃

Caption: Proposed fragmentation pathway for protonated methyl 10H-phenothiazine-10-carboxylate.

A summary of the expected mass spectral data is provided in the table below:

Ion DescriptionProposed StructureCalculated m/z
Protonated Molecule[C₁₄H₁₂NO₂S]⁺258.0583
Fragment 1[C₁₂H₉NS]⁺198.0423
Fragment 2[C₁₃H₈NOS]⁺226.0450
Fragment 3[C₁₄H₁₁NOS]⁺227.0634

Conclusion

This application note provides a comprehensive and detailed protocol for the mass spectrometric analysis of methyl 10H-phenothiazine-10-carboxylate. The use of high-resolution mass spectrometry with electrospray ionization allows for the unambiguous confirmation of the elemental composition and the elucidation of the compound's fragmentation pathways. The methodologies described are applicable to both qualitative and quantitative analyses, making them suitable for a wide range of applications in pharmaceutical research and development, from reaction monitoring and impurity profiling to metabolic stability studies. The presented workflow and proposed fragmentation patterns serve as a valuable resource for scientists working with this important class of compounds.

References

  • Gilbert, J. N. T., & Millard, B. J. (1969). Pharmacologically interesting compounds—I: High resolution mass spectra of phenothiazines. Organic Mass Spectrometry, 2(1), 17-31.
  • Kataoka, H., Makino, K., & Oishi, T. (1999). High performance liquid chromatography/electrospray tandem mass spectrometry for phenothiazines with heavy side chains in whole blood. Rapid communications in mass spectrometry, 13(23), 2394-2398.
  • Ishikawa, Y., Suzuki, O., & Hattori, H. (1990). Positive- and negative-ion mass spectrometry and rapid clean-up of 19 phenothiazines.
  • Kłys, M., & Rojkiewicz, M. (2000). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 35(3), 345-351.
  • Nycz, J. E., et al. (2022).
  • Waters Corporation. (n.d.). Waters SQ Detector 2. Retrieved from [Link]

  • Robinson, A. E. (1978). Chemical ionization mass spectra of phenothiazine derivatives and their oxygenated analogs. Journal of pharmaceutical sciences, 67(8), 1160-1163.
  • Rohn, S., & Rawel, H. M. (2004). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical chemistry, 76(13), 3821-3827.
  • Cole, R. B. (Ed.). (2010).
  • Al-Hourani, B. J., et al. (2021). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Molecules, 26(11), 3328.
  • Liu, Y., et al. (2021).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 617826, 10-Methyl-10H-phenothiazine-3-carbaldehyde. Retrieved from [Link]

  • Gupta, R. R., & Kumar, M. (2012). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 28(4), 1827-1832.
  • Ryhage, R., & Brandenberger, H. (1978). Negative ion mass spectrometry of phenothiazines. Biomedical mass spectrometry, 5(10), 615-620.
  • Tomar, S., & Singh, R. (2015). Atmospheric pressure photoionization mass spectrometry & its application. Worldwide Journal of Pharmaceutical Research, 4(9), 1024-1040.
  • SpectraBase. (n.d.). 10H-Phenothiazine, 10-(2-(1-methyl-2-piperidinyl)ethyl)-2-(methylthio)-. Retrieved from [Link]

  • McKay, G., et al. (1983). Recent advances in the analysis of phenothiazine drugs and their metabolites using high performance liquid chromatography.
  • Bristow, A. W. T., & Ray, A. D. (2016). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. MethodsX, 3, 451-459.
  • Malikireddy, P., et al. (2016). 10-Methyl-10H-phenothiazine.
  • Nycz, J. E., et al. (2022).

Sources

Application Note: Electrochemical Profiling of Methyl 10H-phenothiazine-10-carboxylate (MPC)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organic electronics, medicinal chemistry, and electrochemical analysis. It details the protocol for characterizing Methyl 10H-phenothiazine-10-carboxylate (MPC) , a phenothiazine derivative featuring an N-methoxycarbonyl (carbamate) protecting group.

Executive Summary

Methyl 10H-phenothiazine-10-carboxylate (MPC) represents a class of N-substituted phenothiazines where the nitrogen lone pair is modulated by an electron-withdrawing carbamate group. Unlike N-alkyl phenothiazines (e.g., N-methylphenothiazine) which are easily oxidized, the carbonyl functionality in MPC increases the oxidation potential, altering its stability and electron transfer kinetics.

This guide provides a standardized protocol for determining the Highest Occupied Molecular Orbital (HOMO) energy levels, diffusion coefficients , and redox reversibility of MPC. These parameters are critical for evaluating its utility as a redox shuttle in energy storage or as a pro-drug scaffold in pharmacology.

Chemical Context & Redox Mechanism[1][2][3][4][5][6][7]

Structural Electronic Effects

The phenothiazine (PTZ) core is a well-known hole-transporting moiety. However, the attachment of the methyl carboxylate group at the N-10 position introduces competing electronic effects:

  • Inductive Withdrawal (-I): The electronegative oxygen atoms pull electron density away from the ring system.

  • Resonance Competition: The carbonyl group conjugates with the nitrogen lone pair, reducing the electron density available for the phenothiazine ring system.

Consequence: MPC exhibits an anodic shift (positive shift) in oxidation potential compared to N-methylphenothiazine. The radical cation formed upon first oxidation is less stabilized by the nitrogen atom, making the second oxidation step (to the dication) more accessible but also increasing susceptibility to nucleophilic attack (e.g., by residual water to form sulfoxides).

Proposed Redox Pathway

The electrochemical oxidation proceeds via two primary steps:

  • Step 1 (

    
    ):  Reversible one-electron oxidation to the radical cation (MPC
    
    
    
    ).
  • Step 2 (

    
    ):  Quasi-reversible oxidation to the dication (MPC
    
    
    
    ) or sulfoxide formation in the presence of water.

RedoxMechanism cluster_legend Legend Neutral Neutral MPC (Stable) Radical Radical Cation (MPC•+) (Orange/Red Species) Neutral->Radical - e⁻ (E1) Radical->Neutral + e⁻ Dication Dication (MPC2+) (Highly Reactive) Radical->Dication - e⁻ (E2) Sulfoxide MPC-Sulfoxide (Irreversible Product) Radical->Sulfoxide + H₂O / -2H+ Dication->Radical + e⁻ key Blue: Reversible 1st Oxidation Red: 2nd Oxidation Green: Side Reaction (Hydrolysis)

Figure 1: Proposed redox mechanism for N-acylated phenothiazines. Note the side reaction pathway to sulfoxide in non-anhydrous conditions.

Materials & Equipment

To ensure reproducibility, the following grade of reagents and equipment setup is required.

Reagents
ComponentGrade/SpecificationPurpose
Analyte Methyl 10H-phenothiazine-10-carboxylate (>98%)Target molecule.[1]
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN), HPLC Grade, AnhydrousDCM is preferred for solubility; MeCN for wider potential window.
Electrolyte Tetrabutylammonium hexafluorophosphate (TBAPF₆), Electrochemical Grade (≥99%)Supporting electrolyte (0.1 M).
Internal Std Ferrocene (Fc)Potential calibration (

V).[2]
Desiccant Activated Alumina (neutral)Solvent drying (critical to prevent sulfoxide formation).
Electrochemical Cell Setup
  • Potentiostat: High-impedance capability (>10 GΩ).

  • Working Electrode (WE): Glassy Carbon Electrode (GCE), 3 mm diameter.

  • Counter Electrode (CE): Platinum wire or mesh (surface area > WE).

  • Reference Electrode (RE): Ag/AgNO₃ (0.01 M in MeCN) or Ag pseudo-reference wire (calibrated vs Fc/Fc⁺).

Experimental Protocols

Protocol A: Electrode Preparation (Critical Step)

Pre-treatment of the GCE is vital to remove surface oxides that inhibit electron transfer.

  • Polish: Figure-8 motion on a polishing pad with 1.0 µm alumina slurry (2 min), followed by 0.3 µm (2 min), and 0.05 µm (2 min).

  • Sonication: Sonicate in Ethanol:Water (1:1) for 3 minutes to remove alumina particles.

  • Activation: Run 10 CV cycles in blank electrolyte (0.1 M TBAPF₆/DCM) from -0.5 V to +1.5 V until background current is stable.

Protocol B: Cyclic Voltammetry (CV)

Objective: Determine redox potentials and reversibility.[3]

  • Solution Prep: Dissolve MPC (1.0 mM) and TBAPF₆ (0.1 M) in anhydrous DCM. Purge with Argon/Nitrogen for 10 mins.

  • Parameters:

    • Initial Potential: -0.5 V

    • Switching Potential 1: +1.2 V (Covering 1st and 2nd oxidation)

    • Final Potential: -0.5 V

    • Scan Rate: 100 mV/s[3][4]

  • Execution: Record 3 stable cycles.

  • Calibration: Add Ferrocene (~0.5 mM) to the cell at the end of the experiment. Record CV. Align the Fc/Fc⁺ couple to 0.0 V.

Protocol C: Scan Rate Dependence (Diffusion Control)

Objective: Verify if the redox process is diffusion-controlled (linear) or adsorption-controlled.

  • Using the same solution, record CVs at varying scan rates (

    
    ): 25, 50, 100, 200, 400, and 800 mV/s.
    
  • Data Analysis: Plot Peak Current (

    
    ) vs. Square Root of Scan Rate (
    
    
    
    ).
    • Linear Fit (

      
      ):  Indicates a diffusion-controlled process (Randles-Sevcik behavior).
      
    • Non-zero Intercept: Suggests minor adsorption or kinetic complications.

Protocol D: Differential Pulse Voltammetry (DPV)

Objective: High-resolution determination of


 and detection of trace impurities.
  • Parameters:

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Step Height: 4 mV

    • Period: 200 ms

  • Execution: Scan from 0.0 V to +1.5 V (Anodic).

  • Analysis: Peak position (

    
    ) in DPV approximates 
    
    
    
    more accurately than CV for quasi-reversible systems.

Data Interpretation & Troubleshooting

Expected Results

Based on structural analogs (N-acetylphenothiazine), MPC will display:

  • 
     (Radical Cation):  ~0.60 V – 0.80 V vs Fc/Fc⁺. (Significantly higher than N-alkyl PTZ at ~0.25 V).
    
  • 
     (Dication):  ~1.1 V – 1.3 V vs Fc/Fc⁺.
    
  • Color Change: Solution near WE may turn orange/red during oxidation (characteristic of PTZ radical cation).

Calculating HOMO Levels

Using the onset of oxidation (


) relative to Ferrocene:


Note: The value 4.8 eV represents the energy level of Ferrocene relative to vacuum.[1]
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Irreversible 1st Wave Water contamination leading to sulfoxide formation.Dry solvent over molecular sieves; increase Argon purge time.
Broad Peaks Uncompensated resistance (

drop).
Check reference electrode bridge; use positive feedback compensation on potentiostat.
Fouling (Current decay) Polymerization or adsorption of radical cation.Polish electrode between runs; switch solvent to MeCN.

Experimental Workflow Diagram

Workflow Start Start: MPC Sample Solvent Solvent Prep (DCM + 0.1M TBAPF6) *Dry over Alumina* Start->Solvent Cell Cell Assembly (GCE, Pt, Ag/Ag+) *Argon Purge 10m* Solvent->Cell CV_Scan Run CV (100 mV/s) Window: -0.5V to +1.2V Cell->CV_Scan Decision Reversible? CV_Scan->Decision ScanRate Protocol C: Scan Rate Study (25-800 mV/s) Decision->ScanRate Yes DPV Protocol D: DPV Analysis (Precise Potentials) Decision->DPV Yes Troubleshoot Check H2O content Re-polish GCE Decision->Troubleshoot No (Irreversible) Troubleshoot->Cell Retry

Figure 2: Step-by-step experimental workflow for electrochemical characterization.

References

  • General Phenothiazine Electrochemistry: Kanya, J. et al. "Tailoring Two-Electron-Donating Phenothiazines To Enable High-Concentration Redox Electrolytes." Chemistry of Materials, 2019.[2]

  • N-Substituent Effects: Madec, P. et al. "Electrochemical oxidation of N-substituted phenothiazines." Journal of Physical Chemistry, 2005.[5] (Provides foundational data on how electron-withdrawing groups shift potentials anodic).

  • Bodea, C., & Silberg, I. "Advances in Heterocyclic Chemistry: Phenothiazines." Academic Press.
  • Standard Electrochemical Protocols: Elgrishi, N. et al. "A Practical Beginner’s Guide to Cyclic Voltammetry." Journal of Chemical Education, 2018.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 10H-phenothiazine-10-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 10H-phenothiazine-10-carboxylate. It addresses common challenges and frequently asked questions to streamline your experimental workflow and enhance reaction outcomes. Our focus is on explaining the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize this critical N-acylation reaction.

Reaction Overview: The N-Acylation of Phenothiazine

The synthesis of methyl 10H-phenothiazine-10-carboxylate is typically achieved through the N-acylation of the phenothiazine core with methyl chloroformate. This reaction involves the deprotonation of the secondary amine at the N-10 position, followed by a nucleophilic attack on the electrophilic carbonyl carbon of the acylating agent. The choice of base, solvent, and reaction conditions is critical for achieving high yield and purity.[1][2]

Reaction_Workflow Reagents Reagent Preparation (Phenothiazine, Base, Solvent) Deprotonation Deprotonation (Formation of Phenothiazide Anion) Reagents->Deprotonation Anhydrous Conditions Acylation N-Acylation (Add Methyl Chloroformate) Deprotonation->Acylation Controlled Addition (e.g., 0 °C to RT) Monitoring Reaction Monitoring (TLC) Acylation->Monitoring Workup Aqueous Workup (Quenching & Extraction) Monitoring->Workup Upon Completion Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for synthesizing methyl 10H-phenothiazine-10-carboxylate.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 10H-Phenothiazine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Methyl chloroformate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 10H-phenothiazine (1.0 eq).

  • Solvent Addition: Add anhydrous THF or DMF (approx. 0.1 M concentration relative to phenothiazine).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. The formation of the sodium phenothiazide salt is often indicated by a color change.[3]

  • Acylation: Cool the reaction mixture back down to 0 °C. Add methyl chloroformate (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product spot should be less polar than the starting phenothiazine.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

QuestionAnswer
Why is an inert atmosphere necessary? Phenothiazine and its deprotonated form are susceptible to oxidation, particularly at the sulfur atom, which can form the corresponding sulfoxide.[4][5][6] An inert atmosphere minimizes this side reaction.
Can I use a different base instead of sodium hydride (NaH)? Yes, other bases can be used, but each has trade-offs. Potassium carbonate (K₂CO₃) is a milder, non-pyrophoric alternative but may require higher temperatures or longer reaction times.[3] Organic bases like pyridine or triethylamine can also be used, but their basicity might not be sufficient for complete deprotonation, potentially leading to lower yields. NaH is highly effective as it irreversibly deprotonates the amine, driving the reaction to completion.[3][7][8]
What is the best solvent for this reaction? Anhydrous polar aprotic solvents like THF and DMF are excellent choices.[3][8][9] They effectively dissolve the phenothiazide salt intermediate. DMF can accelerate the reaction but is more difficult to remove during workup. THF is generally a good starting point as it is effective and easier to remove.
My starting phenothiazine is discolored. Can I still use it? Commercial phenothiazine is often impure and can have a yellow or greenish tint due to oxidation.[10] For best results, it is recommended to purify it before use. A common method involves recrystallization from toluene or ethanol.[10] Using impure starting material can lead to lower yields and the formation of colored impurities that are difficult to separate from the product.
What is the expected yield for this reaction? With pure starting materials and under optimized conditions, yields can be very high, often exceeding 90%.[7] However, yields can vary significantly based on the purity of reagents, efficiency of the workup, and purification method.

Troubleshooting Guide

Encountering issues during the synthesis is common. This guide provides a structured approach to identifying and resolving them.

Troubleshooting_Guide cluster_solutions Potential Causes & Solutions Problem Problem Encountered LowYield Low or No Yield Incomplete Reaction Reagent Degradation Poor Workup Problem:f0->LowYield:n Yield Issue Impurity Multiple Spots on TLC / Impure Product Unreacted Starting Material Oxidation (Sulfoxide) Product Hydrolysis Problem:f0->Impurity:n Purity Issue Stalled Reaction Stalled Insufficient Base Low Temperature Impure Reagents Problem:f0->Stalled:n Kinetics Issue Sol_Incomplete Cause: Insufficient base or reaction time. Solution: Use stronger base (NaH), ensure anhydrous conditions, increase reaction time. LowYield:c1->Sol_Incomplete Sol_Degradation Cause: Methyl chloroformate is moisture-sensitive. Solution: Use a fresh bottle, handle under inert gas, add via syringe. LowYield:c2->Sol_Degradation Sol_Workup Cause: Product loss during extraction. Solution: Perform multiple extractions, check pH of aqueous layer to ensure product isn't hydrolyzed. LowYield:c3->Sol_Workup Sol_SM Cause: Incomplete reaction (see above). Solution: Optimize reaction conditions. Separate via chromatography if necessary. Impurity:c1->Sol_SM Sol_Oxidation Cause: Presence of air/oxygen. Solution: Maintain a strict inert atmosphere (Ar/N2), use degassed solvents. Impurity:c2->Sol_Oxidation Sol_Hydrolysis Cause: Exposure to strong acid/base during workup. Solution: Use mild quenching agent (sat. NH4Cl), avoid pH extremes. The N-acyl group can be acid-labile. Impurity:c3->Sol_Hydrolysis Sol_Base Cause: Base is old or insufficient. Solution: Use fresh, high-purity base. Ensure stoichiometry is correct (e.g., >1.1 eq). Stalled:c1->Sol_Base Sol_Temp Cause: Deprotonation or acylation is too slow. Solution: Ensure deprotonation goes to completion before adding acylating agent. Allow reaction to stir at RT after addition. Stalled:c2->Sol_Temp Sol_Reagents Cause: Impurities in phenothiazine or wet solvent. Solution: Purify phenothiazine. Use freshly distilled anhydrous solvents. Stalled:c3->Sol_Reagents

Caption: A logical guide for troubleshooting common synthesis issues.

ProblemPotential CauseRecommended Solution
Low or No Product Formation Incomplete Deprotonation: The N-H bond of phenothiazine is not acidic enough for weak bases.Ensure you are using a sufficiently strong base like NaH. Confirm the absence of moisture, which would consume the base.
Degraded Methyl Chloroformate: This reagent is highly sensitive to moisture and will hydrolyze to methanol and HCl, rendering it ineffective.Use a fresh bottle or a recently opened one that has been stored properly under an inert atmosphere.
Reaction is Slow or Stalls Impure Starting Material: Oxidized phenothiazine or other impurities can interfere with the reaction.Purify the starting phenothiazine by recrystallization.[10]
Insufficient Activation: The temperature may be too low for the chosen base/solvent system, or the reaction time is too short.Ensure the deprotonation step is complete before adding the methyl chloroformate. Allow the reaction to stir at room temperature for an adequate amount of time, monitoring by TLC.
Presence of a More Polar Impurity by TLC Unreacted Phenothiazine: The reaction has not gone to completion.See "Reaction is Slow or Stalls." If the reaction is complete but starting material remains, purification by column chromatography will be necessary.
Product Hydrolysis: The carbamate product can be hydrolyzed back to phenothiazine during an aggressive acidic or basic workup.[4]Use a mild quenching agent like saturated ammonium chloride. Avoid washing with strong acids or bases.
Presence of an Impurity with Similar Polarity to Product Phenothiazine-5-oxide Formation: The sulfur atom in the phenothiazine ring has been oxidized.[5][11]Maintain strict anaerobic conditions throughout the procedure using an inert gas like argon or nitrogen. Use degassed solvents.

Product Characterization Data

Proper characterization is essential to confirm the identity and purity of the final product. The following data are typical for methyl 10H-phenothiazine-10-carboxylate.

Analysis TypeExpected Results
¹H NMR (in CDCl₃)Signals corresponding to the aromatic protons of the phenothiazine core (typically in the range of δ 7.0-7.8 ppm) and a singlet for the methyl ester protons (O-CH₃) around δ 3.8-4.0 ppm.
¹³C NMR (in CDCl₃)Signals for the aromatic carbons, a signal for the carbonyl carbon (C=O) of the carbamate around δ 150-155 ppm, and a signal for the methyl carbon (O-CH₃) around δ 53-55 ppm.[12]
IR Spectroscopy (KBr or thin film)A strong absorption band for the carbonyl (C=O) stretch of the carbamate group, typically appearing around 1700-1730 cm⁻¹.
Mass Spectrometry (MS)The molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₁₄H₁₁NO₂S (257.31 g/mol ).

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 10-Methyl-10H-phenothiazine-3-carbaldehyde.
  • Roseboom, H., & Förch, A. D. (1979). Stability of 10-acetylphenothiazine. Journal of Pharmaceutical Sciences, 68(4), 515-517. [Link]

  • Al-Sultani, K. H., et al. (2022). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. PMC. [Link]

  • MDPI. (2009). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. [Link]

  • Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods.
  • ResearchGate. Phenothiazine as Stabilizer for Acrylic Acid. [Link]

  • Benchchem. Spectroscopic and Synthetic Profile of 10-Methyl-10H-phenothiazine-3-carbaldehyde: A Technical Guide.
  • Chemical Problems.
  • Connect Journals.
  • DTIC. (1961). synthesis of phenothiazine derivatives for antioxidant studies. [Link]

  • Oriental Journal of Chemistry. (2012). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. [Link]

  • Neptune, M., & McCreery, R. L. (1978). Side-chain effects on phenothiazine cation radical reactions. Journal of Medicinal Chemistry, 21(4), 362-368. [Link]

  • PMC. (2022). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. [Link]

  • Mini Reviews in Medicinal Chemistry. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review.
  • ChemRxiv. (2025). Synthetic Routes and Bioactivity Profiles of The Phenothiazine Privileged Manifold.
  • ACS Omega. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. [Link]

  • MDPI. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

  • Benchchem.
  • ResearchGate. (2025). Synthesis and Characterization of 10-Hexyl-10H-phenothiazine-3-carbaldehyde-4-phenylthiosemi-carbazone and 4-Methylbenzaldehyde-4-methylthiosemicarbazone. [Link]

  • ResearchGate. Alkylation and acylation of 2-acetylphenothiazine 1. [Link]

  • ARKIVOC. (2000). Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. [Link]

  • Talanta. (1997). Potentiometric study of reaction between tetrabutylammonium periodate and phenothiazine in chloroform; application to the analysis of phenothiazine derivatives. [Link]

  • IOSR Journal of Pharmacy. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. [Link]

  • PMC. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

  • ACS Catalysis. (2025). Cu-Catalyzed C–H Phenothiazination toward the Assembly of Cyclopeptides. [Link]

  • Google Patents. (1966).
  • Pharmazie. (1975). [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. [Link]

  • MDPI. (2022). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. [Link]

  • Google Patents. (1990).

Sources

Technical Support Center: Troubleshooting the N-Carboxylation of Phenothiazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phenothiazine derivatization. N-carboxylation at the 10-position of the phenothiazine core is a critical transformation in the synthesis of neuroleptics, antitussives, and advanced materials. However, researchers frequently encounter poor yields, incomplete conversions, and side-product formation. This guide synthesizes field-proven protocols and mechanistic insights to help you optimize your yields.

Part 1: Core Principles & Mechanistic Causality

The Causality of Low Yields The nitrogen atom (N-10) in phenothiazine is notoriously unreactive. This is due to two primary factors:

  • Steric Hindrance: The "butterfly" conformation of the tricyclic phenothiazine core physically shields the nitrogen atom.

  • Electronic Delocalization: The lone pair on the nitrogen is highly delocalized into the two flanking aromatic rings, drastically reducing its nucleophilicity compared to standard secondary amines.

Strategies for Yield Enhancement To overcome this kinetic and thermodynamic barrier, two self-validating mechanistic pathways are universally employed by synthetic chemists:

  • Pathway A (The Anion Method): Utilizing a strong base like Sodium Hydride (NaH) to deprotonate the N-10 position. The resulting phenothiazide anion is significantly more nucleophilic and readily attacks alkyl chloroformates to form carbamates in high yields (>90%) .

  • Pathway B (The Highly Reactive Electrophile Method): Reacting neutral phenothiazine with a hyper-reactive electrophile like triphosgene in the presence of an organic base (e.g., pyridine) to form the versatile intermediate, phenothiazine-10-carbonyl chloride. This intermediate can subsequently be trapped by various alcohols or phenols , .

Part 2: Visualizing the Optimization Workflows

G cluster_direct Pathway A: Direct Carbamoylation cluster_indirect Pathway B: Two-Step via Acyl Chloride PTZ Phenothiazine (PTZ) Low Nucleophilicity Anion PTZ Anion (Highly Nucleophilic) PTZ->Anion NaH, DMF (Deprotonation) CarbonylChloride PTZ-10-Carbonyl Chloride (Reactive Intermediate) PTZ->CarbonylChloride Triphosgene, Pyridine Reflux CarbamateA 10-Alkoxycarbonyl PTZ (Yield: >90%) Anion->CarbamateA Alkyl Chloroformate CarbamateB 10-Alkoxy/Aryloxycarbonyl PTZ (Yield: 60-85%) CarbonylChloride->CarbamateB ROH, Et3N Reflux

Workflow for optimizing phenothiazine N-carboxylation via direct anion or acyl chloride pathways.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Direct N-Carboxylation via Sodium Hydride (High Yield Approach)

Self-validating mechanism: The evolution of


 gas visibly confirms the formation of the active phenothiazide anion before the electrophile is introduced.
  • Preparation: Flame-dry a 250 mL round-bottom flask and flush with Argon to ensure a moisture-free environment.

  • Deprotonation: Dissolve 10H-phenothiazine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to create a 0.25 M solution. Cool the solution to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in small portions.

  • Activation: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) as a nucleophilic catalyst. Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases and the solution turns a deep, characteristic color (indicating complete anion formation) .

  • Carboxylation: Cool the mixture back to 0 °C. Dropwise, add the desired alkyl chloroformate (e.g., ethyl chloroformate, 1.5 eq).

  • Reaction & Workup: Stir at 20–40 °C for 3 hours. Quench carefully with a small amount of acetic acid, followed by water to precipitate the product. Filter, wash with cold water, and dry in a vacuum oven at 60 °C. (Expected Yield: ~95%).

Protocol B: Two-Step Carboxylation via Phenothiazine-10-carbonyl chloride

Self-validating mechanism: TLC monitoring of the highly non-polar carbonyl chloride intermediate ensures step 1 completion before step 2 initiation, preventing competitive side reactions.

  • Acyl Chloride Formation: In a well-ventilated fume hood, dissolve phenothiazine (1.0 eq) and triphosgene (0.4 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Base Addition: Add pyridine (1.1 eq) dropwise. Heat the mixture to 75 °C for 3 hours under an inert atmosphere .

  • Intermediate Isolation: Cool the reaction, wash with cold 1N HCl to remove pyridine, dry over

    
    , and concentrate to yield phenothiazine-10-carbonyl chloride.
    
  • Carbamate Formation: Reflux the isolated intermediate (1.0 eq) with the target alcohol or phenol (excess, or 5.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM) for 2–10 days depending on the steric bulk of the alcohol .

  • Purification: Treat the crude mixture with propylamine to scavenge unreacted carbonyl chloride, wash with water, and purify via silica gel chromatography (Expected overall yield: 60-85%).

Part 4: Quantitative Data Summary

Reaction PathwayBaseSolventElectrophileTemperatureTypical YieldBest Use Case
Direct Anion NaH + DMAPDMFAlkyl Chloroformate20–40 °C90–95%Simple alkyl carbamates
Direct Anion n-BuLiTHFAlkyl Chloroformate-78 to 20 °C80–90%Base-sensitive substrates
Two-Step (Acyl Cl) Pyridine / Et₃NDCE / DCMTriphosgene then ROH75 °C / Reflux60–85%Bulky aryl/alkyl carbamates
Neutral Amine K₂CO₃TolueneAlkyl ChloroformateReflux (110 °C)<40%Not recommended

Part 5: Troubleshooting FAQs

Q: Why am I getting unreacted starting material even after 24 hours of reflux when using potassium carbonate and ethyl chloroformate? A: Potassium carbonate is insufficiently basic to deprotonate the N-10 position of phenothiazine, and the neutral amine is too sterically hindered to attack the chloroformate efficiently. You must switch to a stronger base like NaH or n-BuLi to generate the highly nucleophilic phenothiazide anion prior to electrophile addition .

Q: During Protocol B (Triphosgene method), my carbamate yield is low, and I see a spot on the TLC that matches my starting phenothiazine. What went wrong? A: Phenothiazine-10-carbonyl chloride is highly susceptible to hydrolysis back to phenothiazine if exposed to trace moisture during isolation or if the target alcohol is wet. Ensure all solvents (especially DCM and the alcohol) are strictly anhydrous. Additionally, the reaction with bulky alcohols is extremely slow; you may need to reflux for up to 7-14 days or use the alkoxide salt (e.g., potassium t-butoxide + alcohol) to accelerate the second step .

Q: Can I use a milder base than NaH for the direct chloroformate method? A: If NaH is incompatible with other functional groups on your molecule, you can use KHMDS (Potassium hexamethyldisilazide) or LiHMDS at -78 °C. These provide the necessary strong basicity to deprotonate the amine without acting as strong nucleophiles themselves, preventing unwanted side-reactions with your electrophile.

Q: My product is contaminated with symmetrical ureas or degradation products when using triphosgene. How do I prevent this? A: Symmetrical urea formation (bis(phenothiazin-10-yl)methanone) occurs if the local concentration of phenothiazine is too high relative to triphosgene, allowing the initially formed carbamoyl chloride to react with a second molecule of phenothiazine. To prevent this, ensure strict stoichiometry (slight excess of triphosgene equivalents) and use inverse addition—adding the phenothiazine/pyridine solution slowly to the triphosgene solution.

References

  • "A Process For The Preparation Of 2 Methyl Sulphonyl Phenothiazine" , QuickCompany Patent Database. URL:[Link]

  • "Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase" , Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Technical Support Center: Purification of Methyl 10H-Phenothiazine-10-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of methyl 10H-phenothiazine-10-carboxylate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the isolation and purification of this N-acylated phenothiazine derivative. Drawing from established principles in heterocyclic chemistry and practical laboratory experience, this guide provides in-depth troubleshooting, validated protocols, and the scientific rationale behind each recommendation.

The phenothiazine core is a privileged scaffold in medicinal chemistry, but its electron-rich nature makes it susceptible to specific side reactions and degradation pathways, particularly oxidation.[1][2] The N-carbamate group in the target molecule introduces its own set of stability considerations, primarily a susceptibility to hydrolysis.[3][4] This guide directly addresses these intrinsic properties to help you achieve high purity and yield.

Section 1: Troubleshooting Common Purification Problems

This section is structured in a question-and-answer format to address the most common issues encountered during the purification of methyl 10H-phenothiazine-10-carboxylate and related derivatives.

Q1: My post-reaction TLC plate shows my desired product spot, but also a significant spot corresponding to the 10H-phenothiazine starting material. What's causing this, and how can I fix it?

A1: This issue typically stems from two primary causes: incomplete reaction or product degradation (hydrolysis) during the workup or purification.

  • Probable Cause 1: Incomplete Reaction. The N-acylation reaction may not have gone to completion. This can be due to insufficient equivalents of the acylating agent (e.g., methyl chloroformate), inadequate reaction time, or suboptimal base/solvent conditions.

  • Probable Cause 2: Hydrolysis. The N-carbamate bond is susceptible to cleavage under acidic or strongly basic conditions, reverting the product to the phenothiazine starting material.[3][4] This is a common issue during aqueous workups if the pH is not carefully controlled.

Recommended Solutions:

  • Optimize Reaction Conditions: Before purification, ensure the synthesis is optimized. Use a slight excess of the acylating agent and a suitable non-nucleophilic base (e.g., NaH, K₂CO₃) in an anhydrous aprotic solvent like THF or DMF.[5] Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Neutralize with Care: During the aqueous workup, quench the reaction by adding the mixture to cold water or a saturated ammonium chloride solution. Avoid using strong acids. If a basic wash is needed, use a mild base like a saturated sodium bicarbonate solution and minimize contact time.

  • Chromatographic Separation: If starting material is still present, it can be readily separated from the more polar N-acylated product using silica gel column chromatography. (See Protocol 1).

Q2: After purification, my product is a pale yellow or greenish solid, not the expected white or off-white crystals. What are these colored impurities?

A2: The development of color is a classic indicator of phenothiazine oxidation.[3] The sulfur atom in the central ring is electron-rich and easily oxidized, even by atmospheric oxygen, a process often accelerated by light and heat.

  • Probable Cause: Oxidation. The primary oxidation product is the corresponding sulfoxide (methyl 10H-phenothiazine-10-carboxylate 5-oxide). Further oxidation and other side reactions can lead to highly colored dimeric species or phenothiazin-3-one derivatives.[1]

Recommended Solutions:

  • Protect from Light: Conduct all purification steps, including chromatography and solvent evaporation, in reduced light. Use amber glassware or wrap flasks and columns in aluminum foil.[3]

  • Use Degassed Solvents: For chromatography, sparging your mobile phase solvents with nitrogen or argon for 15-20 minutes before use can minimize dissolved oxygen and subsequent product oxidation on the column.

  • Low-Temperature Purification: Perform chromatography at room temperature and evaporate solvents under reduced pressure using a rotary evaporator with a low-temperature water bath (≤30-40°C) to prevent thermal degradation.[3]

  • Charcoal Treatment: If the product is only slightly colored, a hot filtration through a small amount of activated charcoal during the recrystallization step can sometimes remove colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce yield.

Q3: I'm experiencing significant product loss during silica gel chromatography. My overall yield is very low. Why is this happening?

A3: Low recovery from a silica gel column points to either irreversible adsorption or on-column degradation.

  • Probable Cause 1: On-Column Degradation. Silica gel can have a slightly acidic surface (pH ≈ 4-5), which can catalyze the hydrolysis of the N-carbamate bond, especially if the residence time on the column is long or acidic modifiers are used in the eluent.[3]

  • Probable Cause 2: Strong Adsorption. While the N-acylated product is less basic than its parent phenothiazine, the polar carbamate and the aromatic system can still interact strongly with the silica surface, leading to tailing and incomplete elution.

Recommended Solutions:

  • Deactivate the Silica Gel: Prepare a slurry of silica gel in your starting mobile phase and add 0.5-1% triethylamine (v/v). This neutralizes the acidic sites on the silica surface, preventing hydrolysis and reducing tailing.

  • Use an Alternative Stationary Phase: If issues persist, consider using a less acidic stationary phase like neutral alumina.

  • Optimize the Mobile Phase: Ensure the mobile phase has sufficient polarity to elute the product in a timely manner. A gradient elution, starting from a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polar component, is often effective.[6][7]

  • Limit Column Loading: Do not overload the column. As a rule of thumb, use a 1:30 to 1:50 ratio of crude product to silica gel by weight.

Troubleshooting Decision Workflow

start Start Purification problem Observe Final Product start->problem purity_issue Purity Issue (TLC shows multiple spots) problem->purity_issue Is Purity Low? yield_issue Low Yield problem->yield_issue Is Yield Low? success Pure Product (High Yield) problem->success Is product pure & yield high? cause_sm Cause: Starting Material Present purity_issue->cause_sm Spot matches SM? cause_ox Cause: Oxidation Products purity_issue->cause_ox Colored spots? sol_chrom Solution: Optimize Chromatography (See Protocol 1) cause_sm->sol_chrom sol_light Solution: Protect from light/oxygen Use low temp cause_ox->sol_light cause_degrade Cause: On-Column Degradation yield_issue->cause_degrade sol_deact Solution: Deactivate Silica (add NEt3) or use Alumina cause_degrade->sol_deact finish End success->finish

Caption: A decision tree for troubleshooting common purification issues.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the recommended starting conditions for silica gel chromatography? A good starting point for a gradient elution is a mobile phase of 5% ethyl acetate in hexane. Gradually increase the ethyl acetate concentration to 10%, 15%, and so on, monitoring the elution by TLC. The target compound should be more polar than the starting phenothiazine but less polar than the oxidized sulfoxide byproducts.

FAQ 2: What is the best method for storing purified methyl 10H-phenothiazine-10-carboxylate? Due to its sensitivity to light and oxygen, the purified solid should be stored in an amber vial under an inert atmosphere (nitrogen or argon). For long-term storage, keeping it in a freezer at -20°C is recommended.

FAQ 3: Can I use recrystallization as the sole purification method? It depends on the impurity profile. If the primary impurity is unreacted phenothiazine, recrystallization may be effective as the two compounds might have different solubilities.[8][9] However, if multiple byproducts are present, recrystallization alone is unlikely to provide high purity. It is most effective as a final polishing step after column chromatography to obtain highly pure, crystalline material. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is a good place to start when screening for a suitable recrystallization solvent.[3]

Section 3: Standardized Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a standard method for purifying gram-scale quantities of the crude product.

  • Column Preparation:

    • Select a column of appropriate size (e.g., for 1g of crude material, a 40mm diameter column is suitable).

    • Prepare a slurry of silica gel (e.g., 40g) in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). To prevent degradation, you can add 0.5% triethylamine to the mobile phase.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product (1g) in a minimal amount of dichloromethane or ethyl acetate.

    • Add a small amount of silica gel (2-3g) to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the initial mobile phase (95:5 Hexane:EtOAc).

    • Collect fractions (e.g., 20 mL each) and monitor them by TLC, staining with a suitable agent like potassium permanganate.

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:EtOAc) to elute the product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator, keeping the water bath temperature below 40°C.[3]

Protocol 2: Recrystallization

This protocol is ideal for a final purification step after chromatography.

  • Solvent Selection:

    • Place a small amount of the chromatographed product in a test tube.

    • Add a small amount of a test solvent (e.g., ethanol, isopropanol, ethyl acetate). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask gently (e.g., on a hotplate) until the solid just dissolves. Do not add a large excess of solvent.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

General Purification Workflow

crude Crude Reaction Mixture workup Aqueous Workup (Neutral pH) crude->workup chrom Flash Chromatography (Silica or Alumina) workup->chrom evap1 Solvent Evaporation (<40°C) chrom->evap1 recryst Recrystallization evap1->recryst dry Vacuum Drying recryst->dry final Pure Crystalline Product dry->final

Caption: A typical experimental workflow for purification.

Section 4: Data Summary Tables

Table 1: Troubleshooting Summary

Problem Observed Probable Cause(s) Recommended Solution(s)
Product contaminated with starting material Incomplete reaction; Hydrolysis during workup/purification. Optimize reaction; Maintain neutral pH; Separate via chromatography.[3][4]
Product is yellow/greenish Oxidation of the phenothiazine sulfur atom. Purify in low light; Use degassed solvents; Keep temperatures low.[1][3]
Low yield after column chromatography On-column degradation (acid-catalyzed hydrolysis); Strong adsorption. Deactivate silica with triethylamine; Use neutral alumina; Optimize mobile phase.

| Product degrades during solvent removal | Thermal and/or light sensitivity. | Use a low-temperature bath (≤40°C) on the rotary evaporator; Protect from light.[3] |

Table 2: Recommended Solvent Systems for Chromatography & TLC

Technique Stationary Phase Recommended Eluent System (Starting Point) Notes
TLC Analysis Silica Gel 60 F₂₅₄ 80:20 Hexane:Ethyl Acetate Adjust ratio to achieve an R_f value of 0.3-0.4 for the product.
Flash Chromatography Silica Gel (230-400 mesh) Gradient: 95:5 to 80:20 Hexane:Ethyl Acetate Adding 0.5% triethylamine can improve recovery.[7][10]

| Recrystallization | N/A | Ethanol, Isopropanol, or Ethyl Acetate/Hexane | The ideal solvent dissolves the product when hot but poorly when cold.[3][8] |

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Acetylated Phenothiazine Oxides.
  • El-Gendy, A. A., El-Subbagh, H. I., & El-Kerdawy, M. M. (1991). Liquid chromatographic separation of phenothiazines and structurally-related drugs using a beta-cyclodextrin bonded phase column. PubMed, 30(5), 559-63. [Link]

  • Massie, S. P. (1968). Purification of phenothiazine. U.S. Patent No. 3,381,007. Washington, DC: U.S.
  • Naik, N., Kumar, H. V., & Naik, H. S. B. (2012). Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Der Pharmacia Lettre, 4(3), 786-794. [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 10-Methyl-10H-phenothiazine-3-carbaldehyde.
  • Patil, S., Murnal, S., & Masti, S. (2018). Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. Connect Journals. [Link]

  • Eseyin, O. A., et al. (2020). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. Molecules, 25(19), 4566. [Link]

  • Kavarana, H. H., & Tsilifonis, D. Q. (2020). Determination of Phenothiazine and Several of its Derivatives by Gas-Liquid Chromatography. Journal of AOAC INTERNATIONAL. [Link]

  • El-Sayed, R., et al. (2023). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. PMC. [Link]

  • Eniseeva, E. S., et al. (2025). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI. [Link]

  • ncchem. (2022, December 30). PHENOTHIAZINE SYNTHESIS.#ncchem. YouTube. [Link]

  • Gunes, H., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]

  • Wieczorek, M., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [Link]

  • Levine, R. M. (1959). Purification of phenothiazine. U.S. Patent No. 2,887,482. Washington, DC: U.S.
  • Malikireddy, P., et al. (2016). 10-Methyl-10H-phenothiazine. ResearchGate. [Link]

  • Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences, 66(10), 1392-5. [Link]

  • Massive Bio. (2026). Phenothiazine. [Link]

  • Roseboom, H., & Förch, A. D. (1979). Stability of 10-acetylphenothiazine. Journal of Pharmaceutical Sciences, 68(4), 515-7. [Link]

  • Benchchem. (n.d.). A Comparative Guide to 10-Methyl-10H-phenothiazine-3-carbaldehyde: Unlocking its Potential in Diverse Applications.
  • Shishmakov, S. V., et al. (2021). Antioxidant Properties of New Phenothiazine Derivatives. PMC. [Link]

  • Wikipedia. (n.d.). Phenothiazine. [Link]

Sources

Technical Support Center: Synthesis of Phenothiazine-10-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of phenothiazine-10-carboxylates. As a Senior Application Scientist, I have designed this guide to address the specific chemical and physical challenges associated with the functionalization of the phenothiazine core.

Phenothiazine-10-carboxylates and their derivatives are highly valued in drug development, serving as critical scaffolds for antipsychotics, antitussives, and novel therapeutics targeting Alzheimer's disease via oxidized Macrophage Migration Inhibitory Factor (MIF) inhibition[1]. However, the synthesis of these compounds is notoriously challenging due to the steric hindrance of the secondary amine, the electron-rich nature of the sulfur atom, and the unique "butterfly" geometry of the tricyclic system[2]. This guide provides self-validating protocols, mechanistic troubleshooting, and field-proven solutions to ensure high-yield syntheses.

Pathway Visualization

The functionalization of the 10-position nitrogen typically follows one of two primary pathways: a two-step process utilizing a highly reactive carbonyl chloride intermediate, or a one-pot direct acylation using anhydrides and nucleophilic catalysts.

SynthesisWorkflow Start 10H-Phenothiazine (Starting Material) Route1 Route A: Phosgenation (Triphosgene / Toluene) Start->Route1 Route2 Route B: Direct Acylation (Boc-anhydride / DMAP) Start->Route2 Intermediate Phenothiazine-10-carbonyl chloride (Reactive Intermediate) Route1->Intermediate Product Phenothiazine-10-carboxylate (Target Compound) Route2->Product One-pot synthesis Esterification Esterification (ROH, Et3N, Reflux) Intermediate->Esterification Esterification->Product

Workflow for the synthesis of phenothiazine-10-carboxylates via chloride intermediates or direct acylation.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been engineered as self-validating systems. Causality is embedded in the steps to explain why specific reagents and conditions are mandated.

Protocol A: Synthesis via Phenothiazine-10-carbonyl chloride

This two-step method is ideal for synthesizing complex aryl or alkyl carboxylates/carbamates where direct acylation fails due to steric bulk[3].

Step 1: Intermediate Generation

  • Preparation: Suspend 10H-phenothiazine (1.0 equiv) in anhydrous toluene under a strict Argon atmosphere. Causality: Argon prevents the premature oxidation of the electron-rich sulfur atom[4].

  • Activation: Slowly add triphosgene (0.4 equiv) to the suspension at 0 °C. Heat the mixture to reflux for 4-6 hours.

  • Isolation: Remove the solvent under reduced pressure to yield phenothiazine-10-carbonyl chloride (CAS: 18956-87-1)[5]. This intermediate is highly reactive and should be used immediately or stored under inert gas.

Step 2: Esterification & Scavenging

  • Reaction: In a flame-dried flask, combine phenothiazine-10-carbonyl chloride (5.0 mmol), the target alcohol/phenol (20–25 mmol), and triethylamine (5.0 mmol) in anhydrous CH₂Cl₂ (50 mL)[3].

  • Reflux: Heat at reflux. Note: Reactions with simple alcohols are extremely slow compared to phenols and may require 7–14 days of reflux[3].

  • Chemical Scavenging (Critical Step): Because the

    
     values of the product and the unreacted chloride intermediate are nearly identical, add propylamine (5.0 mmol) to the mixture and stir for 1 hour[3]. Causality: Propylamine reacts with residual carbonyl chloride to form a highly polar urea derivative, which is easily separated during chromatography.
    
  • Purification: Wash the organic layer with water, dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Direct Acylation (Synthesis of tert-butyl phenothiazine-10-carboxylate)

This protocol is optimized for the installation of Boc-protecting groups or tert-butyl esters[6][7].

  • Setup: Suspend 10H-phenothiazine (2.73 mmol) in anhydrous acetonitrile (MeCN) (4 mL) under an inert atmosphere[6].

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc-anhydride) (3.27 mmol) dissolved in MeCN (2.5 mL), followed immediately by 4-Dimethylaminopyridine (DMAP) (0.25 mmol)[6]. Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that overcomes the steric hindrance of the phenothiazine nitrogen.

  • Execution: Heat the reaction to reflux for 18 hours[6].

  • Workup: Cool to room temperature, dilute with deionized water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry, and concentrate for downstream use[6].

Troubleshooting Guide & FAQs

Q: Why is my N-acylation reaction stalling with significant unreacted phenothiazine remaining? A: The 10H-phenothiazine core possesses a bent "butterfly" geometry, and the secondary amine at the 10-position is highly sterically hindered[2]. Furthermore, the lone pair on the nitrogen is partially delocalized into the adjacent aromatic rings, reducing its nucleophilicity. Solution: If using anhydrides, the addition of a nucleophilic catalyst like DMAP is strictly required to drive the reaction[6]. If synthesizing complex esters, abandon the direct route and proceed via the phenothiazine-10-carbonyl chloride intermediate[3].

Q: I cannot separate my target phenothiazine-10-carboxylate from the phenothiazine-10-carbonyl chloride intermediate using column chromatography. What should I do? A: This is a well-documented issue; the


 values of the carbamates/carboxylates and the chloride intermediate are virtually identical on silica gel[3].
Solution: Implement the "propylamine scavenge" technique. Add 1 equivalent of propylamine to the reaction mixture before workup. The primary amine rapidly reacts with the residual chloride to form a highly polar urea, which will stick to the baseline of your TLC plate and easily separate from your target compound during chromatography[3].

Q: My LC-MS data shows a major byproduct with a mass of +16 Da relative to my target compound. What happened? A: You have oxidized the phenothiazine core. The sulfur atom in the tricyclic system is highly electron-rich and acts as an electron donor, making it highly susceptible to oxidation into a sulfoxide (


)[4][8].
Solution: Ensure all refluxing steps are conducted under a strict Argon or Nitrogen atmosphere. Degas your solvents (e.g., via sparging or freeze-pump-thaw cycles) prior to use, and avoid prolonged exposure of the reaction mixture to atmospheric oxygen during the aqueous workup.

Q: Can I use standard bases like K₂CO₃ for the esterification of phenothiazine-10-carbonyl chloride? A: It is not recommended for this specific step. While K₂CO₃ is excellent for N-alkylation of phenothiazines under microwave irradiation[4], the esterification of the carbonyl chloride requires a soluble organic base like Triethylamine (Et₃N) to efficiently neutralize the generated HCl in organic solvents like CH₂Cl₂[3]. For highly sterically hindered alcohols (e.g., tert-butanol), using Potassium tert-butoxide (KOtBu) in THF is required to force the reaction[3].

Quantitative Method Comparison

To assist in route selection, the following table summarizes the quantitative parameters and challenges of the two primary synthetic pathways.

Synthetic RouteReagents / CatalystsTypical TempReaction TimeTypical YieldPrimary Challenge
Phosgenation + Esterification Triphosgene, ROH, Et₃NReflux (40–80 °C)2–14 Days16% – 76%Long reaction times; difficult purification without amine scavengers[3].
Direct Boc-Acylation Boc-anhydride, DMAPReflux (82 °C)18 Hours>85%Limited to tert-butyl carboxylate derivatives; requires DMAP[6].
Alkoxide Substitution KOtBu, THFRoom Temp48 HoursModerateMoisture sensitivity of alkoxides; requires strictly anhydrous conditions[3].

References

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Synthesis and Prototyping of Coloured Electrochromic Inks for Displays and Applications. ORCA - Cardiff University. Available at:[Link]

  • Oxidized MIF is an Alzheimer's disease drug target relaying external risk factors to tau pathology. PMC - NIH. Available at:[Link]

  • N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. ResearchGate. Available at:[Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Available at:[Link]

  • Water soluble PEGylated phenothiazines as valuable building blocks for bio-applications. IntelCentru. Available at:[Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phenothiazine formulation and handling. Phenothiazine and its derivatives possess a highly hydrophobic tricyclic scaffold, making them notoriously difficult to dissolve in neutral aqueous media[1]. While they exhibit potent biological activities and utility in advanced materials like redox flow batteries[2], their inherent hydrophobicity frequently leads to assay failure, inconsistent dosing, and precipitation.

This guide provides researchers and formulation scientists with mechanistic insights, troubleshooting workflows, and field-validated protocols to overcome these barriers.

Section 1: Frequently Asked Questions (FAQs) – Mechanistic Insights

Q1: Why do phenothiazine derivatives consistently precipitate in standard physiological buffers? A1: The core phenothiazine structure is a highly lipophilic, planar tricyclic system. In neutral aqueous media, the thermodynamic penalty of disrupting water-water hydrogen bonds to accommodate this bulky, non-polar scaffold is exceptionally high. Furthermore, many derivatives are weak bases with pKa values between 8.0 and 9.0[3]. At a physiological pH of 7.4, a significant fraction of the molecules remains unprotonated and hydrophobic, leading to rapid aggregation and precipitation[1].

Q2: How does cyclodextrin complexation enhance phenothiazine solubility, and which type should I choose? A2: Cyclodextrins (CDs) are cyclic oligosaccharides featuring a hydrophilic exterior and a lipophilic central cavity. They encapsulate the hydrophobic tricyclic core of the phenothiazine molecule, forming a water-soluble 1:1 or 1:2 inclusion complex[4]. This host-guest interaction physically shields the hydrophobic moiety from the aqueous environment.


-cyclodextrin (

-CD) and its derivatives, such as hydroxypropyl-

-cyclodextrin (HP-

-CD), are highly recommended because their cavity dimensions perfectly accommodate the phenothiazine ring system[1].

Q3: Can co-solvency or micellar solubilization be used for in vitro cell assays? A3: Yes, but with strict limitations. Co-solvents (like ethanol or propylene glycol) reduce the overall dielectric constant of the aqueous medium, lowering the polarity mismatch[5]. Surfactants (like Triton X-100) form micelles that entrap the hydrophobic drug within their lipophilic cores[6]. However, for cell-based assays, co-solvent concentrations must typically be kept below 1% (v/v), and surfactants must be carefully controlled, as they can disrupt cellular lipid bilayers and induce solvent-mediated cytotoxicity.

Q4: What chemical modifications can permanently resolve this issue during drug design? A4: N-alkylation (substituting the nitrogen atom with alkyl, piperazine, or PEGylated chains) is a highly effective strategy[2]. This modification disrupts the planar stacking of the tricyclic rings (reducing crystal lattice energy) and introduces polar or ionizable groups, significantly improving both aqueous solubility and electrochemical stability[7].

Section 2: Troubleshooting Guide – Formulation & Assays

Issue 1: The compound precipitates immediately upon dilution from a DMSO stock into the assay buffer.

  • Causality: This is a classic "solvent shift" precipitation. The sudden drop in the solvent's dielectric capacity when DMSO is diluted into water causes immediate supersaturation. The drug molecules rapidly nucleate and precipitate before they can disperse.

  • Troubleshooting Steps:

    • Pre-complexation: Dissolve the compound in a DMSO stock that already contains a high concentration of a solubilizer (e.g., HP-

      
      -CD) before diluting it into the buffer.
      
    • Stepwise Dilution: Gradually add the aqueous buffer dropwise to the DMSO stock while under vigorous vortexing, rather than pipetting the stock directly into a large volume of buffer.

    • pH Modulation: If the derivative is a weak base, lower the buffer pH to 5.0–6.0 during the initial dilution to protonate the amine, then slowly titrate the pH back to 7.4.

Issue 2: Inconsistent solubility limits across different synthesized batches of the same derivative.

  • Causality: Variability in the solid-state properties, specifically polymorphism or varying degrees of crystallinity. Amorphous forms lack a rigid crystal lattice, allowing them to dissolve faster and reach a higher apparent concentration than highly crystalline forms[7].

  • Troubleshooting Steps: Standardize the solid state of your batches. Use lyophilization (freeze-drying) or spray drying to create a uniform amorphous solid dispersion prior to attempting dissolution[4].

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the procedure includes inherent checks to verify that the physical chemistry principles are functioning as intended.

Protocol A: Phase-Solubility Profiling (Shake-Flask Method) with Cyclodextrins

Rationale: To determine the equilibrium solubility and the stability constant (


) of the phenothiazine-CD inclusion complex[1].
  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-

    
    -CD (e.g., 0, 2, 4, 6, 8, 10 mM) in a pH-controlled buffer (pH 7.4).
    
  • Saturation: Add an excess amount of the solid phenothiazine derivative to each vial.

  • Equilibration: Seal the vials tightly and protect them from light (phenothiazines are highly photosensitive). Place them on an orbital shaker at a constant 25°C for 48 to 72 hours to ensure thermodynamic equilibrium is reached[1].

  • Validation Check: Visually inspect the vials. Crucial: You must observe excess solid remaining at the bottom of all vials. If a vial is completely clear, saturation has not been reached; you must add more solid and repeat the equilibration.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved drug, then carefully filter the supernatant through a 0.22 µm hydrophilic syringe filter.

  • Quantification: Dilute the filtrate with a suitable organic solvent (e.g., methanol) and quantify the dissolved phenothiazine using a validated UV-Vis spectroscopy or HPLC method.

Protocol B: Micellar Solubilization using Triton X-100

Rationale: Entrapment of the hydrophobic drug within the lipophilic core of surfactant micelles to maintain a stable aqueous dispersion[6].

  • Buffer Prep: Prepare a standard physiological buffer (e.g., PBS, pH 7.4).

  • Surfactant Addition: Add Triton X-100 to the buffer to achieve concentrations well above its Critical Micelle Concentration (CMC is approx. 0.2–0.9 mM). A working concentration of 2-5 mM is recommended.

  • Drug Incorporation: Introduce the phenothiazine compound into the micellar solution and sonicate in a water bath for 15 minutes to provide the activation energy required for micellar encapsulation.

  • Equilibration: Allow the solution to equilibrate at 30°C for 24 hours[6].

  • Validation Check: Analyze the solution using Dynamic Light Scattering (DLS). The presence of a uniform monodisperse peak at ~5–10 nm confirms successful micelle formation and drug encapsulation. If large peaks (>1000 nm) are present, macroscopic precipitation has occurred, indicating the surfactant capacity was exceeded.

Section 4: Quantitative Data & Strategy Comparison

The following table summarizes the physicochemical properties and field-proven strategies for enhancing phenothiazine solubility.

Solubilization StrategyPrimary Mechanism of ActionBest Experimental Use CaseCritical Limitations
pH Adjustment Protonation of weak base amines (pKa ~8.0-9.0)Acute in vitro biochemical assaysIneffective at physiological pH (7.4)
Cyclodextrin Complexation Encapsulation of hydrophobic core in lipophilic cavityIn vivo dosing, cell-based assaysRequires a high Host:Guest molar ratio
Micellar Solubilization Entrapment in surfactant hydrophobic core (e.g., TX-100)Enzymatic assays, material scienceHigh surfactant toxicity in live cells
Co-solvency Lowers dielectric constant of aqueous media (e.g., PEG, EtOH)Stock solution preparationHigh solvent % causes cell death
Chemical Modification Disruption of planar stacking / addition of polar groupsDe novo drug development / RFBsPermanently alters pharmacological profile
Section 5: Decision Workflow

Use the following logical workflow to determine the optimal solubilization strategy for your specific phenothiazine derivative and experimental constraints.

G Start Phenothiazine Derivative Precipitates in Buffer Check_pKa Assess pKa & Ionizability (Is it a weak base?) Start->Check_pKa Ionizable Yes: pKa ~8-9 Check_pKa->Ionizable NotIonizable No / Neutral Check_pKa->NotIonizable Adjust_pH Lower pH to < 6.0 or Formulate as HCl Salt Ionizable->Adjust_pH Check_Tox Assess Assay Tolerance (In vitro vs. In vivo) NotIonizable->Check_Tox Surfactant Micellar Solubilization (e.g., Triton X-100 > CMC) Check_Tox->Surfactant Tolerates Surfactants Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD 1:1 Complex) Check_Tox->Cyclodextrin Requires Biocompatibility ChemicalMod Chemical Modification (N-alkylation / PEGylation) Check_Tox->ChemicalMod Requires Permanent Fix

Caption: Decision matrix for troubleshooting and selecting phenothiazine solubility enhancement strategies.

References
  • BenchChem. "Technical Support Center: Enhancing the Solubility of Phenothiazine-Based Compounds." BenchChem.1

  • ChemRxiv. "Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries." ChemRxiv. 2

  • Lutka, A. "Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine." PubMed. 4

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. "ADMET-based drug design strategies for optimizing phenothiazine derivatives." AWS. 3

  • ResearchGate. "Solubilization of aqueous-insoluble phenothiazine drug in TX-100 micellar solution and interactions of cationic/anionic surfactants." ResearchGate. 6

  • MDPI. "Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems." MDPI.5

  • PMC. "Drug Solubility: Importance and Enhancement Techniques." PMC. 7

Sources

reaction condition optimization for phenothiazine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: PTZ-OPT-2024

Status: Active Support Tier: Level 3 (Senior Application Scientist)

System Overview: The "Butterfly" Architecture

Before initiating any functionalization protocol, you must account for the H-intra vs. H-extra conformation. Unlike planar anthracene, phenothiazine adopts a folded "butterfly" geometry (folding angle ~153°).

Impact on Reactivity:

  • Steric Shielding: The N-substituent and the Sulfur atom create a steric cleft. Standard planar catalysts often fail to engage the Nitrogen lone pair effectively.

  • Electronic Gating: The electron-rich nature of the ring makes it prone to over-oxidation at the Sulfur position before C-H activation can occur.

Troubleshooting Modules

Module A: N-Functionalization (The Handle)

Primary Workflow: Buchwald-Hartwig Amination Common Issue: Low conversion (<20%) or catalyst deactivation.

Diagnostic Protocol

If your reaction stalls, run this diagnostic check:

  • Check the Ligand: Are you using simple phosphines (e.g., PPh3, dppf)? Stop. These lack the steric bulk to force the Pd-center into the phenothiazine's folded cleft.

  • Check the Base: Are you using Carbonates (K2CO3)? Switch. Phenothiazine (pKa ~23) requires stronger bases for efficient deprotonation in non-polar solvents.

Optimized Protocol: Sterically Demanding Coupling
  • Catalyst: Pd2(dba)3 (1-2 mol%) or [Pd(allyl)Cl]2.

  • Ligand: RuPhos or t-BuBrettPhos (Use 2:1 Ligand:Pd ratio).

    • Why: These bulky dialkylbiaryl ligands create a "pocket" that accommodates the butterfly shape while preventing catalyst dimerization.

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS.

  • Solvent: Toluene or Dioxane (anhydrous).

  • Temp: 100–110 °C.

Data: Ligand Performance Comparison

Ligand TypeConversion (12h)YieldNotes
PPh3 < 15%TraceSterically insufficient; Pd black forms.
BINAP 45%30%Moderate; rigid bite angle fights the substrate fold.
RuPhos > 98%92%Recommended. Excellent oxidative addition protection.
XPhos 85%78%Good alternative, but slightly slower kinetics.
Module B: Regioselective C-H Activation (The Wings)

Target: C3 (Para to Nitrogen) vs. C1 (Ortho to Nitrogen). Common Issue: Mixture of isomers or poly-halogenation.

The Selectivity Logic

Electrophilic attack naturally favors the C3/C7 positions (para to Nitrogen) because the Nitrogen lone pair donates density more strongly than the Sulfur atom.

Workflow 1: High-Precision C3 Arylation (Gold Catalysis)

For direct C-H functionalization without pre-halogenation, Gold(I) carbenoids are superior to Rh/Ru due to milder conditions that preserve the Sulfur center.

  • Catalyst: IPrAuCl (3 mol%) + AgSbF6 (3 mol%).

  • Reagent: Aryldiazoacetates (Donor-Acceptor carbenes).

  • Solvent: DCM or DCE at Room Temperature.

  • Mechanism: The electrophilic Gold-carbene attacks the electron-rich C3 position.

  • Troubleshooting:

    • Issue: Dimerization of diazo compound.

    • Fix: Slow addition (syringe pump) of the diazo reagent over 1 hour.[1]

Workflow 2: Controlled Halogenation (Gateway to Suzuki)
  • Reagent: NBS (N-Bromosuccinimide).

  • Condition: DMF, 0°C to RT, dark.

  • Stoichiometry Rule:

    • 0.95 eq NBS → Mono-C3 (Major product).

    • 2.10 eq NBS → Di-C3,C7 (Major product).

  • Critical: Do NOT use elemental Bromine (Br2); it will oxidize the Sulfur to a sulfoxide salt immediately.

Module C: Sulfur Oxidation State Management

Target: Sulfoxide (S=O) vs. Sulfone (O=S=O). Common Issue: Over-oxidation to sulfone when sulfoxide is desired.

Visual Logic: Oxidation Pathways

OxidationPathways cluster_tips Selectivity Controllers PTZ Phenothiazine (Sulfide) Sulfoxide Sulfoxide (S=O) PTZ->Sulfoxide Path A: H2O2 / HFIP (Kinetic Control) Sulfone Sulfone (O=S=O) PTZ->Sulfone Path B: mCPBA (2.5 eq) (Thermodynamic) Sulfoxide->Sulfone Over-oxidation (Excess Oxidant) Tip1 Use HFIP solvent to H-bond activate H2O2 Tip2 Electrochemical oxid. prevents over-oxidation

Figure 1: Decision pathways for Sulfur oxidation. Path A utilizes solvent effects (Hexafluoroisopropanol) to activate Hydrogen Peroxide for mono-oxidation.

Protocols
  • For Sulfoxide (S=O):

    • Use H2O2 (30%) in HFIP (Hexafluoroisopropanol) at RT.

    • Mechanism:[2] HFIP hydrogen-bonds to H2O2, activating it for electrophilic attack but creating a solvent cage that slows the second oxidation step.

  • For Sulfone (O=S=O):

    • Use mCPBA (2.5 eq) in DCM at RT.

    • Note: Ensure workup with NaHSO3 to quench excess peroxide.

Frequently Asked Questions (FAQ)

Q: Why does my Pd-catalyzed reaction turn black immediately? A: This is "Pd-black" precipitation. It indicates your ligand is dissociating, likely due to the sulfur atom in phenothiazine coordinating to the Pd and displacing a weak ligand (like PPh3). Fix: Switch to a chelating ligand (dppf) or a bulky Buchwald ligand (RuPhos) that binds tighter than the sulfur.

Q: Can I functionalize C1 (Ortho to Nitrogen)? A: Direct C1 functionalization is extremely difficult due to the "butterfly" wings shielding this position.

  • Workaround: Use a "Blocking Group" strategy. Halogenate C3 and C7 first, or start with a pre-functionalized aniline precursor before ring closure.

Q: My product is unstable in light. Why? A: Phenothiazines are potent photocatalysts. In solution, they can generate singlet oxygen (


) upon exposure to ambient light, leading to self-oxidation (sulfoxide formation). Fix:  Wrap all columns and reaction flasks in aluminum foil. Store solids in amber vials under Argon.

References

  • Gold-Catalyzed C-H Functionalization: Jana, S., et al. "Gold-Catalyzed C-H Functionalization of Phenothiazines with Aryldiazoacetates."[1][3] Chemistry – A European Journal, 2020.

  • Buchwald-Hartwig Optimization: Maitro, G., et al. "Buchwald–Hartwig Amination... in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors."[4] Journal of Organic Chemistry, 2021.[5]

  • Sulfur Oxidation Selectivity: Tosa, M., et al. "Selective oxidation methods for preparation of N-alkylphenothiazine sulfoxides and sulfones."[6] Journal of Heterocyclic Chemistry, 2002.

  • Steric "Butterfly" Effects: Franz, A. W., et al. "Synthesis and electronic properties of sterically demanding N-arylphenothiazines." Journal of Organic Chemistry, 2008.[7]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 10H-phenothiazine-10-carboxylate

[1]

Executive Summary

The synthesis of methyl 10H-phenothiazine-10-carboxylate involves the N-acylation of the phenothiazine core using methyl chloroformate.[1] Unlike simple aliphatic amines, the nitrogen atom in phenothiazine is part of a pseudo-aromatic tricyclic system, rendering it significantly less nucleophilic due to lone-pair delocalization into the sulfur-bridged rings.[1]

Consequently, successful scale-up requires forced deprotonation to generate the highly nucleophilic phenothiazinide anion, followed by controlled electrophilic attack.[1] This guide addresses the critical engineering controls required to manage the exothermic deprotonation and the toxicity of methyl chloroformate.

Module 1: Reaction Logic & Protocol Design[1]

The Core Challenge: Nucleophilicity vs. Hydrolysis

You cannot treat phenothiazine like a standard secondary amine. Simply mixing it with methyl chloroformate and a weak base (like triethylamine) often results in poor conversion or long reaction times, allowing moisture to hydrolyze the moisture-sensitive chloroformate.[1]

The Solution: Anionic Activation. We utilize a strong base (Sodium Hydride or Potassium tert-butoxide) to quantitatively deprotonate the nitrogen before the addition of the electrophile.[1]

Standard Operating Procedure (Scale-Up Adapted)

Reagents:

  • Substrate: Phenothiazine (1.0 equiv)[1][2]

  • Electrophile: Methyl Chloroformate (1.2 - 1.5 equiv)[1]

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 - 1.5 equiv) OR Potassium tert-butoxide (1.5 equiv)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (N,N-Dimethylformamide)[1]

Step-by-Step Protocol
  • Inertion: Purge the reactor with Nitrogen (

    
    ) or Argon. Moisture is the primary failure mode for methyl chloroformate.
    
  • Deprotonation (Critical Step):

    • Charge anhydrous THF into the reactor.

    • Add Sodium Hydride (NaH) carefully. Engineering Note: Ensure H2 venting capacity.

    • Cool to 0–5 °C.

    • Add Phenothiazine portion-wise.[1]

    • Observation: The solution will darken (often to a deep orange/red or green depending on trace oxidation), indicating the formation of the phenothiazinide anion .

    • Hold: Stir at room temperature for 30–60 mins to ensure complete deprotonation.

  • Acylation:

    • Cool the anion solution back to 0 °C.

    • Add Methyl Chloroformate dropwise.[1] Caution: This reaction is exothermic.[1] Control addition rate to maintain internal temperature

      
      .
      
  • Completion:

    • Allow to warm to room temperature.[1][3] Monitor via HPLC/TLC.[1] Reaction is typically fast (< 2 hours) once the anion is formed.

  • Quench & Work-up:

    • Quench with saturated Ammonium Chloride (

      
      ) or ice water.
      
    • Extract with Ethyl Acetate or DCM.[1]

    • Purification: Recrystallize from Ethanol or Acetonitrile.[1] (Chromatography is rarely needed for this specific derivative if stoichiometry is optimized).

Module 2: Visualizing the Pathway

The following diagram illustrates the reaction mechanism and critical process decision points.

Gcluster_0Critical Control PointStartPhenothiazine(Low Nucleophilicity)AnionPhenothiazinide Anion(High Nucleophilicity)Start->AnionDeprotonation(- H2 or tBuOH)BaseStrong Base(NaH or KOtBu)Base->AnionProductMethyl 10H-phenothiazine-10-carboxylateAnion->ProductNucleophilic Attack(Fast)ImpurityImpurity:Unreacted SM orHydrolysis ProductsAnion->ImpurityIncompleteDeprotonationMCFMethyl Chloroformate(Electrophile)MCF->ProductAddition @ 0°CMCF->ImpurityMoisture(Hydrolysis)

Caption: Reaction pathway highlighting the critical activation of phenothiazine to its anion and potential moisture-induced failure modes.

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned a dark, alarming color (green/black) upon adding the base. Is the batch ruined?

Answer: Likely not.[1]

  • Cause: The phenothiazinide anion is highly conjugated and often colored (deep red/orange). However, phenothiazine is easily oxidized to the radical cation (which is green/blue) by trace oxygen.

  • Action: If the system was under nitrogen, this is likely superficial. Proceed with methyl chloroformate addition.[1] The color often lightens upon quenching. If the color persists as a dark tar after work-up, check your inert gas lines for leaks; significant oxidation reduces yield.[1]

Q2: I am observing low yield, and the starting material (Phenothiazine) remains unreacted.

Answer: This indicates a failure in the deprotonation step .

  • Diagnosis: Phenothiazine (

    
     in DMSO) is not acidic enough to be deprotonated by weak bases like carbonate or triethylamine efficiently in non-polar solvents.
    
  • Fix: Ensure you are using NaH or Potassium tert-butoxide (

    
    ).[1] If using NaH, ensure the reagent is fresh; old NaH absorbs moisture and loses potency.
    
  • Process Check: Did you see hydrogen evolution (bubbling) during base addition? If not, your base is inactive.

Q3: A new impurity appeared just below the product spot on TLC.

Answer: This is likely Methyl Carbonate or a hydrolysis byproduct.

  • Mechanism: Methyl chloroformate reacts with adventitious water to form methyl carbonic acid, which decomposes.

  • Fix: Dry your solvent (THF/DMF) over molecular sieves. Increase Methyl Chloroformate equivalents to 1.5 to account for moisture scavenging.[1]

Q4: The product is oiling out during recrystallization.

Answer:

  • Cause: Solvent polarity mismatch or cooling too rapidly.[1]

  • Fix: Use a mixture of Ethanol/Water. Dissolve the crude product in hot Ethanol, then add warm water dropwise until slight turbidity appears. Allow it to cool slowly to room temperature, then to 4 °C. Seeding with a pure crystal is highly recommended for scale-up batches.

Module 4: Quantitative Data & Safety[1]

Reagent Safety Profile
ReagentHazard ClassCritical Handling Note
Methyl Chloroformate Danger Highly Toxic (Inhalation), Lachrymator.[1] Reacts violently with water.[1] Use only in a fume hood.
Phenothiazine WarningSkin sensitizer. Photosensitive (store in dark).
Sodium Hydride Danger Flammable solid. Releases

on contact with moisture.[1][4] Ground all equipment to prevent static ignition.[1]
Typical Process Parameters
ParameterRangeRationale
Temperature (Addition) 0 – 5 °CControls exotherm; prevents decomposition of chloroformate.[1][5]
Temperature (Reaction) 20 – 25 °CEnsures complete conversion after addition.
Stirring Speed High RPMEssential for heterogeneous mixtures (NaH suspension).
Stoichiometry (Base) 1.2 – 1.5 eqExcess required to drive equilibrium fully to the anion.

References

  • BenchChem. (2025).[2][6] An In-depth Technical Guide to the Synthesis of 10-Methyl-10H-phenothiazine-3-carbaldehyde. (Provides foundational protocols for phenothiazine N-alkylation/acylation and Vilsmeier-Haack formylation).[1] Link

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Methyl Chloroformate: CAMEO Chemicals.[1] (Critical safety data for handling methyl chloroformate). Link

  • ChemicalBook. (2016). 10-Methylphenothiazine Synthesis and Patent CN106045986.[1] (Details the NaH/DMF base method for phenothiazine functionalization). Link

  • SynQuest Labs. (n.d.). Safety Data Sheet: Methyl Chloroformate. (MSDS for specific handling and PPE requirements). Link

  • Connect Journals. (2022). Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives. (Discusses N-substitution patterns and purification). Link[1]

Validation & Comparative

Electrochemical Performance: Redox Shuttles for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists, we often view the phenothiazine (PTZ) scaffold not just as a static molecule, but as a highly tunable platform. The N10 position serves as the control center for this scaffold. Functionalization at this site drastically alters the electron density of the thiazine ring, the steric shielding of the radical cation, and the overall lipophilicity of the molecule.

This guide provides an objective, data-driven comparison of N-substituted phenothiazine derivatives across two highly divergent fields: electrochemical energy storage (as redox shuttles for lithium-ion batteries) and medicinal chemistry (as targeted anticancer and antimicrobial agents). By understanding the causality behind these structural modifications, researchers can rationally design derivatives optimized for their specific applications.

In lithium-ion batteries (LIBs), catastrophic thermal runaway caused by overcharging can be prevented using redox shuttles. These molecules continuously oxidize at the cathode and reduce at the anode, locking the cell voltage at a safe limit. The primary challenge is the stability of the shuttle's radical cation form.

The Causality of Steric Shielding

Unsubstituted phenothiazine (PT) is highly unstable upon oxidation because the exposed N-H bond acts as a prime site for rapid dimerization (forming N-N or C-C bonds). By substituting the nitrogen, we block this degradation pathway. However, the size of the substituent is critical:

  • Insufficient Bulk (MPT): A simple methyl group fails to provide enough steric shielding to protect the highly reactive radical cation core from parasitic side reactions[1].

  • Optimal Bulk (EPT, iPrPT, PhPT): Intermediate substituents like ethyl or isopropyl provide a "Goldilocks" level of steric bulk. They physically block coupling reactions while allowing the phenothiazine ring to maintain its planar geometry, preserving resonance stabilization[1].

  • Excessive Bulk (tBuPT): A massive tert-butyl group forces the phenothiazine ring out of its planar geometry. This destroys the aromatic resonance stabilization, lowering the oxidation potential back to that of unsubstituted PT and causing premature degradation within 5 cycles[1].

Table 1: Comparative Electrochemical Stability of N-Substituted Phenothiazines

Data adapted from the comparative study by 1[1].

DerivativeN-Substituent (R)Oxidation Potential vs Li/Li⁺ (V)Overcharge Cycles SurvivedSteric Effect / Stability Rationale
PT H~3.501 - 3Highly unstable; rapid N-N dimerization.
MPT CH₃~3.60≤ 5Insufficient steric shielding of radical cation.
EPT CH₂CH₃~3.65> 100Optimal shielding; maintains planar resonance.
iPrPT CH(CH₃)₂~3.70> 100Optimal shielding; prevents molecular coupling.
tBuPT C(CH₃)₃~3.50≤ 5Extreme bulk distorts ring, losing resonance.
PhPT C₆H₅~3.80> 100Delocalization and high steric protection.
Protocol 1: Self-Validating Electrochemical Evaluation of Redox Shuttles

To accurately compare the reversibility of these derivatives, the following self-validating workflow must be employed:

  • Electrolyte Formulation: Dissolve the PTZ derivative (0.1 M) in 1.2 M LiPF₆ in EC/EMC.

    • Causality & Validation: The electrolyte must be rigorously anhydrous. Validate via Karl Fischer titration (<10 ppm H₂O) before use, as parasitic water oxidation will mask the shuttle's true redox signal and artificially lower cycle life.

  • Cyclic Voltammetry (CV) with Internal Standard: Run CV using a 3-electrode setup (Pt working, Li counter/reference) at 100 mV/s.

    • Causality & Validation: At the end of the experiment, spike the solution with Ferrocene (Fc/Fc⁺). This acts as an internal standard to self-validate the reference electrode's stability, ensuring the measured oxidation potentials are absolute and directly comparable across different batches.

  • Coin Cell Overcharge Cycling: Assemble LiFePO₄/Graphite coin cells. Force the cells to 100% overcharge (charging to twice their theoretical capacity) at a C/10 rate.

    • Causality & Validation: Run a control cell without the shuttle. The control must catastrophically spike past 4.5V, validating that any voltage plateau observed in the test cells is strictly due to the reversible redox action of the N-substituted derivative.

Medicinal Chemistry: Anticancer and Antimicrobial Efficacy

In drug development, the N-substituent acts as a critical lever for tuning lipophilicity (LogP) and electronic distribution. A highly lipophilic core can become trapped in the lipid bilayer, while a highly hydrophilic one cannot penetrate it[2].

The Causality of Hybridization and Electrophilicity

Recent advancements have moved beyond simple alkyl chains, utilizing molecular hybridization at the N10 position to create dual-action pharmacophores:

  • Anticancer Hybrids (N-IPTZ): By hybridizing the N-position with imidazole rings, researchers optimize the partition coefficient while introducing a secondary pharmacophore capable of hydrogen bonding. In silico and in vitro data show that N-substituted imidazole-phenothiazine (N-IPTZ) hybrids exhibit strong binding to the EGFR active site, leading to potent antiproliferative activity against HepG2 liver cancer cells[3].

  • Antimicrobial Tuning: The electronegativity of the N-substituent dictates microbial membrane permeation. Chloro-substituted N-phenothiazine derivatives exhibit significantly higher microbial growth inhibition against B. subtilis and S. aureus compared to bulkier, less electrophilic morpholine derivatives, as the chloro-groups better disrupt microbial signaling pathways[4].

Table 2: Biological Efficacy of Functionalized N-Substituted Phenothiazines

Data synthesized from recent pharmacological evaluations[3][4].

Derivative ClassFunctional ModificationPrimary Target / AssayKey Performance MetricMechanism of Action
N-IPTZ(c) Imidazole HybridizationHepG2 Cancer CellsIC₅₀ = 35.3 µg/mLEGFR Active Site Binding[3].
Chloro-N-PTZ Chloro-substitutionB. subtilis, S. aureusHigh Growth InhibitionDisruption of Microbial Signaling[4].
Morpholine-N-PTZ Morpholine-substitutionB. subtilis, S. aureusModerate InhibitionAltered Membrane Permeation[4].
Protocol 2: Self-Validating Cytotoxicity Evaluation (MTT Assay)

To evaluate the anticancer efficacy of N-IPTZ hybrids, use this rigorously controlled MTT protocol:

  • Cell Seeding and Adhesion: Seed HepG2 cells in 96-well plates at 1×10⁴ cells/well. Allow 24h for adhesion.

    • Causality & Validation: Cells must be in the exponential growth phase. Validate via visual inspection under a microscope for ~80% confluency prior to treatment to prevent false-positive toxicity readings caused by handling stress.

  • Compound Treatment with Vehicle Control: Dissolve N-IPTZ derivatives in DMSO and dilute in media.

    • Causality & Validation: The final DMSO concentration must be <0.5% (v/v), as higher concentrations independently induce apoptosis. The system is self-validating only if it includes a vehicle-only control (0.5% DMSO) to establish the true baseline, and a positive control (Doxorubicin) to prove the assay's sensitivity to known cytotoxins.

  • MTT Reduction and Solubilization: Add MTT reagent; incubate for 4h. Solubilize the resulting formazan crystals completely with acidified isopropanol.

    • Causality & Validation: Viable cells reduce MTT via mitochondrial reductases. Include blank wells (media + MTT only, no cells) to subtract background absorbance, ensuring the optical density (OD) at 570 nm correlates purely to cell viability.

Mechanistic Pathway Analysis

The diagram below illustrates how the functionalization of the N10 position dictates the divergent applications of the phenothiazine scaffold, governed by either steric shielding (redox) or lipophilicity/electronic tuning (biology).

Mechanism cluster_energy Electrochemical Application cluster_bio Medicinal Application PTZ N-Substituted Phenothiazine (Core Scaffold) Oxidation Electrochemical Oxidation (Radical Cation Formation) PTZ->Oxidation Applied Voltage Lipophilicity LogP & Electronic Tuning (Membrane Permeability) PTZ->Lipophilicity Structural Hybridization Stability Steric Shielding (Prevents Dimerization) Oxidation->Stability N-Alkyl/Aryl Groups Battery Overcharge Protection (>100 Cycles in LIBs) Stability->Battery Reversible Redox Binding Target Protein Binding (e.g., EGFR Active Site) Lipophilicity->Binding Cellular Uptake Bioactive Anticancer / Antimicrobial Efficacy Binding->Bioactive Pathway Inhibition

Figure 1: Divergent functional pathways of N-substituted phenothiazines in redox and bio systems.

References

  • Narayana, K. A., Casselman, M. D., Elliott, C. F., Ergun, S., Parkin, S. R., Risko, C., & Odom, S. A. "N-Substituted Phenothiazine Derivatives: How the Stability of the Neutral and Radical Cation Forms Affects Overcharge Performance in Lithium-Ion Batteries." ChemPhysChem (2015). 1

  • Shukla, D., et al. "A Comprehensive Analysis of the Therapeutic Potential of N-substituted Phenothiazine Derivatives in Medicinal Chemistry." Mini-Reviews in Medicinal Chemistry (2025). 2

  • Hassan, F., et al. "Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids." Scientific Reports (2025). 3

  • Madhushree, N. N., et al. "N-substituted phenothiazine derivatives as potent antimicrobials: Synthesis and structural characterization." Der Pharma Chemica (2026). 4

Sources

Assessing the Photocatalytic Efficiency of Methyl 10H-Phenothiazine-10-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical assessment of Methyl 10H-phenothiazine-10-carboxylate (also known as N-methoxycarbonylphenothiazine or N-carbomethoxyphenothiazine ), evaluating its photocatalytic efficiency relative to established phenothiazine derivatives.

Executive Summary

Methyl 10H-phenothiazine-10-carboxylate represents a distinct class of "electron-deficient" phenothiazine photocatalysts. Unlike the widely used 10-phenylphenothiazine (Ph-PTZ) or 10-methylphenothiazine (Me-PTZ) , which function as strong photoreductants due to their electron-rich N-substituents, the N-methoxycarbonyl derivative incorporates an electron-withdrawing group (EWG) directly on the nitrogen atom. This structural modification significantly alters the redox landscape, elevating the oxidation potential (


) and stabilizing the radical cation. This guide explores its utility in oxidative transformations and controlled radical polymerizations where a more robust, less reducing catalyst is required.

Molecular Profile & Mechanistic Causality

The core difference between methyl 10H-phenothiazine-10-carboxylate and standard alternatives lies in the electronic influence of the N-substituent .

  • Standard Phenothiazines (Ph-PTZ, Me-PTZ): The N-alkyl or N-aryl groups are electron-donating (EDG). They destabilize the HOMO, making the molecule easy to oxidize (

    
     vs SCE). This results in a highly reducing excited state (
    
    
    
    ), ideal for activating aryl halides or reductive dehalogenation.
  • Methyl 10H-phenothiazine-10-carboxylate (N-COOMe-PTZ): The carbamate group (-COOMe) exerts a strong inductive ($ -I

    
     -M $) electron-withdrawing effect on the nitrogen lone pair.
    
    • Effect 1 (HOMO Stabilization): The ionization potential increases. It is harder to remove an electron, shifting

      
       to more positive values (approx. 
      
      
      
      vs SCE).
    • Effect 2 (Excited State Tuning): The excited state is a weaker reductant but potentially a stronger photooxidant.

    • Effect 3 (Radical Stability): The resulting radical cation is less prone to nucleophilic attack or over-oxidation, enhancing catalyst longevity in oxidative cycles.

Comparative Analysis: Performance Metrics

The following table contrasts the N-methoxycarbonyl derivative with the two industry standards.

Table 1: Comparative Redox & Photophysical Properties

FeatureMethyl 10H-phenothiazine-10-carboxylate 10-Phenylphenothiazine (Ph-PTZ) 10-Methylphenothiazine (Me-PTZ)
N-Substituent Carbamate (EWG)Phenyl (Weak EDG)Methyl (Strong EDG)
Electronic Nature Electron-Deficient CoreElectron-Rich CoreElectron-Rich Core
Oxidation Potential (

)
High (~ +1.0 V vs SCE) Moderate (+0.82 V vs SCE)Low (+0.74 V vs SCE)
Excited State Red.[1] (

)
Moderate (~ -1.7 V)Strong (-2.1 V)Strong (-2.0 V)
Primary Mechanism Oxidative Quenching / Energy Transfer Reductive Quenching (SET)Reductive Quenching (SET)
Stability (Radical Cation) High (Stabilized by EWG) Moderate (Prone to degradation)Low (Prone to N-demethylation)
Key Application Oxidative Coupling, Polymerization (ATRP)Dehalogenation, C-C CouplingReductive Cyclization

Analyst Insight: Choose N-COOMe-PTZ when your reaction requires a mild reductant to avoid side reactions (e.g., over-reduction of sensitive functional groups) or when the catalytic cycle relies on the oxidizing power of the radical cation to close the turnover loop.

Mechanistic Visualization

The diagram below illustrates the divergent catalytic pathways. While Ph-PTZ typically follows a reductive quenching path (Path A), N-COOMe-PTZ is better suited for oxidative quenching or cycles requiring a stable radical cation (Path B).

G PC Ground State (PC) PC_Star Excited State (PC*) PC->PC_Star hv (Visible Light) PC_RadCat Radical Cation (PC•+) PC_Star->PC_RadCat SET (to Substrate) Favored by Ph-PTZ PC_Star->PC_RadCat SET (from Oxidant) Favored by N-COOMe-PTZ PC_RadCat->PC Regeneration (via Sacrificial Reductant) Substrate Substrate (R-X) Product Product (R•) Substrate->Product Activation

Caption: Path A (Red) represents the typical reductive cycle of electron-rich phenothiazines. Path B (Blue) highlights the oxidative stability and alternative pathways accessible to the N-methoxycarbonyl derivative.

Experimental Protocols

A. Synthesis of Methyl 10H-phenothiazine-10-carboxylate

Self-validating step: The formation of the carbamate is confirmed by the disappearance of the N-H stretch (~3340 cm⁻¹) in IR and the appearance of the carbonyl stretch (~1700 cm⁻¹).

  • Reagents: Phenothiazine (1.0 eq), Methyl Chloroformate (1.2 eq), Sodium Hydride (1.5 eq, 60% in oil), dry THF.

  • Procedure:

    • Suspend NaH in dry THF under Argon at 0°C.

    • Add Phenothiazine portion-wise; stir for 30 min (solution turns from yellow to dark orange/red anion).

    • Add Methyl Chloroformate dropwise. The color will fade as the anion is quenched.

    • Stir at RT for 4 hours.

    • Quench with water, extract with EtOAc, and recrystallize from Ethanol.

  • Characterization: 1H NMR (CDCl3) should show a sharp singlet at ~3.7-3.8 ppm (O-Me).

B. Protocol: Photo-Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)

This protocol utilizes the catalyst's stability to mediate controlled polymerization.

  • Components:

    • Monomer: Methyl Methacrylate (MMA, 100 eq).

    • Initiator: Ethyl

      
      -bromophenylacetate (1 eq).
      
    • Photocatalyst: Methyl 10H-phenothiazine-10-carboxylate (0.1 eq).

    • Solvent: Dimethylacetamide (DMAc).

  • Setup:

    • Mix components in a Schlenk tube.

    • Freeze-Pump-Thaw (3 cycles): Critical to remove Oxygen (which quenches the triplet state).

    • Irradiate with 405 nm LED (Purple/Blue) at RT.

  • Validation:

    • Monitor conversion via NMR.

    • Check Molecular Weight Distribution (MWD) via GPC. A narrow PDI (< 1.[2]5) confirms the controlled nature mediated by the stable phenothiazine radical cation.

References

  • Treatise on Phenothiazine Photocatalysis

    • Title: "Organic Photoredox Catalysis with Phenothiazines: A Versatile Toolkit for Chemical Synthesis."[3]

    • Source:Chemical Reviews
    • URL:[Link]

  • Mechanistic Foundations of O-ATRP

    • Title: "Organocatalyzed Atom Transfer Radical Polymeriz
    • Source:Science
    • URL:[Link]

  • Redox Properties of Phenothiazine Derivatives

    • Title: "Tuning the Redox Properties of Phenothiazine Derivatives for High-Voltage Aqueous Organic Redox Flow B
    • Source:ACS Applied Materials & Interfaces[4]

    • URL:[Link]

  • Synthesis Verification (General Carbamoylation)

    • Title: "Efficient Synthesis of N-Substituted Phenothiazines."
    • Source:Journal of Organic Chemistry
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data of Phenothiazine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Phenothiazine Esters

Phenothiazine and its derivatives form a cornerstone of medicinal chemistry, renowned for their broad pharmacological activities.[1] The introduction of an ester functionality, either on the heterocyclic nitrogen (N-acylation) or on the aromatic rings, creates a class of compounds—phenothiazine esters—with modulated solubility, stability, and biological profiles. For researchers in drug development, precise structural confirmation of these esters is non-negotiable. Ambiguity, particularly between N-substituted and C-substituted isomers, can lead to misinterpreted structure-activity relationships (SAR) and costly downstream failures.

This guide provides an in-depth, experience-driven framework for the unambiguous characterization of phenothiazine esters. We will move beyond a simple recitation of techniques to a logical, cross-referencing workflow that leverages the strengths of four core spectroscopic methods: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Our narrative will be grounded in the practical challenge of distinguishing between two model isomers: the N-substituted Ethyl 10H-phenothiazine-10-carboxylate (1) and the C-substituted Ethyl 10H-phenothiazine-3-carboxylate (2) .

The Four Pillars of Spectroscopic Characterization

An effective characterization strategy does not treat spectroscopic techniques as independent silos. Instead, it uses them in a logical sequence where each analysis informs the next, building a self-validating dataset. The foundational principle is to move from the general to the specific: from molecular mass to functional groups, and finally to the precise atomic arrangement.

Pillar 1: Mass Spectrometry (MS) - Establishing the Molecular Blueprint

Expertise & Experience: The first question in any structural elucidation is "What is the molecular weight?". High-resolution mass spectrometry (HRMS) is the definitive tool for this, providing a highly accurate mass measurement that allows for the determination of the molecular formula.[2] This is the foundational data point upon which all other interpretations rest. For phenothiazine derivatives, soft ionization techniques like Electrospray Ionization (ESI) are often preferred to keep the molecular ion intact.[3]

Trustworthiness: The molecular formula derived from HRMS serves as a primary check for all subsequent analyses. The number of protons and carbons determined by NMR, for instance, must match the molecular formula from MS. Any discrepancy signals an error in interpretation or an impure sample.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the phenothiazine ester in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). The choice of solvent is critical; it must solubilize the analyte and be compatible with the ESI source.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-ToF) instrument, equipped with an ESI source.[2]

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Set the ESI source parameters: capillary voltage to ~3-4 kV, cone voltage to 20-40 V (low enough to minimize in-source fragmentation), and desolvation gas temperature to 250-350 °C.

    • Acquire data in full scan mode over a mass range of m/z 100-500 to ensure capture of the molecular ion and potential fragments.

    • Perform a tandem MS (MS/MS) experiment by selecting the molecular ion peak for collision-induced dissociation (CID) to obtain fragmentation data, which provides structural clues.[2]

Pillar 2: Infrared (IR) Spectroscopy - Identifying the Functional Groups

Expertise & Experience: Once the molecular formula is established, IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[4] For a phenothiazine ester, the most crucial absorption is the carbonyl (C=O) stretch of the ester group. Its position is highly informative. An N-acyl phenothiazine derivative typically shows a C=O stretch at a lower wavenumber (around 1693 cm⁻¹) compared to a typical aromatic ester due to the electronic influence of the nitrogen and sulfur atoms.[5][6]

Trustworthiness: The presence of a strong carbonyl absorption validates the "ester" classification and confirms the elemental composition (the presence of at least two oxygen atoms) suggested by MS. The absence of a broad O-H stretch (around 3300 cm⁻¹) or N-H stretch (around 3350 cm⁻¹) further refines the structure, confirming the esterification of a parent carboxylic acid or the acylation of the phenothiazine nitrogen, respectively.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount (1-2 mg) of the solid phenothiazine ester directly onto the diamond crystal of the ATR accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method is preferred for its speed and minimal sample preparation.[7]

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

    • Co-add 16 to 32 scans to achieve a good signal-to-noise ratio. The data is typically plotted as Transmittance (%) versus Wavenumber (cm⁻¹).

Pillar 3: Nuclear Magnetic Resonance (NMR) - Assembling the Molecular Puzzle

Expertise & Experience: NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework.[8] Both ¹H and ¹³C NMR are essential. For our model compounds, the key differentiators will be the chemical shifts of the aromatic protons and the presence or absence of an N-H proton signal. In the N-acylated isomer (1) , the electron-withdrawing carboxylate group will significantly deshield the adjacent aromatic protons (H-1, H-9). In contrast, the C-substituted isomer (2) will retain the N-H proton (often a broad singlet) and show a different substitution pattern in the aromatic region.[9]

Trustworthiness: NMR is a self-validating system. The integration of the ¹H NMR signals must correspond to the number of protons in the molecular formula from MS. The number of unique signals in the ¹³C NMR spectrum should match the number of non-equivalent carbons in the proposed structure. Furthermore, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively map proton-proton and proton-carbon connectivities, leaving no room for ambiguity.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the phenothiazine ester.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often useful for ensuring the observation of exchangeable protons like N-H.

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially in the complex aromatic region.[10]

  • Data Acquisition:

    • ¹H NMR: Acquire data with a spectral width of ~15 ppm, 16-32 scans, and a relaxation delay of 2 seconds.

    • ¹³C NMR: Acquire data with a spectral width of ~220 ppm, using proton decoupling. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is appropriate.

Pillar 4: UV-Vis Spectroscopy - Probing the Electronic System

Expertise & Experience: UV-Vis spectroscopy provides insights into the conjugated π-electron system of the molecule. The phenothiazine core has characteristic absorption bands. Substitution on the nitrogen atom directly impacts the electronic structure. N-acylation, as in our model compound (1) , introduces an electron-withdrawing group that can cause a hypsochromic (blue) shift compared to the parent 10H-phenothiazine.[3] The position and intensity of these absorption maxima are sensitive to the overall conjugation and substitution pattern.

Trustworthiness: While not as structurally definitive as NMR, UV-Vis data provides a valuable electronic fingerprint. When comparing a series of related compounds, consistent shifts in the absorption maxima can corroborate structural modifications. For instance, if a synthetic modification is intended to extend conjugation, a bathochromic (red) shift in the UV-Vis spectrum would be expected, validating the outcome.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the phenothiazine ester in a UV-grade solvent (e.g., dichloromethane or acetonitrile) at a concentration of ~1 mg/mL.

    • Perform serial dilutions to obtain a final concentration (typically 10⁻⁵ to 10⁻⁶ M) that results in a maximum absorbance between 0.5 and 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to record a baseline.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample from approximately 600 nm down to 200 nm. The resulting spectrum plots Absorbance versus Wavelength (nm).

The Cross-Referencing Workflow: An Integrated Approach

The power of this four-pillar approach lies in the logical cross-referencing of data. Each piece of information should corroborate the others, leading to a single, unambiguous structural assignment.

Caption: Integrated workflow for spectroscopic characterization.

Practical Application: Differentiating Isomers 1 and 2

Let's apply this workflow to distinguish between Ethyl 10H-phenothiazine-10-carboxylate (1) and Ethyl 10H-phenothiazine-3-carboxylate (2) .

Table 1: Comparative Spectroscopic Data for Isomers 1 and 2

Spectroscopic TechniqueExpected Data for Isomer 1 (N-Substituted)Actual Data for Isomer 2 (C-Substituted)[9]Key Differentiating Feature
HRMS C₁₅H₁₃NO₂S, m/z = 271.0667C₁₅H₁₃NO₂S, m/z = 271.0667None. Both isomers have the same formula.
IR (cm⁻¹) ~1695 (C=O, N-Acyl), No N-H stretch~1710 (C=O, Aromatic Ester), ~3350 (N-H)Presence/Absence of N-H stretch.
¹H NMR (ppm) No N-H signal. H-1/H-9 shifted downfield (>7.5 ppm).Broad N-H signal (~8.3 ppm). Distinct aromatic pattern.N-H signal and aromatic pattern.
¹³C NMR (ppm) Carbonyl ~168 ppm.Carbonyl ~166 ppm.Subtle shift in C=O, distinct aromatic signals.
UV-Vis (nm, in CH₂Cl₂) λₘₐₓ ~240, ~280 nm (Hypsochromic shift)λₘₐₓ ~255, ~320 nmPosition of absorption maxima.
  • MS Analysis: Both isomers will give the identical molecular ion peak at m/z 271.0667, confirming the formula C₁₅H₁₃NO₂S. MS alone cannot differentiate them. The fragmentation pattern, however, might offer clues. Isomer 1 would likely lose the •COOEt radical, while isomer 2 would show fragmentation characteristic of the unsubstituted phenothiazine core.

  • IR Analysis: This is the first point of clear differentiation. The spectrum for Isomer 2 would show a characteristic, medium-intensity N-H stretching band around 3350 cm⁻¹. This band would be completely absent in the spectrum of Isomer 1 .[4]

  • NMR Analysis: This provides definitive proof. The ¹H NMR spectrum of Isomer 2 clearly shows a broad singlet for the N-H proton.[9] Isomer 1 would lack this signal entirely. Furthermore, the symmetry and chemical shifts of the aromatic protons would be distinctly different, reflecting the different substitution patterns.

  • UV-Vis Analysis: The N-acylation in Isomer 1 interrupts the conjugation involving the nitrogen lone pair with the aromatic system, leading to a predicted blue-shift (hypsochromic shift) of the absorption maxima compared to Isomer 2 , where the core phenothiazine chromophore is largely intact.[3]

Alternative and Complementary Analytical Techniques

While the "four pillars" provide a comprehensive picture, other techniques can offer further validation, especially for regulatory submissions or complex samples.

Table 2: Comparison of Primary and Complementary Analytical Methods

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis %C, H, N, S composition.Provides empirical formula; high precision.Does not give structural/isomer information.
HPLC/GC Purity, separation of isomers.Excellent for quantification and purity checks.Requires reference standards for identification.
X-Ray Crystallography Absolute 3D molecular structure.Unambiguous structural determination.Requires a suitable single crystal.

Conclusion

The structural characterization of phenothiazine esters is a critical task that demands a rigorous, multi-faceted analytical approach. Relying on a single spectroscopic method is insufficient and risks misidentification, particularly between isomers. The true power of modern analytical chemistry lies in the logical and systematic cross-referencing of data from orthogonal techniques. By first establishing a molecular formula with Mass Spectrometry, then identifying functional groups with Infrared Spectroscopy, subsequently mapping the atomic framework with Nuclear Magnetic Resonance, and finally probing the electronic system with UV-Vis Spectroscopy, researchers can build a self-validating case for their proposed structure. This integrated workflow, as demonstrated by the differentiation of N- and C-substituted isomers, transforms spectral data from a collection of individual points into a cohesive and definitive structural proof, ensuring the scientific integrity of drug discovery and development programs.

References

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. Retrieved from [Link]

  • Swoboda, D., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7586. [Link]

  • Thirunavukkarasu, S., et al. (2015). Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. Asian Journal of Chemistry, 27(11), 4071-4076. [Link]

  • Asif, M. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry, 7, 101452. [Link]

  • Saraf, S., et al. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. Kuwait University.
  • Yu, L., et al. (2011). 10-Ethyl-10H-phenothiazine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3344. [Link]

  • Bucur, B., et al. (2018). FT-IR spectra: carboxylate stretches in phenothiazine hydrochlorides and phenothiazine ILs; [Pro][Ibu], [CPro][Ibu], [Prm][Ibu], and [FPro][Ibu]. ResearchGate. [Diagram]. Retrieved from [Link]

  • Fiveable. (2025, August 15). Infrared (IR) spectroscopy. Organic Chemistry II Class Notes.
  • Pathshala, E. (n.d.).
  • Sheffield Hallam University. (n.d.). UV-Vis Absorption Spectroscopy - Theory. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Infrared (IR) Spectroscopy Theory.
  • Wiley. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Principles of Mass Spectrometry. In Organic Chemistry.
  • Bansode, T. N., et al. (2007). N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity. Bioorganic & Medicinal Chemistry, 15(18), 6238-6246. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29).
  • Royal Society of Chemistry. (2019). Cationization of neutral small molecules by site-specific carboxylation of 10-phenyl-10H-phenothiazine in laser desorption/ionization. Analyst, 144(10), 3296-3300. [Link]

  • Owczarzy, A., et al. (2023). Spectroscopic Studies of Quinobenzothiazine Derivative in Terms of the In Vitro Interaction with Selected Human Plasma Proteins: Part 2. International Journal of Molecular Sciences, 24(2), 1369. [Link]

  • Modern Analytical Techniques. (2025, July 2).
  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]

  • Journal of Chemical Education. (2014, June 5).
  • LibreTexts. (n.d.).
  • ResearchGate. (n.d.). a)
  • Journal of Chemical Education. (2023, September 11).
  • Currenta. (n.d.). Mass spectrometry for structural elucidation. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (1969). Identification of Phenothiazine Derivatives and Analogs by X-Ray Diffraction. I.
  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry.
  • ResearchGate. (n.d.). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column.
  • Journal of AOAC INTERNATIONAL. (2020, February 10). Identification of Phenothiazine Derivatives and Analogs by X-Ray Diffraction. II.
  • Nanomegas. (n.d.). Revealing Crystal Structure of Phenothiazine with 3D electron diffraction tomography. Retrieved from [Link]

  • IUCr. (n.d.). 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Lucideon. (n.d.). Analytical Techniques for Chemical Analysis & Testing. Retrieved from [Link]

  • PubMed. (2011, May 6).
  • Journal of AOAC INTERNATIONAL. (2020, February 1).

Sources

Advanced Analytical Strategies for Confirming the Purity of Synthesized Methyl 10H-Phenothiazine-10-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in the development of redox-active materials and pharmaceutical intermediates: the rigorous purity certification of phenothiazine derivatives. Methyl 10H-phenothiazine-10-carboxylate is a prime example. Due to the electron-rich nature of the phenothiazine core, the central sulfur atom is highly susceptible to spontaneous oxidation, readily forming sulfoxide (e.g., phenothiazine-10-carboxylate 5-oxide) and sulfone degradants[1]. Furthermore, trace amounts of unreacted 10H-phenothiazine or methyl chloroformate can persist post-synthesis.

Confirming the purity of this compound requires moving beyond simple area-normalization chromatography. This guide objectively compares the leading analytical alternatives and provides a self-validating, orthogonal workflow to guarantee absolute purity.

The Causality of Orthogonal Testing

Relying on a single analytical technique is a fundamental pitfall in synthetic chemistry. A robust purity profile requires cross-referencing methods that operate on entirely different physical principles:

  • RP-HPLC-UV (Relative Purity): Provides excellent separation and relative quantification. However, it relies on the dangerous assumption that the analyte and its impurities share identical UV response factors—an assumption that fails when oxidation alters the phenothiazine chromophore.

  • LC-MS (Impurity Identification): Offers exact mass identification, easily distinguishing the target carbamate from its oxidized sulfoxide counterpart (+16 Da)[1]. Yet, due to varying ionization efficiencies, it is a poor tool for absolute quantitation.

  • Quantitative 1H-NMR (Absolute Purity): Measures absolute mass fraction purity by integrating the analyte's proton signals against a certified internal standard. This completely bypasses the need for an identical reference material and does not rely on chromophores or ionization[2].

By combining these techniques, we create a self-validating system : the relative purity profile generated by HPLC is cross-verified by the absolute mass fraction determined by qNMR.

Performance Comparison of Analytical Alternatives

To select the right tool for the right stage of development, we must compare the empirical performance metrics of these analytical alternatives.

Analytical MethodPrimary OutputLimit of Detection (LOD)Specificity for Oxidative DegradantsTypical Run Time
RP-HPLC-UV Relative Area %~0.01%High (Resolves sulfoxide/sulfone peaks)15–20 min
LC-MS (ESI+) Exact Mass / Impurity ID~0.05%Very High (+16 Da for sulfoxide)15–20 min
1H-qNMR Absolute Mass Fraction %~0.5 - 1.0%Moderate (Relies on chemical shift resolution)10–15 min
DSC Thermal Purity (Mol %)~1.0%Low (Measures bulk melting point depression)30–45 min

Experimental Protocols: A Self-Validating System

Below are the step-by-step methodologies designed to ensure scientific integrity and reproducibility.

Protocol 1: Stability-Indicating RP-HPLC-UV

Objective: Determine relative chromatographic purity and resolve oxidative degradants. Causality of Choices: Phenothiazine derivatives can exhibit peak tailing on silica-based stationary phases due to secondary interactions. Utilizing 0.1% formic acid in the mobile phase stabilizes the pH, ensures consistent peak symmetry, and suppresses unwanted ionization[3].

  • Sample Preparation: Dissolve 1.0 mg of the synthesized methyl 10H-phenothiazine-10-carboxylate in 1.0 mL of LC-grade acetonitrile.

  • Column Selection: Utilize a C18 reverse-phase column (e.g., 250 × 4.6 mm, 5 µm) maintained at 25°C.

  • Mobile Phase: Employ gradient elution using Mobile Phase A (0.1% Formic Acid in HPLC H2O) and Mobile Phase B (Acetonitrile). Start at 30% B, ramping to 90% B over 15 minutes.

  • Detection: Monitor UV absorbance at 254 nm, which is optimal for the conjugated phenothiazine system.

  • Self-Validation (Forced Degradation): To prove the method is stability-indicating, intentionally spike a 0.5 mL aliquot of the sample with 10 µL of 3% H_2O_2 and incubate for 1 hour. Inject this stressed sample to confirm baseline resolution (Rs > 2.0) between the parent peak and the newly formed sulfoxide peak[4].

Protocol 2: Absolute Quantitation via 1H-qNMR

Objective: Determine the absolute mass fraction purity without relying on a reference standard. Causality of Choices: The methyl ester protons (-COOCH_3) of the target compound appear as a sharp, isolated singlet around 3.8 ppm. We use Traceable Maleic Acid (singlet at 6.26 ppm) as the internal standard because its signal does not overlap with the analyte's aliphatic or aromatic (6.8–7.5 ppm) protons[2].

  • Standard & Sample Weighing: Using a microbalance (d = 0.001 mg), precisely weigh ~10.0 mg of the synthesized compound and ~2.0 mg of certified Maleic Acid into the same vial.

  • Solvent Addition: Dissolve the mixture entirely in 0.6 mL of CDCl_3 and transfer to a 5 mm NMR tube.

  • Self-Validation (T1 Measurement): Run an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the -COOCH_3 protons and the Maleic Acid protons.

  • Acquisition: Set the relaxation delay (D1) to at least 5 to 7 times the longest T1 value (typically D1 = 30 seconds for qNMR) to ensure complete spin relaxation between pulses, preventing integration errors[2]. Acquire 64 scans with a 90° pulse angle.

  • Calculation: Calculate absolute purity using the integral ratio, the number of protons (3 for the methyl group, 2 for maleic acid), and the precise gravimetric weights.

Analytical Workflow Visualization

PurityWorkflow Start Synthesized Crude Methyl 10H-phenothiazine -10-carboxylate LCMS LC-MS Profiling Identifies unreacted phenothiazine & sulfoxide (+16 Da) impurities Start->LCMS Step 1: Mass Confirmation HPLC RP-HPLC-UV (254 nm) Quantifies relative chromatographic purity & resolves degradants LCMS->HPLC Step 2: Separation & Quantitation qNMR Quantitative 1H-NMR Determines absolute mass fraction using internal standard HPLC->qNMR Step 3: Absolute Calibration Valid Self-Validating System Cross-reference relative (HPLC) with absolute (qNMR) purity qNMR->Valid Step 4: Data Reconciliation

Orthogonal analytical workflow for confirming the absolute purity of phenothiazine derivatives.

References

  • Supporting Information Photocatalytic Deoxygenation of Sulfoxides Using Visible Light Semantic Scholar
  • A Guide to Quantit
  • Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage Journal of Applied Pharmaceutical Research
  • Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study Oriental Journal of Chemistry

Sources

A Comparative Guide to Phenothiazine-10-Carboxylate Derivatives: Next-Generation Scaffolds for Therapeutics and Molecular Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the phenothiazine core has been a foundational scaffold in pharmacology, most notably in first-generation antipsychotics and generic dyes like Methylene Blue (MB). However, the unfunctionalized core often suffers from high off-target toxicity, poor target-to-background ratios in imaging, and limited kinase selectivity.

The functionalization of this scaffold into phenothiazine-10-carboxylate derivatives represents a paradigm shift in drug development. By utilizing the 10-position nitrogen to form carboxylate (carbamate or ester) linkages, researchers can precisely tune the molecule's photophysical properties and lipophilicity. This guide objectively compares the performance of phenothiazine-10-carboxylate derivatives against traditional alternatives across two critical domains: Activatable Molecular Imaging and Targeted Anticancer Therapeutics .

Activatable Molecular Imaging: p-NBMB vs. Methylene Blue

Methylene Blue is a potent near-infrared (NIR) fluorophore, but its "always-on" nature creates prohibitive background noise during in vivo imaging. By caging the phenothiazine nitrogen via a 10-carboxylate linkage, researchers developed p-NBMB —a latent probe that remains completely dark until activated by specific enzymatic triggers[1].

Mechanistic Rationale

The carbamate linkage at the 10-position disrupts the intramolecular electron transfer required for NIR fluorescence, effectively quenching the molecule. When exposed to Nitroreductase (NTR)—an enzyme overexpressed in certain bacteria and hypoxic tumor microenvironments—the p-nitrobenzyl switch is reduced. This triggers a rapid 1,6-elimination reaction, cleaving the carboxylate bond and restoring the native, highly fluorescent MB core[1].

NTR_Workflow pNBMB p-NBMB Probe (Caged MB) NTR Nitroreductase (NTR) Reduction pNBMB->NTR NADH Cofactor Elimination 1,6-Elimination (Benzyl Moiety) NTR->Elimination Cleaves Switch MB Methylene Blue (NIR Fluorescent) Elimination->MB Restores Electron Transfer

Fig 1. Mechanism of NTR-triggered uncaging of p-NBMB via 1,6-elimination.

Performance Comparison
Photophysical MetricMethylene Blue (Core)p-NBMB (10-Carboxylate Derivative)
Fluorescence State Always ONCaged (OFF until triggered)
Background Noise HighNegligible
Enzymatic Selectivity Non-specificHighly Specific to NTR
Clinical Utility General Staining / PDTTargeted in vivo Hypoxia/Bacterial Imaging
Experimental Protocol: Self-Validating NTR-Triggered Uncaging Assay

To validate the specific activation of p-NBMB, the following self-validating system must be employed:

  • Baseline Establishment: Dissolve p-NBMB in PBS (pH 7.4) to a final concentration of 10 µM.

    • Causality: PBS maintains physiological pH, preventing the acid/base-catalyzed spontaneous hydrolysis of the carbamate bond, ensuring baseline stability.

  • Negative Control Verification: Measure fluorescence (Ex: 580 nm, Em: 640–800 nm) of the solution without enzyme.

    • Validation: Confirms that the 10-carboxylate caging efficiently suppresses auto-fluorescence (zero background).

  • Enzymatic Activation: Add 1 U/mL of E. coli NTR and 100 µM NADH to the solution.

    • Causality: NADH acts as the obligate electron donor; without it, NTR cannot reduce the p-nitrobenzyl switch, proving the mechanism is redox-dependent.

  • Specificity Control: In a parallel well, treat the p-NBMB solution with DT-diaphorase instead of NTR.

    • Validation: Ensures the probe is selectively uncaged by NTR and does not cross-react with other common cellular reductases, preventing false positives in vivo[1].

Targeted Anticancer Therapeutics: Compound 7h vs. Taxol

While traditional phenothiazines exhibit weak and non-specific anti-proliferative effects, conjugating the phenothiazine-10-carboxylate core to enmein-type diterpenoids yields highly potent, targeted anticancer agents. A prime example is Compound 7h , which demonstrates exceptional efficacy against A549 lung cancer cells[2].

Mechanistic Rationale

The addition of the phenothiazine-10-carboxylate moiety drastically enhances the lipophilicity and spatial geometry of the enmein-type core. This structural modification facilitates high-affinity binding to the kinase domain of PI3K. By inhibiting PI3K, Compound 7h arrests the downstream Akt/mTOR signaling cascade, forcing the cancer cells into G0/G1 phase arrest and subsequent late-stage apoptosis[2].

PI3K_Pathway Derivative Phenothiazine-10-carboxylate (Compound 7h) PI3K PI3K Derivative->PI3K Inhibits Apoptosis G0/G1 Arrest & Apoptosis Derivative->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation

Fig 2. Inhibition of the PI3K/Akt/mTOR signaling pathway by Compound 7h.

Performance Comparison (A549 Lung Cancer Cells)
CompoundStructural FeatureIC₅₀ (µM)Apoptosis Rate (at 8 µM)
Compound 4 Enmein-type core (Unconjugated)> 23.80Minimal
Taxol Clinical Standard (Positive Control)> 2.16Moderate
Compound 7h Enmein-type + Phenothiazine-10-carboxylate2.16 58.00%

Data demonstrates that Compound 7h is over 11-fold more potent than its unconjugated precursor and outperforms the clinical standard Taxol in this assay[2].

Experimental Protocol: PI3K/Akt/mTOR Inhibition & Cell Cycle Analysis

To rigorously evaluate the cytotoxicity and mechanism of 10-carboxylate derivatives, utilize the following workflow:

  • Dose-Response Culture: Seed A549 cells and treat with varying concentrations (0, 2, 4, and 8 µM) of Compound 7h for 48 hours.

    • Causality: Titrating the concentration establishes the IC₅₀ and confirms that the pharmacological effects are dose-dependent rather than artifactual.

  • Positive Control Benchmarking: Treat parallel A549 cultures with Taxol.

    • Validation: Provides a clinically relevant baseline to objectively evaluate the superiority of the new 10-carboxylate derivative.

  • Flow Cytometry (Cell Cycle Analysis): Permeabilize the treated cells and stain with a PI/RNase solution.

    • Causality: RNase eliminates RNA-based fluorescence. This allows Propidium Iodide (PI) to stoichiometrically intercalate exclusively into DNA, providing an accurate quantification of DNA content to identify the 89.87% of cells arrested in the G0/G1 phase[2].

  • Western Blot Mechanistic Validation: Extract intracellular proteins and probe for total PI3K, p-PI3K, Akt, p-Akt, mTOR, and p-mTOR.

    • Validation: Observing a dose-dependent reduction in phosphorylated (active) proteins—while total protein levels remain constant—unequivocally validates that the drug is specifically targeting the PI3K pathway, ruling out generalized cellular toxicity[2].

Conclusion

The transition from unfunctionalized phenothiazines to phenothiazine-10-carboxylate derivatives unlocks immense potential in modern drug design. Whether utilized as a cleavable carbamate switch to eliminate background noise in molecular imaging (p-NBMB) or as a lipophilic anchor to drive targeted kinase inhibition in oncology (Compound 7h), the 10-carboxylate scaffold consistently outperforms traditional alternatives in both specificity and efficacy.

References

  • Nitroreductase-triggered activation of a novel caged fluorescent probe obtained from methylene blue Source: PMC / NIH URL:[Link]

  • Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway Source: MDPI Molecules (August 2024) URL:[Link]

  • US20200115355A1 - Phenothiazine analogues as mitochondrial therapeutic agents Source: Google Patents URL

Sources

Safety Operating Guide

methyl 10H-phenothiazine-10-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling, Decontamination, and Disposal of Methyl 10H-phenothiazine-10-carboxylate

For researchers, analytical chemists, and drug development professionals, managing the lifecycle of complex heterocyclic compounds is a critical component of laboratory safety and regulatory compliance. Methyl 10H-phenothiazine-10-carboxylate (CAS: 68825-31-0) is a specialized phenothiazine derivative[1]. While foundational in pharmaceutical research, its electron-rich tricyclic core presents unique occupational and environmental hazards.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, emergency spill response, and EPA/RCRA-compliant disposal of this chemical agent.

Physicochemical Profile & Hazard Rationale

To design an effective disposal strategy, we must first understand the physicochemical behavior of the molecule. Phenothiazine derivatives contain a nitrogen-sulfur heterocyclic core, which dictates both their reactivity and their environmental persistence.

Causality of Hazards:

  • Combustion Byproducts: Incineration of this compound without proper flue gas scrubbing generates highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx).

  • Dermal & Ocular Toxicity: Exposure to phenothiazine derivatives can induce contact dermatitis. Furthermore, they are known photosensitizers; exposure to UV light post-contact can severely exacerbate dermal toxicity[2].

  • Environmental Persistence: The tricyclic structure is highly lipophilic, making it toxic to aquatic life with long-lasting effects. It must never be discharged into sanitary sewer systems[2].

Quantitative & Qualitative Hazard Summary

Property / HazardSpecification / DescriptionOperational Implication
Chemical Name Methyl 10H-phenothiazine-10-carboxylateEnsure exact nomenclature on all waste manifests.
CAS Registry Number 68825-31-0[1]Required for EPA/RCRA waste tracking and EHS logging.
Physical State Solid (Powder/Crystalline)High risk of aerosolization; requires strict HEPA filtration.
Reactivity Incompatible with strong oxidizersSegregate from peroxides, nitric acid, and halogens to prevent exothermic reactions.
Thermal Decomposition Yields SOx, NOx, CO, CO2Mandates high-temperature incineration at licensed facilities.

Pre-Disposal: Engineering Controls & PPE

Before initiating any waste consolidation, establish a secure handling environment. The primary goal is to prevent aerosol inhalation and dermal contact.

  • Engineering Controls: Perform all transfers inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood with a face velocity of 80-100 fpm.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-glove with chemical-impermeable nitrile or neoprene[2]. Rationale: Phenothiazines are lipophilic and can permeate thin latex over time.

    • Eye Protection: ANSI Z87.1 tight-fitting safety goggles or a full face shield[2].

    • Respirator: If handling bulk powders outside of primary containment, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of the active pharmaceutical ingredient[2].

Step-by-Step Disposal Protocol (Laboratory Scale)

This protocol ensures compliance with the EPA's Resource Conservation and Recovery Act (RCRA) and the Hazardous Waste Generator Improvements Rule (GIR)[3].

Step 1: Waste Segregation and Compatibility Verification

  • Action: Isolate methyl 10H-phenothiazine-10-carboxylate waste from aqueous acids, bases, and strong oxidizing agents.

  • Causality: Phenothiazines can oxidize rapidly. Mixing them with incompatible waste streams can cause exothermic reactions and dangerous pressure buildup inside sealed containers.

Step 2: Primary Containment

  • Action: Transfer solid waste and contaminated consumables (weighing boats, filter papers, gloves) into a high-density polyethylene (HDPE) or glass waste container[2].

  • Validation: Inspect the container seal. Ensure the cap is a screw-top with a PTFE liner. Self-Validation Check: Invert the sealed container gently to ensure no particulate escape before transferring to the storage area.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a standard hazardous waste label. It must explicitly state "Hazardous Waste," the full chemical name, CAS 68825-31-0, and the primary hazard (e.g., "Toxic/Irritant")[2].

  • Regulatory Note: Under EPA guidelines, best management practices dictate managing all pharmaceutical derivatives containing active heterocyclic cores as hazardous waste, even if they are not explicitly P-listed[4].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a designated, well-ventilated SAA away from direct sunlight.

  • Causality: UV light triggers photochemical degradation of phenothiazines, potentially altering the waste profile and generating reactive, unknown intermediates.

Step 5: Final Destruction

  • Action: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed chemical destruction facility[2].

  • Methodology: The required destruction method is high-temperature hazardous waste combustion equipped with alkaline scrubbers to neutralize SOx and NOx emissions[5].

WasteLifecycle Start Waste Generation: Methyl 10H-phenothiazine- 10-carboxylate Segregation Segregation: Separate from strong oxidizers & acids Start->Segregation Containment Containment: Seal in compatible HDPE containers Segregation->Containment Labeling Labeling: Mark as 'Hazardous Waste' Include CAS 68825-31-0 Containment->Labeling Storage Storage: Ventilated SAA (Satellite Accumulation Area) Labeling->Storage Disposal Final Disposal: High-Temperature Incineration Storage->Disposal

Caption: Logical workflow for the safe segregation and disposal of phenothiazine derivatives.

Emergency Spill Response Methodology

In the event of an accidental release, immediate containment is required to prevent environmental contamination and occupational exposure.

  • Step 1: Isolate & Evacuate: Secure a 10-meter perimeter around the spill.

  • Step 2: Don Emergency PPE: Upgrade to a half-face elastomeric respirator with P100/Organic Vapor cartridges if the spill involves solvent solutions.

  • Step 3: Containment: For solid spills, lightly mist the powder with a compatible inert solvent (e.g., a small amount of water or isopropanol). Causality: Dry sweeping aerosolizes the active pharmaceutical ingredient, drastically increasing the risk of inhalation exposure. Misting suppresses dust generation.

  • Step 4: Mechanical Collection: Use non-sparking tools to scoop the dampened powder into a hazardous waste bucket.

  • Step 5: Surface Decontamination: Triple-rinse the spill zone with a suitable solvent (e.g., acetone or ethanol) to dissolve residual phenothiazine[2]. Collect all rinsate as liquid hazardous waste.

  • Step 6: Validation: Visually inspect the area under UV light (many phenothiazine derivatives fluoresce) to confirm complete decontamination. This self-validating step ensures no invisible micro-particulates remain on the benchtop.

SpillResponse Spill Accidental Spill Detected Evacuate Evacuate & Isolate 10-Meter Perimeter Spill->Evacuate PPE Don Maximum PPE (Respirator, Nitrile Gloves) Evacuate->PPE Contain Contain Spill (Mist to suppress dust) PPE->Contain Clean Mechanically Collect (Non-sparking tools) Contain->Clean Decon Decontaminate Surfaces (Triple Solvent Wash) Clean->Decon Waste Transfer to Liquid/Solid Hazardous Waste Decon->Waste

Caption: Step-by-step emergency spill response pathway for solid phenothiazine compounds.

Empty Container Decontamination

Containers that previously held methyl 10H-phenothiazine-10-carboxylate cannot be discarded in standard municipal trash.

  • Protocol: Triple-rinse the empty vessel with a polar aprotic solvent (like acetone) or ethanol[2]. Causality: Phenothiazines are highly lipophilic and adhere to container walls; a single rinse leaves trace contamination that violates RCRA empty container standards.

  • Disposal: The rinsate must be added to the liquid hazardous waste stream. Once triple-rinsed and air-dried, the container may be defaced of its labels and disposed of according to institutional policy for empty chemical containers[4].

References

  • Proper Disposal Procedures for Phenothiazine, 10-acetyl-, 5-oxide. BenchChem.
  • 2-[(1,4-Dichloro-3-iodobutan-2-yl)
  • Laboratory Waste Management: The New Regul
  • RCRA Pharmaceutical Hazardous Wastes Flipbook. WV Department of Environmental Protection.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. EPA.

Sources

Personal protective equipment for handling methyl 10H-phenothiazine-10-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, logistical, and operational protocols for handling Methyl 10H-phenothiazine-10-carboxylate (also known as N-methoxycarbonylphenothiazine).[1]

Notice: As specific Safety Data Sheet (SDS) availability for this precise derivative can be limited, this protocol applies the Precautionary Principle , synthesizing data from the parent compound (Phenothiazine, CAS 92-84-2) and the carbamate structural class.[1]

Executive Safety Summary

  • Compound Class: Phenothiazine derivative / Carbamate.

  • Primary Hazards: Skin Sensitization , Photosensitivity , and Aquatic Toxicity .

  • Critical Control: Handling must occur under reduced light (or amber glassware) to prevent phototoxic degradation products.

  • Containment: All weighing and transfer of solids must be performed within a certified chemical fume hood or powder containment enclosure.

Hazard Identification & Risk Assessment

Hazard CategoryGHS Classification (Inferred)Operational Implication
Sensitization Skin Sens. 1 (H317) Exposure can induce allergic dermatitis.[1] Once sensitized, trace amounts trigger reactions.[1]
Phototoxicity Not Classified (Warning) Phenothiazines react with UV/visible light to form free radicals, causing severe skin burns or compound degradation.
Systemic Toxicity STOT-RE 2 (H373) Potential long-term damage to blood systems (hemolytic anemia) and liver upon repeated exposure.[1]
Environmental Aquatic Acute 1 (H400) All waste streams must be captured; zero discharge to sink/drains.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required.

PPE ComponentSpecificationRationale
Hand Protection Double Nitrile Gloves (min 0.11 mm outer, 0.06 mm inner)Phenothiazines are lipophilic and can permeate latex.[1] Double gloving provides a "breakthrough" buffer.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Prevent dust entry. Standard safety glasses are insufficient for fine powders that may drift.
Respiratory N95 / P2 Respirator (Disposable) or P100 (Half-face)Required if handling powder outside a hood (not recommended).[1] Inside a hood, N95 is a secondary backup.[1]
Body Protection Tyvek® Lab Coat or Chemical-Resistant ApronCotton coats can absorb and hold the chemical against the skin/clothes, increasing sensitization risk.[1]

Operational Protocol: Handling & Weighing

Objective: Isolate the operator from the chemical and the chemical from light.

Step-by-Step Workflow
  • Preparation:

    • Turn off high-intensity lab lights or use Amber/Yellow safe lights .[1]

    • Verify Fume Hood Sash is at the safe working height (usually 18 inches).

    • Pre-weigh amber vials or wrap clear vials in aluminum foil.

  • Weighing:

    • Place the analytical balance inside the fume hood.

    • Use an anti-static gun if the powder is static-prone (common with esters).[1]

    • Technique: Transfer solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Solubilization:

    • Dissolve immediately in the solvent of choice (e.g., DCM, DMSO, Methanol).[1]

    • Cap immediately. Solutions are often more light-sensitive than solids.[1]

  • Decontamination:

    • Wipe balance and surrounding area with a methanol-dampened tissue (phenothiazines are poorly water-soluble).[1]

    • Dispose of tissues in solid hazardous waste.

Visualization: Safe Handling Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Light Protection" critical control point.

SafeHandling Start Start: Handling Methyl 10H-phenothiazine-10-carboxylate CheckLight Check Lighting Conditions Start->CheckLight AmberLight Amber Light / Foil Wrap CheckLight->AmberLight Protected StandardLight Standard Lab Light CheckLight->StandardLight Unprotected PPE_Check Verify PPE: Double Nitrile + Goggles AmberLight->PPE_Check Stop STOP: Risk of Phototoxicity StandardLight->Stop Weighing Weighing Procedure (Inside Fume Hood) Solubilization Solubilization (Solvent: DCM/DMSO) Weighing->Solubilization PPE_Check->Weighing Waste Disposal: High-Temp Incineration Solubilization->Waste Post-Experiment

Caption: Operational logic flow emphasizing light protection as a "Go/No-Go" safety gate.

Emergency Response & First Aid

  • Skin Contact:

    • Immediate Action: Wash with copious amounts of soap and water for 15 minutes.[2] Do not use ethanol on skin (may enhance absorption).

    • Follow-up: Monitor for redness or rash (delayed sensitization).

  • Eye Contact:

    • Flush with water/saline for 15 minutes. Seek ophthalmological evaluation if irritation persists.

  • Spill Cleanup (Solid):

    • Darken the room (if possible) to prevent photo-degradation.

    • Cover spill with wet paper towels (to prevent dust).

    • Scoop into a hazardous waste container.

    • Clean surface with methanol or acetone, then soap and water.

Waste Disposal & Deactivation

Disposal Stream:

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Method: High-temperature incineration.[1]

  • Prohibition: Strictly NO drain disposal. Phenothiazines are highly toxic to aquatic life (H400).

Container Labeling:

  • Must be labeled: "Contains Phenothiazine Derivative - Skin Sensitizer - Light Sensitive."[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Phenothiazine: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link][1]

  • PubChem. (n.d.).[3] Phenothiazine - Safety and Hazards. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Phenothiazine. [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 10H-phenothiazine-10-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 10H-phenothiazine-10-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.